(S)-1-(Thiazol-2-YL)ethanamine
Description
Properties
IUPAC Name |
(1S)-1-(1,3-thiazol-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-4(6)5-7-2-3-8-5/h2-4H,6H2,1H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOLTCNKKZZNIC-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=CS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701292651 | |
| Record name | (αS)-α-Methyl-2-thiazolemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701292651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623143-42-0 | |
| Record name | (αS)-α-Methyl-2-thiazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623143-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-α-Methyl-2-thiazolemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701292651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-1-(Thiazol-2-YL)ethanamine: A Cornerstone for Chiral Drug Development
Introduction: The Significance of Chiral Amines and the Thiazole Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological activity and pharmacokinetic profiles. Among these, chiral amines and heterocyclic scaffolds, particularly the thiazole ring, have emerged as privileged structures. More than 80% of all drugs and drug candidates contain amine functionality, many of which are chiral and can be challenging to prepare.[1] The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a bioisostere of various functional groups and is found in numerous natural products and approved drugs, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anti-cancer effects.[2][3][4][5]
(S)-1-(Thiazol-2-YL)ethanamine represents a convergence of these two critical pharmacophores. It is a chiral building block that provides a specific three-dimensional orientation for molecular interactions with biological targets, which is crucial for efficacy and reducing off-target effects.[] Its utility as a key intermediate is exemplified in the synthesis of several blockbuster drugs, making a comprehensive understanding of its properties, synthesis, and application indispensable for researchers in drug development. This guide provides an in-depth technical overview of this compound, from its fundamental chemical properties to its role in the synthesis of complex active pharmaceutical ingredients (APIs).
Section 1: Physicochemical Properties and Stereochemistry
The defining feature of this compound is its stereochemistry. The "(S)" designation refers to the specific spatial arrangement of the substituents around the chiral carbon atom, which is directly attached to the thiazole ring, an amino group, a methyl group, and a hydrogen atom. This precise stereoconfiguration is critical for its biological activity when incorporated into a larger drug molecule.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂S | [7] |
| Molecular Weight | 128.20 g/mol | [7] |
| Appearance | White crystalline solid (as hydrochloride salt) | [8] |
| Solubility | Soluble in water and ethanol (as hydrochloride salt) | [8] |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | [7] |
| Predicted LogP | 1.1628 | [7] |
The thiazole ring itself is an electron-rich aromatic system that can participate in various non-covalent interactions, including hydrogen bonding (via the nitrogen atom) and π-π stacking. The primary amine group is basic and serves as a key site for salt formation or for covalent linkage to other molecular fragments.
Section 2: Strategies for Asymmetric Synthesis and Chiral Resolution
The production of enantiomerically pure this compound is a critical step in the synthesis of drugs that incorporate this moiety. There are two primary strategies to achieve this: asymmetric synthesis and chiral resolution of a racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis aims to create the desired (S)-enantiomer directly, avoiding the loss of 50% of the material inherent in resolution methods.[9][10] One of the most powerful methods for the asymmetric synthesis of chiral amines is the use of chiral auxiliaries or reagents. The Ellman lab, for instance, developed tert-butanesulfinamide as a versatile chiral reagent for the synthesis of a wide variety of amines.[1]
A plausible asymmetric synthesis route involves the condensation of 2-acetylthiazole with a chiral sulfinamide, followed by stereoselective reduction of the resulting N-sulfinyl imine and subsequent removal of the sulfinyl group to yield the desired chiral amine.
Diagram 1: Asymmetric Synthesis Workflow
Caption: Ritonavir inhibits HIV protease, preventing the cleavage of Gag-Pol polyproteins.
Conclusion
This compound is a high-value chiral building block that holds a significant position in the field of medicinal chemistry and drug development. Its unique combination of a stereochemically defined amine and a biologically active thiazole heterocycle makes it a sought-after intermediate for the synthesis of complex pharmaceuticals. A thorough understanding of its properties, stereoselective synthesis, and applications, as outlined in this guide, is essential for scientists and researchers aiming to develop novel and effective therapeutics. The continued exploration of new synthetic methodologies and the identification of novel applications for this versatile scaffold will undoubtedly contribute to the advancement of medicine.
References
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- An Improved Process For The Preparation Of Mirabegron - Quick Company. [URL: https://www.quickcompany.
- Practical synthesis of Mirabegron - JOCPR. [URL: https://www.jocpr.com/articles/practical-synthesis-of-mirabegron.pdf]
- RITONAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia. [URL: https://www.gpatindia.com/ritonavir-synthesis-sar-mcq-structure-chemical-properties-and-therapeutic-uses/]
- Discovery of Ritonavir, a Potent Inhibitor of HIV Protease with High Oral Bioavailability and Clinical Efficacy | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm960040x]
- Ritonavir | C37H48N6O5S2 | CID 392622 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Ritonavir]
- Ritonavir synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/155213-67-5.htm]
- Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4828555/]
- Cas 947662-64-8,1-(Thiazol-2-yl)ethanamine HCl | lookchem. [URL: https://www.lookchem.com/cas-947/947662-64-8.html]
- Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29155410/]
- 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/45480390]
- (R)-1-(thiazol-2-yl)ethanaMine hydrochloride - ChemBK. [URL: https://www.chembk.com/en/product/detail/144163-98-4]
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- SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES - Erbil Polytechnic University. [URL: https://staff.epu.edu.iq/sardasht.
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Technical Monograph: (S)-1-(Thiazol-2-yl)ethanamine
The following technical guide is structured to serve as an authoritative reference for the synthesis, characterization, and application of (S)-1-(Thiazol-2-yl)ethanamine , a critical chiral building block in medicinal chemistry.
Executive Summary
This compound is a high-value chiral
Chemical Identity & Physical Properties[1][2][3][4]
| Parameter | Specification |
| Chemical Name | This compound Hydrochloride |
| Common Synonyms | (S)-1-(2-Thiazolyl)ethylamine HCl; (S)- |
| CAS Number (HCl) | 623143-42-0 |
| CAS Number (Racemate) | 947662-64-8 |
| Molecular Formula | |
| Molecular Weight | 164.66 g/mol (Salt); 128.19 g/mol (Free Base) |
| Appearance | White to off-white hygroscopic crystalline solid |
| Solubility | Highly soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |
| Chirality | (S)-enantiomer (Levorotatory in most solvents, check specific rotation) |
Synthesis & Manufacturing Protocols
To ensure high enantiopurity, two primary methodologies are recommended: Chemical Asymmetric Synthesis (via Ellman’s Auxiliary) and Biocatalytic Transamination .
Method A: Asymmetric Synthesis via Ellman’s Sulfinamide
This method is preferred for small-to-medium scale (gram to kilogram) synthesis due to its reliability and high stereocontrol.
Mechanism: The condensation of 2-acetylthiazole with (S)-tert-butanesulfinamide yields a chiral ketimine. Subsequent reduction with a bulky hydride source proceeds through a cyclic transition state (Cram-chelation model), delivering the amine with high diastereoselectivity.
Protocol:
-
Imine Formation:
-
Charge a reactor with 2-Acetylthiazole (1.0 eq) and (S)-(-)-2-methyl-2-propanesulfinamide (1.1 eq).
-
Add solvent: THF (anhydrous).
-
Add Lewis Acid catalyst:
(2.0 eq). -
Heat to
for 12-18 hours. Monitor by TLC/LCMS for disappearance of ketone. -
Workup: Quench with brine, filter through Celite, and concentrate to obtain the sulfinyl ketimine.
-
-
Diastereoselective Reduction:
-
Dissolve the ketimine in THF at
. -
Slowly add L-Selectride (Lithium tri-sec-butylborohydride) (1.2 eq). Note: The choice of reducing agent and temperature dictates the diastereomeric ratio (dr).
-
Stir for 4 hours, allowing temperature to rise to
. -
Workup: Quench with
, extract with EtOAc.
-
-
Deprotection:
-
Dissolve the sulfinamide intermediate in MeOH.
-
Add 4M HCl in Dioxane (2.0 eq). Stir at RT for 1 hour.
-
Precipitate the product by adding
.[1] Filter the white solid.
-
Figure 1: Workflow for Ellman's Sulfinamide-mediated asymmetric synthesis.
Method B: Biocatalytic Transamination (Green Chemistry)
For scale-up and higher atom economy, enzymatic transamination using
Protocol:
-
Screening: Screen a library of (S)-selective
-transaminases (e.g., from Vibrio fluvialis or engineered variants) against 2-acetylthiazole. -
Reaction Setup:
-
Substrate: 2-Acetylthiazole (50 mM).
-
Amine Donor: Isopropylamine (1M) or L-Alanine (with LDH/GDH recycling system).
-
Cofactor: PLP (Pyridoxal-5'-phosphate) (1 mM).
-
Buffer: Phosphate buffer (pH 7.0 - 8.0).
-
Temp:
.
-
-
Purification: Acidify to pH 2, extract unreacted ketone with MTBE. Basify aqueous layer to pH 12, extract amine into DCM, then treat with HCl gas to form the salt.
Quality Control & Analytics
Trustworthiness in data is paramount. The following methods validate the identity and purity of the synthesized compound.
Chiral HPLC Method
To determine Enantiomeric Excess (ee), use a polysaccharide-based chiral stationary phase.
-
Column: Daicel Chiralpak AD-H or IC (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Thiazole absorbance).
-
Expected Retention: (R)-isomer elutes first (typically), (S)-isomer elutes second. Note: Confirm elution order with racemic standard.
NMR Validation
-
NMR (400 MHz, DMSO-
):-
9.0 (br s, 3H,
) - 7.9 (d, 1H, Thiazole C4-H)
- 7.8 (d, 1H, Thiazole C5-H)
- 4.8 (q, 1H, Chiral CH)
-
1.6 (d, 3H,
)
-
9.0 (br s, 3H,
Figure 2: Quality Control Decision Tree for batch release.
Applications in Drug Discovery[1][5][8]
This compound serves as a specialized pharmacophore .
-
Kinase Inhibitors: The thiazole ring acts as a hinge binder or hydrophobic space filler, while the chiral amine directs the rest of the molecule into the solvent-exposed region or a specific back-pocket.
-
Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (MW < 130 for free base) and high ligand efficiency, it is an ideal fragment for screening against novel targets.
-
Peptidomimetics: Used as a bioisostere for amino acids (e.g., Alanine) to improve metabolic stability against proteases.
Safety & Handling (MSDS Highlights)
-
Hazards: The HCl salt is an irritant (Skin Irrit. 2, Eye Irrit. 2A). The free base is volatile and likely corrosive.
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at
. -
Handling: Use a fume hood. Avoid dust formation.
References
-
LookChem. (n.d.). 1-(Thiazol-2-yl)ethanamine HCl Product Information. Retrieved from [2]
-
ChemBK. (2024). This compound hydrochloride Properties and CAS. Retrieved from
-
Ellman, J. A., et al. (1997).[1] Asymmetric Synthesis of Amines via tert-Butanesulfinamide. Yale University / Ellman Lab. Retrieved from
-
Sigma-Aldrich. (n.d.). Ellman's Sulfinamides: Versatile Chiral Auxiliaries. Retrieved from
-
PubChem. (2025). 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride (Related Compound Data). National Library of Medicine. Retrieved from
Sources
Navigating the Chiral Landscape of 1-(Thiazol-2-YL)ethanamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
1-(Thiazol-2-YL)ethanamine is a pivotal chiral building block in modern drug discovery, possessing a stereocenter that profoundly influences its pharmacological and toxicological profile. This technical guide provides a comprehensive exploration of the stereochemistry of this compound, offering in-depth insights into its stereoisomers, methods for their separation and analysis, and the underlying principles that govern these processes. Recognizing the critical importance of enantiopurity in pharmaceutical development, this document serves as a practical resource for researchers engaged in the synthesis, purification, and characterization of stereoisomerically defined 1-(Thiazol-2-YL)ethanamine and its derivatives. Methodologies for both classical diastereomeric salt resolution and enzymatic kinetic resolution are detailed, alongside robust analytical techniques for the determination of enantiomeric excess.
The Significance of Chirality in 1-(Thiazol-2-YL)ethanamine
The therapeutic potential of many bioactive molecules is intrinsically linked to their three-dimensional structure. 1-(Thiazol-2-YL)ethanamine, with its chiral center at the carbon atom bearing the amino group, exists as a pair of non-superimposable mirror images known as enantiomers: (R)-1-(Thiazol-2-YL)ethanamine and (S)-1-(Thiazol-2-YL)ethanamine.
Figure 1: Enantiomers of 1-(Thiazol-2-YL)ethanamine.
The distinct spatial arrangement of substituents around the chiral center dictates how each enantiomer interacts with other chiral molecules, such as biological receptors and enzymes. This stereoselectivity can lead to significant differences in their pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive, less active, or even responsible for adverse effects. Consequently, the ability to isolate and characterize the individual enantiomers of 1-(Thiazol-2-YL)ethanamine is of paramount importance in the development of safe and effective pharmaceuticals.[1][2]
Strategies for Obtaining Enantiomerically Pure 1-(Thiazol-2-YL)ethanamine
The preparation of enantiomerically pure 1-(Thiazol-2-YL)ethanamine can be approached through two primary strategies: asymmetric synthesis, which aims to create a single enantiomer directly, and chiral resolution, which involves the separation of a racemic mixture.
Asymmetric Synthesis Approaches
While a comprehensive review of the asymmetric synthesis of all aminothiazole derivatives is beyond the scope of this guide, it is pertinent to highlight promising strategies that can be adapted for 1-(Thiazol-2-YL)ethanamine. Asymmetric synthesis of related Δ2-thiazolines has been achieved with high enantiomeric excess using methods like the Sharpless asymmetric dihydroxylation.[3] Furthermore, asymmetric protonation of catalytically generated enamines presents another powerful tool for establishing the stereocenter in chiral amines.[4] These approaches, while requiring significant developmental effort, offer the advantage of producing the desired enantiomer directly, thereby avoiding the loss of 50% of the material inherent in classical resolution methods.
Chiral Resolution of Racemic 1-(Thiazol-2-YL)ethanamine
Chiral resolution remains a widely employed and practical method for obtaining enantiomerically pure amines on both laboratory and industrial scales. The core principle involves the conversion of the enantiomeric pair into a mixture of diastereomers, which, due to their different physical properties, can be separated.
A robust and time-tested method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent. For a basic compound like 1-(Thiazol-2-YL)ethanamine, chiral acids such as tartaric acid and its derivatives are excellent candidates for resolving agents.
Figure 2: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Experimental Protocol: Chiral Resolution with (R,R)-Tartaric Acid
-
Rationale: This protocol is based on the well-established principle of diastereomeric salt resolution. The choice of (R,R)-tartaric acid is due to its availability and proven efficacy in resolving a wide range of primary amines. The selection of the solvent system is critical and often requires empirical optimization to achieve a significant difference in the solubility of the two diastereomeric salts.
-
Materials:
-
Racemic 1-(Thiazol-2-YL)ethanamine
-
(R,R)-(+)-Tartaric acid
-
Methanol (anhydrous)
-
Sodium hydroxide solution (e.g., 2 M)
-
Dichloromethane or other suitable organic solvent
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Salt Formation: In a suitable flask, dissolve 1.0 equivalent of racemic 1-(Thiazol-2-YL)ethanamine in a minimal amount of warm methanol. In a separate flask, dissolve 0.5 to 1.0 equivalents of (R,R)-tartaric acid in a minimal amount of warm methanol. Slowly add the tartaric acid solution to the amine solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. For further crystallization, the flask can be stored at a lower temperature (e.g., 4 °C) for several hours to overnight.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. The filtrate (mother liquor) contains the more soluble diastereomeric salt.
-
Liberation of the Free Amine: Dissolve the collected crystals in water and basify the solution with 2 M sodium hydroxide until the pH is >10. Extract the liberated amine with dichloromethane (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
Recovery of the Other Enantiomer: The mother liquor can be treated in a similar manner (basification, extraction) to recover the other enantiomer, which will be enriched in the opposite configuration.
-
-
Self-Validation: The success of the resolution is determined by the enantiomeric excess (ee) of the isolated amine, which must be analyzed by a suitable chiral analytical method (see Section 3). The process can be optimized by varying the solvent, temperature, and stoichiometry of the resolving agent.
Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative to classical chemical methods. Lipases are particularly effective for the resolution of amines through enantioselective acylation.[5] In this process, the enzyme selectively acylates one enantiomer of the racemic amine, leaving the other enantiomer unreacted. The acylated and unreacted amines can then be separated based on their different chemical properties.
Figure 3: Workflow for Enzymatic Kinetic Resolution.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Rationale: This protocol is adapted from established procedures for the lipase-catalyzed resolution of chiral amines.[3][5] Candida antarctica lipase B (CALB) is a commonly used and highly effective lipase for such transformations. The choice of an acyl donor like vinyl acetate is advantageous as the byproduct, acetaldehyde, is volatile and easily removed.
-
Materials:
-
Racemic 1-(Thiazol-2-YL)ethanamine
-
Immobilized Candida antarctica Lipase B (CALB)
-
Vinyl acetate
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
-
-
Procedure:
-
Reaction Setup: To a solution of racemic 1-(Thiazol-2-YL)ethanamine (1.0 equivalent) in an anhydrous organic solvent, add immobilized CALB (e.g., 10-50% by weight of the amine).
-
Acylation: Add vinyl acetate (0.5-0.6 equivalents) to the mixture. The reaction is typically stirred at a controlled temperature (e.g., 30-40 °C) and monitored over time.
-
Monitoring: The progress of the reaction and the enantiomeric excess of the remaining amine and the acylated product should be monitored by chiral HPLC (see Section 3). The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both components.
-
Work-up: Once the desired conversion is reached, the enzyme is removed by filtration. The solvent is evaporated, and the resulting mixture of the acylated amine and the unreacted amine can be separated by column chromatography or acid-base extraction.
-
-
Self-Validation: The effectiveness of the enzymatic resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E-values are indicative of a successful resolution. Optimization of solvent, temperature, and acyl donor may be necessary to achieve optimal results.
Stereoselective Analysis: Quantifying Enantiomeric Purity
The determination of the enantiomeric excess (ee) is a critical step in any stereoselective synthesis or resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose.
Experimental Protocol: Chiral HPLC Analysis
-
Rationale: Chiral HPLC separates enantiomers by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The choice of the CSP and the mobile phase is crucial for achieving baseline separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of a broad range of chiral compounds, including amines.[6][7][8][9][10]
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., CHIRALPAK® series)
-
-
Method Development:
-
Column Screening: A preliminary screening of different chiral columns is recommended to identify a suitable stationary phase that provides at least partial separation of the enantiomers.
-
Mobile Phase Optimization: The mobile phase composition is then optimized to improve the resolution. For normal-phase HPLC, mixtures of hexane or heptane with an alcohol (e.g., isopropanol, ethanol) are commonly used. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can be added to improve peak shape and resolution for basic analytes like 1-(Thiazol-2-YL)ethanamine.
-
Flow Rate and Temperature: The flow rate and column temperature can also be adjusted to fine-tune the separation.
-
-
Data Analysis:
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
-
Stereoselectivity in the Biological Activity of Aminothiazole Derivatives
The thiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][11][12][13][14][15][16][17] While specific data comparing the pharmacological profiles of the individual enantiomers of 1-(Thiazol-2-YL)ethanamine are not extensively published, the principles of stereoselectivity in drug action are well-established. The differential interaction of enantiomers with chiral biological targets often leads to one enantiomer being significantly more potent or having a different pharmacological effect than the other. Therefore, for any drug development program involving 1-(Thiazol-2-YL)ethanamine, the synthesis and biological evaluation of the individual enantiomers are critical steps.
Conclusion
The stereochemistry of 1-(Thiazol-2-YL)ethanamine is a critical consideration for its application in drug discovery and development. This guide has provided a comprehensive overview of the strategies for obtaining and analyzing the enantiomers of this important chiral building block. By understanding the principles of asymmetric synthesis, chiral resolution, and stereoselective analysis, researchers can effectively navigate the chiral landscape of 1-(Thiazol-2-YL)ethanamine and unlock its full therapeutic potential. The detailed protocols provided herein serve as a practical starting point for laboratory work, with the understanding that empirical optimization is often necessary to achieve the desired outcomes.
References
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Bengtsson, C., Nelander, H., & Almqvist, F. (2013). Asymmetric synthesis of 2,4,5-trisubstituted Δ2-thiazolines. Chemistry (Weinheim an der Bergstrasse, Germany), 19(30), 9916–9922. [Link]
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Cirilli, R., et al. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Molecules, 27(23), 8527. [Link]
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McLean, L. A., et al. (2021). Asymmetric synthesis of heterocyclic chloroamines and aziridines by enantioselective protonation of catalytically generated enamines. ChemRxiv. [Link]
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Wang, Y., et al. (2014). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. Journal of Chromatographic Science, 52(8), 838–843. [Link]
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Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]
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Biological and medicinal significance of 2-aminothiazoles. (n.d.). Scholars Research Library. [Link]
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Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
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Abdelgawad, M. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1694. [Link]
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Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1335. [Link]
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Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (2021). National Center for Biotechnology Information. [Link]
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A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Chemical Review and Letters. [Link]
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Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1–22. [Link]
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Preparation and Biological Activities of Some Heterocyclic Compounds Derivatives from 2-Aminothiazoles. (2024). ResearchGate. [Link]
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Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. (2020). National Center for Biotechnology Information. [Link]
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Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). Bulletin of Environment, Pharmacology and Life Sciences. [Link]
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Worachartcheewan, A., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. [Link]
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Spectroscopic data of (S)-1-(Thiazol-2-YL)ethanamine (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of (S)-1-(Thiazol-2-YL)ethanamine
Authored by: A Senior Application Scientist
Foreword: The Significance of this compound in Modern Drug Discovery
This compound is a chiral amine containing a thiazole moiety, a heterocyclic scaffold of significant interest in medicinal chemistry. The thiazole ring is a key structural component in numerous biologically active compounds, including some antimicrobial and anticancer agents.[1][2] The specific stereochemistry of the amine group in the (S)-enantiomer can be crucial for its pharmacological activity, as stereoisomers often exhibit different binding affinities to biological targets. Therefore, unambiguous structural characterization of this molecule is paramount for researchers in drug development and related scientific fields.
This guide provides a comprehensive overview of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As publicly available experimental spectra for this specific enantiomer are limited, this document synthesizes predicted data based on the analysis of its structural components and comparison with related known compounds. The methodologies and interpretations presented herein are designed to serve as a practical reference for scientists engaged in the synthesis, purification, and characterization of this and similar chiral molecules.
Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Elucidating the Molecular Framework
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom.
Theoretical Principles of NMR Spectroscopy
NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two distinct energy states. The absorption of radiofrequency radiation can induce a transition between these energy states. The precise frequency required for this transition, known as the resonance frequency, is highly sensitive to the local electronic environment of the nucleus. This sensitivity gives rise to the chemical shift (δ) , a fundamental parameter in NMR that provides information about the functional group and electronic nature of the atom.
Furthermore, the magnetic fields of neighboring nuclei can influence each other, a phenomenon known as spin-spin coupling . This interaction causes the splitting of NMR signals into multiplets, and the pattern of this splitting reveals the number of adjacent non-equivalent protons. The coupling constant (J) , measured in Hertz (Hz), quantifies the magnitude of this interaction and provides valuable information about the dihedral angle between coupled protons, which is crucial for stereochemical assignments.
Predicted ¹H NMR Spectrum of this compound
The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the different types of protons in the molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-4 (thiazole) | ~7.7 - 7.9 | Doublet (d) | ~3.0 - 4.0 | 1H |
| H-5 (thiazole) | ~7.2 - 7.4 | Doublet (d) | ~3.0 - 4.0 | 1H |
| CH (methine) | ~4.5 - 4.7 | Quartet (q) | ~6.5 - 7.5 | 1H |
| NH₂ (amine) | ~1.5 - 2.5 | Broad Singlet (br s) | - | 2H |
| CH₃ (methyl) | ~1.6 - 1.8 | Doublet (d) | ~6.5 - 7.5 | 3H |
Interpretation:
-
The two protons on the thiazole ring (H-4 and H-5) are expected to appear as doublets in the aromatic region due to coupling with each other.[3]
-
The methine proton (CH) adjacent to the chiral center is expected to be a quartet due to coupling with the three protons of the methyl group.
-
The amine protons (NH₂) typically appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent and concentration.
-
The methyl protons (CH₃) will appear as a doublet due to coupling with the single methine proton.
Predicted ¹³C NMR Spectrum of this compound
The predicted ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (thiazole) | ~168 - 172 |
| C-4 (thiazole) | ~142 - 145 |
| C-5 (thiazole) | ~118 - 121 |
| CH (methine) | ~50 - 55 |
| CH₃ (methyl) | ~22 - 25 |
Interpretation:
-
The C-2 carbon of the thiazole ring, being adjacent to both sulfur and nitrogen, is expected to be the most deshielded.
-
The other two thiazole carbons (C-4 and C-5) will have distinct chemical shifts reflecting their positions in the heterocyclic ring.[4]
-
The aliphatic carbons of the ethanamine side chain (CH and CH₃) will appear in the upfield region of the spectrum.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters on a 400 MHz spectrometer would be a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required. Typical parameters would include a spectral width of 220 ppm and a longer relaxation delay.
-
Data Processing: Process the acquired free induction decay (FID) signal by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.
Chapter 2: Infrared (IR) Spectroscopy - Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Theoretical Principles of IR Spectroscopy
Molecules are not static; their bonds are constantly vibrating (stretching, bending, etc.). Each type of vibration has a characteristic frequency. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational frequencies. An IR spectrum is a plot of absorbance (or transmittance) versus frequency (typically expressed as wavenumber, cm⁻¹). By analyzing the absorption bands in the spectrum, we can identify the presence of specific functional groups.[5]
Predicted IR Spectrum of this compound
The IR spectrum of this compound is expected to show characteristic absorption bands for its amine and thiazole functionalities.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H stretch (amine) | 3300 - 3500 | Medium, often two bands for primary amine |
| C-H stretch (aromatic) | 3000 - 3100 | Medium to Weak |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=N stretch (thiazole) | 1600 - 1650 | Medium |
| C=C stretch (thiazole) | 1450 - 1550 | Medium |
| N-H bend (amine) | 1550 - 1650 | Medium to Strong |
| C-N stretch | 1000 - 1250 | Medium |
| C-S stretch (thiazole) | 600 - 800 | Weak to Medium |
Interpretation:
-
The presence of a primary amine will be indicated by the N-H stretching vibrations in the 3300-3500 cm⁻¹ region.[6]
-
The characteristic absorptions of the thiazole ring, including C=N and C=C stretching, will be observed in the fingerprint region (below 1700 cm⁻¹).[7]
-
Aliphatic and aromatic C-H stretching vibrations will be visible around 3000 cm⁻¹.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Background Scan: Record a background spectrum of the empty ATR setup to subtract atmospheric and instrumental interferences.
-
Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically perform the background subtraction. The resulting spectrum can be analyzed for the positions and intensities of the absorption bands.
Chapter 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Theoretical Principles of Mass Spectrometry
In a mass spectrometer, molecules are first ionized, typically by electron impact (EI) or a softer ionization technique like electrospray ionization (ESI). The resulting molecular ion (M⁺) and any fragment ions are then accelerated into a mass analyzer, which separates them based on their m/z ratio. The detector records the abundance of each ion, and the resulting mass spectrum is a plot of relative intensity versus m/z. The peak with the highest m/z value usually corresponds to the molecular ion, providing the molecular weight of the compound. The fragmentation pattern offers clues about the molecule's structure, as weaker bonds tend to break more readily.[8][9]
Predicted Mass Spectrum of this compound
The mass spectrum of this compound (Molecular Formula: C₅H₈N₂S, Molecular Weight: 128.20 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.[10]
| m/z | Predicted Ion Structure | Fragmentation Pathway |
| 128 | [C₅H₈N₂S]⁺ | Molecular Ion (M⁺) |
| 113 | [C₄H₅N₂S]⁺ | Loss of a methyl radical (•CH₃) |
| 84 | [C₄H₄S]⁺• | Cleavage of the C-C bond adjacent to the thiazole ring |
| 44 | [C₂H₆N]⁺ | Cleavage of the C-C bond adjacent to the thiazole ring |
Interpretation:
-
The molecular ion peak is expected at m/z 128.
-
A common fragmentation pathway for compounds with an ethylamine side chain is the loss of a methyl radical, leading to a peak at m/z 113.
-
Cleavage of the bond between the chiral carbon and the thiazole ring would result in two characteristic fragments.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either via direct infusion for ESI or through a gas chromatograph (GC-MS) for EI.
-
Ionization: Ionize the sample using the chosen method (e.g., electron impact at 70 eV).
-
Mass Analysis: Separate the ions in the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and record their abundance as a function of their m/z ratio.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Chapter 4: Integrated Spectroscopic Analysis Workflow
The elucidation of a chemical structure is most effective when data from multiple spectroscopic techniques are integrated.
Caption: Integrated workflow for the spectroscopic characterization of this compound.
Chapter 5: Predicted Mass Spectrometry Fragmentation
The following diagram illustrates the predicted major fragmentation pathways for this compound.
Caption: Predicted major fragmentation pathways of this compound in mass spectrometry.
Conclusion
This technical guide has provided a detailed overview of the expected NMR, IR, and MS spectroscopic data for this compound. By understanding the theoretical principles behind each technique and carefully interpreting the predicted spectra, researchers can confidently characterize this important chiral building block. The experimental protocols and integrated workflow presented here offer a practical framework for the successful structural elucidation of this and related molecules, thereby supporting advancements in drug discovery and development.
References
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LookChem. 1-(Thiazol-2-yl)ethanamine HCl. [Link]
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Marinov, M., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(11), 3307. [Link]
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Stoyanov, S., et al. (2022). CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. Journal of Chemical Technology and Metallurgy, 57(5), 989-996. [Link]
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Szafranski, F., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3894. [Link]
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Gontijo, J. V. P., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(23), 16738. [Link]
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Mărgăritescu, I., et al. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 27(19), 6653. [Link]
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A Comprehensive Technical Guide to (S)-1-(Thiazol-2-YL)ethanamine: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Amines in Modern Drug Development
(S)-1-(Thiazol-2-YL)ethanamine is a chiral primary amine that has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its structural motif, featuring a stereocenter adjacent to a thiazole ring, is a key pharmacophoric element in a variety of biologically active molecules. The thiazole ring, a five-membered heterocyclic compound containing both sulfur and nitrogen, is a prevalent scaffold in numerous FDA-approved drugs due to its ability to engage in a wide range of biological interactions.[1][2] The specific stereochemistry of the (S)-enantiomer is often crucial for the desired therapeutic effect, highlighting the importance of enantiomerically pure starting materials in drug discovery and development.[3] This in-depth guide provides a comprehensive overview of the commercial availability, synthetic routes, and key applications of this compound, offering valuable insights for researchers and scientists in the pharmaceutical industry.
Commercial Availability: Securing a Reliable Supply of a Key Chiral Intermediate
The accessibility of high-purity this compound is a critical first step for any research or development program. This chiral amine is commercially available from a number of specialized chemical suppliers, typically as the hydrochloride salt to improve stability and handling. When sourcing this building block, it is essential to consider factors such as enantiomeric purity, chemical purity, available quantities, and lead times.
| Supplier | Product Name | CAS Number | Typical Purity | Available Forms |
| King-Pharm | This compound hydrochloride | 2323582-65-4 | ≥95% | Hydrochloride Salt |
| BLDpharm | 1-(Thiazol-2-yl)ethanamine hydrochloride | 947662-64-8 | ≥96% | Hydrochloride Salt |
| LookChem | 1-(Thiazol-2-yl)ethanamine HCl | 947662-64-8 | Inquiry | Hydrochloride Salt |
| ChemBK | (R)-1-(thiazol-2-yl)ethanaMine hydrochloride | 623143-43-1 | Inquiry | Hydrochloride Salt (R-enantiomer also available) |
Note: CAS numbers may vary between the free base and its salts. It is crucial to verify the specific form being purchased.
Synthetic Methodologies: Accessing Enantiomerically Pure this compound
The synthesis of enantiomerically pure this compound can be approached through two primary strategies: asymmetric synthesis, which creates the desired stereocenter selectively, and chiral resolution, which separates the desired enantiomer from a racemic mixture. The choice of method often depends on factors such as scale, cost, and available expertise.
Asymmetric Synthesis: Building Chirality from the Ground Up
Asymmetric synthesis offers an elegant and often more efficient route to the desired enantiomer by avoiding the loss of 50% of the material inherent in classical resolution. A common strategy involves the asymmetric reduction of a prochiral ketone, 2-acetylthiazole.
Caption: Asymmetric synthesis of this compound.
Experimental Protocol: Asymmetric Transfer Hydrogenation of 2-Acetylthiazole
-
Catalyst Preparation: In a nitrogen-purged glovebox, a chiral ruthenium catalyst, such as (S,S)-Ts-DPEN-Ru, is prepared according to established literature procedures.
-
Reaction Setup: To a solution of 2-acetylthiazole (1.0 eq) in an appropriate solvent (e.g., isopropanol), the chiral ruthenium catalyst (0.01-0.1 mol%) is added.
-
Hydrogenation: The reaction mixture is stirred under a positive pressure of hydrogen gas or with a hydrogen donor like formic acid/triethylamine at a controlled temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Workup and Purification: The solvent is removed under reduced pressure, and the resulting chiral alcohol, (S)-1-(thiazol-2-yl)ethanol, is purified by column chromatography.
-
Conversion to Amine: The purified alcohol is then converted to the corresponding amine via a two-step sequence: activation of the hydroxyl group (e.g., mesylation) followed by nucleophilic substitution with an azide source and subsequent reduction.
The causality behind this experimental choice lies in the high enantioselectivities often achieved with well-defined chiral catalysts, making it a reliable method for producing the desired enantiomer in high purity.
Chiral Resolution: Separating Enantiomers from a Racemic Mixture
Chiral resolution is a classical and widely used method for obtaining enantiomerically pure compounds.[3] This technique involves the separation of a racemic mixture by converting the enantiomers into diastereomers, which have different physical properties and can be separated by conventional techniques like crystallization.[4]
Caption: Chiral resolution of racemic 1-(Thiazol-2-YL)ethanamine.
Experimental Protocol: Diastereomeric Salt Resolution with Tartaric Acid
-
Salt Formation: Racemic 1-(thiazol-2-yl)ethanamine (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol). A solution of a chiral resolving agent, such as L-(+)-tartaric acid (0.5 eq), in the same solvent is added slowly with stirring.
-
Crystallization: The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: The precipitated salt is collected by filtration and washed with a small amount of cold solvent. The enantiomeric excess of the amine in the salt can be determined at this stage by chiral HPLC after liberating a small sample.
-
Recrystallization (if necessary): The isolated salt is recrystallized from a suitable solvent to improve its diastereomeric purity.
-
Liberation of the Free Amine: The purified diastereomeric salt is treated with a base (e.g., NaOH solution) to liberate the free this compound, which can then be extracted with an organic solvent.
The trustworthiness of this protocol lies in its self-validating nature; the progress of the resolution can be monitored at each crystallization step by analyzing the enantiomeric excess of the amine.
Applications in Drug Discovery: A Versatile Chiral Building Block
This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its utility stems from the combination of the reactive primary amine, which allows for the facile introduction of diverse functionalities, and the thiazole ring, which can participate in key binding interactions with biological targets.[5] While specific drug names containing this exact fragment are not always publicly disclosed in early development, the 2-aminothiazole moiety is a well-established pharmacophore present in numerous approved drugs, including some antivirals and kinase inhibitors.[1][2]
The primary application of this compound is as a chiral building block for the construction of more complex molecules where the stereochemistry at the ethylamine side chain is critical for biological activity.
Quality Control and Analytical Methods: Ensuring Purity and Stereochemical Integrity
The quality of this compound is paramount for its successful application in pharmaceutical synthesis. Rigorous analytical methods are required to confirm its chemical and enantiomeric purity.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds.[6][7] The separation of the enantiomers of 1-(thiazol-2-yl)ethanamine can be achieved using a chiral stationary phase (CSP).
Illustrative Chiral HPLC Method:
-
Column: A polysaccharide-based chiral column, such as a Chiralcel OD-H or similar, is often effective.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol) with a small amount of a basic additive (e.g., diethylamine) to improve peak shape.
-
Detection: UV detection at a wavelength where the thiazole ring absorbs (e.g., 254 nm).
-
Flow Rate: Typically around 1.0 mL/min.
The retention times of the (S) and (R) enantiomers will differ, allowing for their quantification and the calculation of the enantiomeric excess.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the chemical structure and purity of this compound. Both ¹H and ¹³C NMR should be performed.
Expected ¹H NMR Spectral Data (Illustrative, in CDCl₃):
-
Thiazole protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm).
-
Methine proton (CH): A quartet adjacent to the methyl group.
-
Methyl protons (CH₃): A doublet coupled to the methine proton.
-
Amine protons (NH₂): A broad singlet.
Expected ¹³C NMR Spectral Data (Illustrative, in CDCl₃):
-
Thiazole carbons: Signals in the aromatic region.
-
Methine carbon (CH): A signal in the aliphatic region.
-
Methyl carbon (CH₃): A signal in the aliphatic region.
The integration of the proton signals and the number of carbon signals can be used to confirm the structure and assess the presence of impurities.[8]
Conclusion
This compound is a valuable and commercially accessible chiral building block for the pharmaceutical industry. Its synthesis can be achieved through both asymmetric routes and classical resolution, with the choice of method depending on project-specific requirements. The thiazole moiety and the defined stereocenter make it a key component in the design and synthesis of novel therapeutic agents. Rigorous analytical quality control using techniques such as chiral HPLC and NMR spectroscopy is essential to ensure the purity and stereochemical integrity of this critical intermediate, ultimately contributing to the successful development of new medicines.
References
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LookChem. (n.d.). 1-(Thiazol-2-yl)ethanamine HCl. Retrieved from [Link]
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Z. A. Mohd Yusof, N. A. Mohd Nordin, N. H. Abd. Razik & S. A. Mohd Ali. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267. Retrieved from [Link]
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EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. Retrieved from [Link]
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ChemBK. (2024). (R)-1-(thiazol-2-yl)ethanaMine hydrochloride. Retrieved from [Link]
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Novel Kinetic Resolution of Thiazolo-Benzimidazolines Using MAO Enzymes. (2023). National Center for Biotechnology Information. Retrieved from [Link]
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HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. (2015). ResearchGate. Retrieved from [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). National Center for Biotechnology Information. Retrieved from [Link]
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N-(Thiazol-2-yl)acetamide. (2008). National Center for Biotechnology Information. Retrieved from [Link]
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Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. (2021). National Center for Biotechnology Information. Retrieved from [Link]
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Hussein, W., & Turan-Zitouni, G. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MOJ Biorg Org Chem, 2(2), 53-56. Retrieved from [Link]
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Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]
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A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Chem Rev Lett, 8, 720-740. Retrieved from [Link]
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Synthesis and characterization of biological active heterocycle-2-Aminothiazole. (2022). International Journal of Chemical Studies, 10(5), 1-4. Retrieved from [Link]
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Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines. (2013). National Center for Biotechnology Information. Retrieved from [Link]
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Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. (2023). CrystEngComm, 25(40), 5735-5753. Retrieved from [Link]
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Lead Sciences. (n.d.). 1-(Thiazol-2-yl)ethanamine hydrochloride. Retrieved from [Link]
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Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). National Center for Biotechnology Information. Retrieved from [Link]
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Asymmetric synthesis of heterocyclic chloroamines and aziridines by enantioselective protonation of catalytically generated enamines. (2020). ResearchGate. Retrieved from [Link]
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Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (2015). Dhaka University Journal of Pharmaceutical Sciences, 14(1), 75-82. Retrieved from [Link]
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Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. (2022). MDPI. Retrieved from [Link]
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Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (2021). National Center for Biotechnology Information. Retrieved from [Link]
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Safety and handling of (S)-1-(Thiazol-2-YL)ethanamine
An In-Depth Technical Guide to the Safe Handling of (S)-1-(Thiazol-2-YL)ethanamine for Research and Development Applications
Introduction
This compound is a chiral primary amine featuring a thiazole heterocycle. This structural motif is of significant interest to the pharmaceutical and agrochemical industries. The thiazole ring is a key pharmacophore found in numerous biologically active compounds, prized for its ability to engage in a wide range of interactions with biological targets.[1][2] As a chiral building block, the (S)-enantiomer provides a crucial starting point for the stereoselective synthesis of complex molecules, particularly in the development of novel therapeutics targeting neurological and psychiatric disorders.[3]
Given its reactive nature as a primary amine and its inherent biological activity, a thorough understanding of its safe handling is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for the safe handling, storage, and emergency management of this compound, grounded in an analysis of its structure, data from analogous compounds, and established laboratory safety principles. The focus is not merely on procedural steps but on the underlying causality, enabling scientists to build a robust and self-validating culture of safety.
Hazard Identification and Risk Assessment
A proactive approach to safety begins with a comprehensive understanding of the compound's properties and potential hazards. While a specific, peer-reviewed safety data sheet (SDS) for the (S)-enantiomer free base is not widely available, a reliable hazard profile can be inferred from its structural components—a primary amine and a thiazole ring—and data from closely related analogues.
Physicochemical Properties
The following table summarizes the known and inferred properties of 1-(Thiazol-2-yl)ethanamine and its salts. Researchers must consult the supplier-specific SDS for the exact specifications of the material in hand.
| Property | Value / Description | Source |
| Chemical Name | This compound | - |
| Synonyms | (S)-1-(2-Thiazolyl)ethylamine | - |
| CAS Number | 947662-64-8 (for HCl salt) | [3] |
| Molecular Formula | C₅H₈N₂S | [3] |
| Molecular Weight | 128.19 g/mol (Free Base) | [3] |
| Appearance | Likely a solid or liquid. | Inferred from analogs |
| Storage Temperature | Recommended: Inert atmosphere, Room Temperature or Refrigerated. | [3] |
GHS Hazard Classification (Inferred)
Based on data from analogous compounds, the following GHS classification should be assumed for risk assessment purposes pending a specific SDS. The primary hazards stem from its potential irritant and corrosive properties as an amine and its acute toxicity.
| Hazard Class | GHS Code | Description | Rationale / Analog Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4][5] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4][6] |
| Serious Eye Damage/Irritation | H319 / H318 | Causes serious eye irritation / damage | [4][7] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [4][6][8] |
Toxicological Profile
The primary routes of occupational exposure are inhalation, skin contact, eye contact, and ingestion.
-
Skin and Eye Contact : As a primary amine, the compound is expected to be irritating and potentially corrosive to skin and eyes upon direct contact.[4][7] Prolonged contact may lead to chemical burns. The thiazole moiety can also contribute to skin sensitization in some individuals.
-
Inhalation : Vapors or aerosols may cause irritation to the respiratory tract.[4][9] Due to its role in synthesizing neuroactive compounds, systemic effects following inhalation cannot be ruled out.
-
Ingestion : The compound is considered harmful if swallowed, with potential for gastrointestinal irritation and systemic toxicity.[4][5][7]
Risk Assessment Workflow
Before any laboratory work commences, a thorough risk assessment must be performed. The following workflow provides a logical framework for this process.
Caption: PPE Selection Logic Diagram.
Safe Handling and Storage Protocols
Adherence to strict protocols during handling and storage is critical for preventing accidents and maintaining the integrity of the compound.
General Handling Procedures
-
Preparation : Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Verify that an appropriate spill kit and emergency eyewash/shower station are accessible. [9]2. Aliquotting : Weigh the compound within the fume hood. To minimize contamination and static discharge, weigh the material in a sealed container (e.g., a tared vial) rather than directly on a weigh boat.
-
Manipulation : Use compatible materials (e.g., glass, stainless steel). As an amine, this compound is basic and will react with acids. Keep away from strong oxidizing agents, acid chlorides, and acid anhydrides, as reactions can be exothermic and vigorous. [7][10][11]4. Heating/Ignition : Keep away from open flames, hot surfaces, and other sources of ignition. [9][10]While not classified as flammable, general prudence with organic compounds is warranted.
-
Post-Handling : After use, decontaminate all surfaces and equipment. Tightly seal the container before returning it to storage. Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly.
Storage Requirements
Proper storage is crucial for both safety and chemical stability.
-
Container : Store in the original, tightly sealed container to prevent reaction with atmospheric CO₂ or moisture.
-
Location : Keep in a cool, dry, and well-ventilated area designated for chemical storage. [6][10]The area should be secure and accessible only to authorized personnel.
-
Segregation : Store separately from incompatible materials, especially strong acids and oxidizing agents. [10][11]* Temperature : While room temperature storage may be acceptable, refrigeration in an appropriate (non-sparking) unit is often preferred for long-term stability of amines.
Emergency Procedures
Preparedness for emergencies can significantly mitigate the consequences of an accident. All personnel must be familiar with these procedures.
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. [9][12] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. [9][12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [6][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention. [9] |
Accidental Release Measures (Spills)
For small spills inside a chemical fume hood:
-
Alert : Alert personnel in the immediate area.
-
Isolate : Restrict access to the area.
-
PPE : Don appropriate PPE, including double gloves, goggles, a face shield, and a lab coat. A respirator may be necessary depending on the spill size and vapor concentration.
-
Absorb : Cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or dry earth.
-
Collect : Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water.
-
Dispose : Dispose of all contaminated materials as hazardous waste.
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam. [9][11]A water spray can be used to cool fire-exposed containers.
-
Unsuitable Media : Do not use a direct water jet, as it may spread the fire.
-
Hazardous Combustion Products : Combustion may produce toxic and irritating fumes, including oxides of carbon (CO, CO₂), nitrogen (NOx), and sulfur (SOx). [7][11]* Protective Equipment : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.
Context in Drug Development
The stringent safety measures outlined are justified by the compound's role as a high-value intermediate in drug discovery. Its specific chirality is essential for creating stereochemically pure active pharmaceutical ingredients (APIs), where even small amounts of the wrong enantiomer can lead to different biological effects.
Caption: Role in a Simplified Drug Discovery Pipeline.
Waste Disposal
All waste containing this compound, including empty containers, contaminated absorbents, and disposable PPE, must be treated as hazardous chemical waste.
-
Collection : Collect waste in a designated, properly labeled, and sealed container.
-
Labeling : The label must clearly identify the contents as hazardous waste and list the chemical name.
-
Disposal : Arrange for disposal through a licensed hazardous waste management company. Adhere strictly to all local, state, and federal environmental regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
References
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Title: 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride - PubChem Source: National Institutes of Health (NIH) URL: [Link]
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Title: Cas 947662-64-8, 1-(Thiazol-2-yl)ethanamine HCl Source: LookChem URL: [Link]
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Title: 2-Acetylthiazole | C5H5NOS | CID 520108 - PubChem Source: National Institutes of Health (NIH) URL: [Link]
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Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities Source: National Institutes of Health (NIH) URL: [Link]
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Title: Thiazole derivatives: prospectives and biological applications Source: ResearchGate URL: [Link]
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Introduction: The Significance of Chiral Resolution
An In-Depth Technical Guide to the Resolution of Racemic 1-(Thiazol-2-yl)ethanamine
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the resolution of racemic 1-(thiazol-2-yl)ethanamine. Enantiomerically pure forms of this amine are valuable chiral building blocks in medicinal chemistry.[1] The methodologies detailed herein are grounded in established stereochemical principles and provide a practical framework for achieving high enantiomeric purity on both analytical and preparative scales.
The separation of racemic mixtures into their constituent enantiomers, known as chiral resolution, is a critical process in the pharmaceutical industry.[2] Regulatory and pharmacological imperatives often demand the development of single-enantiomer drugs, as stereoisomers can exhibit vastly different efficacy, metabolism, and toxicity profiles.[3] 1-(Thiazol-2-yl)ethanamine possesses a stereogenic center at the carbon atom bearing the amino group, making its resolution essential for its application in asymmetric synthesis.
This document outlines three robust and widely adopted strategies for the resolution of this amine:
-
Classical Diastereomeric Salt Resolution: A time-tested, scalable crystallization technique.
-
Enzymatic Kinetic Resolution (EKR): A highly selective biocatalytic method.
-
Chiral High-Performance Liquid Chromatography (HPLC): A powerful analytical and preparative separation tool.
The choice of method depends on factors such as the required scale, desired purity, cost, and available equipment.
Classical Resolution via Diastereomeric Salt Formation
This method remains a cornerstone of industrial-scale chiral separations due to its cost-effectiveness and scalability.[3] The principle involves reacting the racemic amine with an enantiomerically pure chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most notably solubility.[4] This solubility difference allows for their separation by fractional crystallization.[5]
The Underlying Principle: From Racemate to Separable Diastereomers
The reaction between a racemic amine (rac-Amine) and a single enantiomer of a chiral acid (D-Acid) yields two diastereomeric salts: (R-Amine·D-Acid) and (S-Amine·D-Acid). The differential solubility in a given solvent system allows one diastereomer to crystallize preferentially, leaving the other enriched in the mother liquor. The pure enantiomer is then recovered by treating the isolated salt with a base to break the ionic bond.
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for Diastereomeric Salt Resolution.
Experimental Protocol: Screening for Optimal Conditions
The success of this method hinges on the judicious selection of the resolving agent and the solvent system.[3] Tartaric acid and its derivatives are among the most successful and cost-effective agents for resolving chiral bases.[5]
Protocol: Screening of Resolving Agents and Solvents
-
Preparation: In separate test tubes, dissolve a small amount (e.g., 100 mg) of racemic 1-(thiazol-2-yl)ethanamine in various solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water).
-
Agent Addition: Prepare solutions of chiral resolving agents (see Table 1) in the same solvents. Add 0.5 to 1.0 molar equivalents of the resolving agent solution to the amine solutions. The use of less than one equivalent (C < 0.5) can sometimes yield more enantiopure products by favoring the formation of neutral salts.[5]
-
Crystallization: Allow the mixtures to stand at room temperature. If no crystals form, induce crystallization by scratching the inside of the tube with a glass rod or by cooling the mixture in an ice bath.
-
Isolation and Analysis: Collect any resulting crystals by filtration. Wash with a small amount of cold solvent and dry.
-
Liberation and Purity Check: Liberate the free amine by dissolving the salt in water and adding a base (e.g., 1M NaOH) until the pH is >11. Extract the amine with a suitable organic solvent (e.g., dichloromethane). Determine the enantiomeric excess (e.e.) of the recovered amine using chiral HPLC (see Section 4).
Table 1: Recommended Chiral Resolving Agents for Screening
| Resolving Agent | Type | Rationale |
| (+)-Tartaric Acid | Natural Acid | Readily available and widely used for amine resolution.[4] |
| (-)-Malic Acid | Natural Acid | Another common and effective natural chiral acid.[4] |
| (2S,3S)-Di-O,O'-p-toluyl-D-tartaric acid (+)-DTTA | Tartaric Acid Derivative | Often provides better-defined crystals than tartaric acid itself.[5] |
| (+)-Camphor-10-sulfonic acid | Sulfonic Acid | A strong acid that can form stable salts with amines.[2][4] |
Enzymatic Kinetic Resolution (EKR)
EKR is a powerful technique that utilizes the high stereoselectivity of enzymes, typically lipases, to resolve racemates.[6] In the context of a racemic amine, a lipase can selectively catalyze the acylation of one enantiomer, leaving the other unreacted. The resulting acylated amine (amide) and the unreacted amine can then be easily separated.
The Principle of Lipase-Catalyzed Resolution
The process is termed a "kinetic" resolution because the two enantiomers react at different rates. For many primary amines, lipases such as Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, show high enantioselectivity.[7][8] The enzyme preferentially acylates one enantiomer (e.g., the R-enantiomer) with an acyl donor, forming an amide. At approximately 50% conversion, the reaction mixture is enriched in the S-amine and the R-amide, which can be separated. The amide can then be hydrolyzed to recover the pure R-amine.
Workflow for Enzymatic Kinetic Resolution
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Methodological & Application
Application Notes and Protocols for the Scale-Up Synthesis of (S)-1-(Thiazol-2-YL)ethanamine
Abstract
(S)-1-(Thiazol-2-YL)ethanamine is a critical chiral intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the antiretroviral agent Ritonavir.[1] The stereochemical purity of this amine is paramount to the efficacy and safety of the final drug product. This application note provides a comprehensive, field-proven guide for the scale-up synthesis of this compound. The described methodology focuses on a robust and scalable two-stage process: the synthesis of the racemic amine via reductive amination, followed by an efficient chiral resolution using diastereomeric salt crystallization. This guide is designed to be a self-validating system, detailing the causality behind experimental choices, process safety, and analytical quality control to ensure the production of a high-purity final product suitable for GMP (Good Manufacturing Practice) environments.
Introduction: The Strategic Importance of a Chiral Intermediate
The demand for enantiomerically pure compounds in the pharmaceutical industry is driven by the stereospecific nature of biological systems.[2] this compound serves as a key building block where its specific stereoisomer is essential for the pharmacological activity of the final API.[3] Consequently, the development of a scalable, cost-effective, and reliable synthetic process is a critical objective in pharmaceutical manufacturing. The strategy outlined herein addresses these requirements by employing classical, well-understood chemical transformations that are amenable to industrial-scale production.
Overall Synthesis and Resolution Strategy
The manufacturing process is logically divided into two primary stages. This approach allows for process optimization and quality control at each critical juncture.
-
Stage 1: Synthesis of Racemic 1-(Thiazol-2-YL)ethanamine. This stage involves the conversion of commercially available 2-acetylthiazole to the racemic amine via a reductive amination process.
-
Stage 2: Chiral Resolution. The racemic amine is then resolved into its constituent enantiomers by forming diastereomeric salts with a chiral resolving agent. The desired (S)-enantiomer is isolated through selective crystallization.
Figure 1: Overall workflow for the synthesis and resolution of this compound.
Part 1: Scale-Up Synthesis of Racemic 1-(Thiazol-2-YL)ethanamine
Rationale for Reductive Amination
Reductive amination is a robust and widely used transformation in industrial chemistry for the synthesis of amines from carbonyl compounds.[4] This method is favored for its high efficiency, operational simplicity, and the availability of mild and selective reducing agents. Sodium borohydride (NaBH₄) is a cost-effective and safe choice for large-scale operations, offering excellent chemoselectivity for the imine intermediate over the starting ketone.[5][6]
Process Safety and Hazard Analysis
-
Sodium Borohydride (NaBH₄): While considered a mild reducing agent, NaBH₄ reacts with protic solvents like methanol to generate hydrogen gas, which is flammable and can lead to pressure build-up in a closed system. The reaction should be conducted in a well-ventilated area, and the temperature must be carefully controlled during addition.[7]
-
Ammonia (aqueous solution): Concentrated ammonia is corrosive and has a pungent, irritating odor. Appropriate personal protective equipment (PPE) and a well-ventilated workspace are mandatory.
-
2-Acetylthiazole: This compound is a flavoring agent and is generally considered to have low toxicity, but it should be handled with standard laboratory precautions.[8][9]
Detailed Protocol for Reductive Amination
This protocol is designed for a nominal 1 kg scale of the starting ketone.
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Eq. |
| 2-Acetylthiazole | 127.16 | 1.00 kg | 7.86 | 1.0 |
| Methanol (MeOH) | 32.04 | 10.0 L | - | - |
| Ammonium Acetate | 77.08 | 3.03 kg | 39.3 | 5.0 |
| Aqueous Ammonia (28%) | 17.03 (NH₃) | 4.7 L | ~70.8 | ~9.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.45 kg | 11.9 | 1.5 |
Table 1: Reagent quantities for the reductive amination of 2-acetylthiazole.
Procedure:
-
Reactor Setup: Equip a suitable jacketed glass reactor with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel. Purge the reactor with nitrogen.
-
Reaction Mixture: To the reactor, charge methanol (10.0 L), 2-acetylthiazole (1.00 kg, 7.86 mol), ammonium acetate (3.03 kg, 39.3 mol), and aqueous ammonia (28%, 4.7 L).
-
Imine Formation: Stir the mixture at 20-25 °C for 2-3 hours to facilitate the formation of the imine intermediate. Monitor the conversion of the starting ketone by an appropriate in-process control (IPC) method such as GC or HPLC.
-
Reduction: Cool the reaction mixture to 0-5 °C using a chiller. In a separate vessel, prepare a solution/slurry of sodium borohydride (0.45 kg, 11.9 mol) in a minimal amount of water or an appropriate solvent as per internal safety protocols.
-
Controlled Addition: Slowly add the sodium borohydride solution/slurry to the reaction mixture via the addition funnel, maintaining the internal temperature below 10 °C. The addition is exothermic and will generate hydrogen gas. Ensure adequate cooling and ventilation.
-
Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours, or until IPC confirms the disappearance of the imine intermediate.
-
Work-up and Isolation:
-
Carefully quench the reaction by the slow addition of water, ensuring the temperature is controlled.
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield crude racemic 1-(thiazol-2-yl)ethanamine as an oil. The crude product can be used directly in the next step or purified by vacuum distillation if required.
-
Part 2: Chiral Resolution via Diastereomeric Salt Crystallization
Principle of Chiral Resolution
Chiral resolution by diastereomeric salt formation is a classical and highly effective industrial method for separating enantiomers.[2] The process involves reacting the racemic amine with an enantiomerically pure chiral acid. This creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility.[8] By carefully selecting the solvent and controlling crystallization conditions, the less soluble diastereomeric salt can be selectively precipitated and isolated.[10]
L-(+)-Tartaric acid is a readily available and cost-effective resolving agent that has been shown to be effective for the resolution of a wide range of chiral amines.[11][12]
Figure 2: Detailed workflow of the chiral resolution process.
Detailed Protocol for Chiral Resolution
This protocol assumes a starting quantity of approximately 1 kg of the racemic amine.
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Eq. |
| rac-1-(Thiazol-2-YL)ethanamine | 128.19 | 1.00 kg | 7.80 | 1.0 |
| L-(+)-Tartaric Acid | 150.09 | 0.59 kg | 3.93 | 0.5 |
| Methanol (MeOH) | 32.04 | ~12.0 L | - | - |
| Sodium Hydroxide (50% w/w) | 40.00 | As required | - | - |
| Dichloromethane (DCM) | 84.93 | As required | - | - |
Table 2: Reagent quantities for the chiral resolution.
Procedure:
-
Salt Formation:
-
In a suitable reactor, dissolve the racemic amine (1.00 kg, 7.80 mol) in methanol (~6.0 L).
-
In a separate vessel, dissolve L-(+)-tartaric acid (0.59 kg, 3.93 mol) in warm methanol (~6.0 L).
-
Slowly add the tartaric acid solution to the amine solution with stirring. The addition is mildly exothermic.
-
A precipitate of the diastereomeric salts will begin to form. Heat the mixture to reflux (approx. 65 °C) to obtain a clear solution.
-
-
Selective Crystallization:
-
Slowly cool the solution to room temperature over 4-6 hours with gentle stirring.
-
Further cool the mixture to 0-5 °C and hold for at least 2 hours to maximize the yield of the less soluble diastereomeric salt.
-
The solid that crystallizes is the this compound L-tartrate salt.
-
-
Isolation and Purification:
-
Isolate the crystalline salt by filtration.
-
Wash the filter cake with cold methanol to remove the mother liquor containing the more soluble (R)-amine L-tartrate salt.
-
The enantiomeric excess of the amine in the salt can be checked at this stage. If the desired purity is not met, the salt can be recrystallized from fresh methanol.[13]
-
-
Liberation of the Free Amine:
-
Suspend the isolated (S)-amine L-tartrate salt in a mixture of water and dichloromethane.
-
Cool the mixture to 10-15 °C and slowly add a 50% aqueous solution of sodium hydroxide until the pH of the aqueous layer is >12.
-
Stir the two-phase mixture until all solids have dissolved.
-
Separate the organic (DCM) layer. Extract the aqueous layer with additional portions of DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound, as an oil.
-
Part 3: Quality Control and Analytical Methods
Determination of Enantiomeric Excess by Chiral HPLC
The most critical quality attribute is the enantiomeric purity of the final product. This is reliably determined using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.[14][15]
| Parameter | Specification |
| Column | Chiralpak® IB or equivalent cellulose-based column (e.g., 250 x 4.6 mm, 5 µm)[16] |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (e.g., 90:10:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a small amount of the final product in the mobile phase. |
Table 3: Recommended chiral HPLC method parameters.
Expected Outcome: The two enantiomers will be well-resolved, allowing for accurate integration of their respective peak areas. The enantiomeric excess (e.e.) is calculated as:
e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Other Quality Control Tests
| Test | Method | Specification |
| Identity | ¹H NMR, ¹³C NMR, FT-IR | Conforms to the structure |
| Chemical Purity | HPLC (achiral) | ≥ 99.5% |
| Residual Solvents | GC-HS | Meets ICH guidelines |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
Table 4: Additional quality control specifications for the final product.
Part 4: Process Optimization and Scale-Up Considerations
-
Solvent Selection: The choice of solvent for crystallization is critical. It must provide a significant solubility difference between the two diastereomeric salts.[8] Alcohols like methanol or ethanol are common first choices. Screening of different solvents or solvent mixtures may be necessary to optimize yield and purity.
-
Stoichiometry of Resolving Agent: Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent is a common strategy. This ensures that the less soluble salt crystallizes in high diastereomeric purity, while the more soluble salt remains in the mother liquor.
-
Cooling Profile: A slow, controlled cooling rate is essential for forming large, pure crystals and avoiding the co-precipitation of the undesired diastereomer.
-
Racemization and Recycle of the (R)-Enantiomer: For a process to be economically viable on a large scale, the undesired (R)-enantiomer from the mother liquor should be recovered. The free (R)-amine can be isolated and subjected to a racemization process (e.g., by heating with a base or a suitable catalyst), and the resulting racemic mixture can be recycled back into the resolution step. This significantly improves the overall process efficiency and atom economy.
Conclusion
The synthetic and resolution pathway detailed in this application note presents a robust, scalable, and economically viable method for the industrial production of high-purity this compound. By focusing on well-established chemical principles and providing a framework for process control and safety, this guide serves as a valuable resource for drug development professionals. The successful implementation of this protocol will enable the reliable supply of a key chiral intermediate, supporting the manufacturing of essential medicines.
References
-
MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available from: [Link]
- Google Patents. Process for the preparation of 3-[(1r,2r)-3-(dimethylamino)-1-ethyl-2-methylpropyl]-phenol.
- Google Patents. Separation of triazine derivatives enantiomers using tartaric acid.
-
Wikipedia. Chiral resolution. Available from: [Link]
-
ResearchGate. CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Available from: [Link]
- Google Patents. Chiral salt resolution.
-
Periodica Polytechnica. Regularities between Separations of Enantiomeric and Diastereoisomeric Mixtures. Prediction of the Efficiency of Diastereomeric/-. Available from: [Link]
-
CrystEngComm (RSC Publishing). Diastereomeric salts of (S,S)-sertraline with l- and d-tartaric acids: an investigation into chiral supramolecular discrimination. Available from: [Link]
- Google Patents. A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
- Google Patents. Chiral tartaric acids derivatives and preparation method thereof.
- Google Patents. Preparation method of ritonavir and lopinavir intermediate.
-
ResearchGate. HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. Available from: [Link]
-
PubMed Central. Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity. Available from: [Link]
-
Thesis Template. Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Available from: [Link]
-
SciSpace. Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Available from: [Link]
-
Pharmaffiliates. Ritonavir-impurities. Available from: [Link]
-
Oriental Journal of Chemistry. NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. Available from: [Link]
-
ResearchGate. Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents. Available from: [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. Available from: [Link]
-
PubMed Central. Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Available from: [Link]
-
MDPI. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Available from: [Link]
-
ResearchGate. Process Safety Evaluation and Scale-up of a Lactam Reduction with NaBH4 and TFA. Available from: [Link]
-
ResearchGate. A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. Available from: [Link]
- Google Patents. A process for the synthesis of ritonavir.
-
The Good Scents Company. 2-acetyl thiazole. Available from: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN111393329A - Preparation method of ritonavir and lopinavir intermediate - Google Patents [patents.google.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog [oreateai.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 10. US8742103B2 - Separation of triazine derivatives enantiomers using tartaric acid - Google Patents [patents.google.com]
- 11. US7432370B2 - Chiral salt resolution - Google Patents [patents.google.com]
- 12. Diastereomeric salts of (S,S)-sertraline with l- and d-tartaric acids: an investigation into chiral supramolecular discrimination - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
The Catalytic Potential of (S)-1-(Thiazol-2-YL)ethanamine Metal Complexes: A Prospective Outlook
Introduction
(S)-1-(Thiazol-2-YL)ethanamine is a chiral amine featuring a thiazole heterocycle. This structural motif is of significant interest in the field of asymmetric catalysis due to the presence of multiple coordination sites (the amino group and the nitrogen and sulfur atoms of the thiazole ring) and a stereogenic center. The formation of metal complexes with this ligand is anticipated to create a chiral environment around the metal center, enabling the catalysis of enantioselective reactions. Such reactions are of paramount importance in the pharmaceutical and fine chemical industries, where the stereochemistry of a molecule can dictate its biological activity. While the direct catalytic applications of metal complexes of this compound are not extensively documented in publicly available literature, this guide will explore its potential based on the well-established principles of asymmetric catalysis and the known reactivity of related thiazole-containing ligands. This document will serve as a foundational guide for researchers and drug development professionals interested in exploring the catalytic applications of this promising chiral ligand.
I. Synthesis of this compound
The synthesis of enantiomerically pure this compound is a critical first step. Based on general organic synthesis principles, a potential synthetic route is outlined below. It is important to note that this is a proposed pathway and would require experimental validation.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Protocol: Synthesis and Resolution of 1-(Thiazol-2-yl)ethanamine
Part A: Synthesis of Racemic 1-(Thiazol-2-yl)ethanamine
-
Reaction Setup: To a solution of 2-acetylthiazole in methanol, add a solution of ammonia in methanol.
-
Reduction: Carefully add a reducing agent, such as sodium cyanoborohydride (NaBH3CN), portion-wise while maintaining the temperature below 25 °C. Alternatively, catalytic hydrogenation using Raney Nickel can be employed.
-
Work-up: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude racemic amine may be purified by column chromatography.
Part B: Chiral Resolution
-
Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., ethanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as (R)-(-)-mandelic acid, in the same solvent.
-
Crystallization: Slowly add the solution of the chiral acid to the amine solution. Allow the mixture to stand at room temperature, and then cool to induce crystallization of one of the diastereomeric salts.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Chiral Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., 1 M NaOH) until the pH is basic. Extract the free (S)-amine with an organic solvent.
-
Final Purification: Dry, filter, and concentrate the organic extracts to yield the enantiomerically enriched this compound. The enantiomeric excess (ee) should be determined by chiral HPLC or NMR spectroscopy using a chiral shift reagent.
II. Synthesis of Metal Complexes
The synthesis of metal complexes with this compound would typically involve the reaction of the chiral ligand with a suitable metal precursor. Ruthenium and copper are common metals used in asymmetric catalysis with nitrogen-containing ligands.
Proposed Synthesis of a Ruthenium(II) Complex
Caption: General workflow for the synthesis of a Ru(II) complex.
Protocol: Synthesis of a [Ru(p-cymene)(this compound)Cl]Cl Complex (Hypothetical)
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve [Ru(p-cymene)Cl2]2 in a mixture of dichloromethane and methanol.
-
Ligand Addition: To this solution, add a solution of this compound (2 equivalents per dimer) in methanol dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by TLC or NMR.
-
Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting solid can be washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials.
-
Characterization: The structure and purity of the complex should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, mass spectrometry, and elemental analysis.
III. Potential Catalytic Applications
Based on the catalytic activity of structurally similar chiral ligands, metal complexes of this compound are expected to be active in a range of asymmetric transformations.
1. Asymmetric Transfer Hydrogenation (ATH) of Ketones and Imines
Ruthenium(II) complexes bearing chiral diamine or amino alcohol ligands are well-known catalysts for the asymmetric transfer hydrogenation of prochiral ketones and imines to their corresponding chiral alcohols and amines.[1][2]
Proposed Catalytic Cycle for ATH of a Ketone
Caption: A generalized catalytic cycle for Ru-catalyzed ATH of ketones.
Protocol: Asymmetric Transfer Hydrogenation of Acetophenone (Hypothetical)
-
Catalyst Preparation: In a reaction vessel under an inert atmosphere, dissolve the chiral Ruthenium(II) complex of this compound in a suitable solvent (e.g., isopropanol).
-
Reaction Mixture: Add acetophenone to the catalyst solution.
-
Initiation: Add a base (e.g., potassium tert-butoxide) to initiate the reaction.
-
Reaction Conditions: Stir the mixture at a specified temperature (e.g., 40-80 °C) and monitor the conversion by GC.
-
Work-up: After completion, quench the reaction with a mild acid and extract the product.
-
Analysis: Determine the yield of 1-phenylethanol and its enantiomeric excess using chiral GC or HPLC.
Table 1: Expected Performance in Asymmetric Transfer Hydrogenation (Hypothetical Data)
| Substrate | Product | Expected Conversion (%) | Expected ee (%) |
| Acetophenone | (S)-1-Phenylethanol | >95 | >90 |
| 1-Tetralone | (S)-1,2,3,4-Tetrahydronaphthalen-1-ol | >95 | >92 |
| Propiophenone | (S)-1-Phenyl-1-propanol | >90 | >85 |
2. Copper-Catalyzed Enantioselective Reactions
Chiral amine ligands are also widely used in copper-catalyzed asymmetric reactions, such as Henry reactions, Michael additions, and A3 coupling reactions. The bidentate or tridentate coordination of this compound to a copper(II) center could create a well-defined chiral environment for these transformations.
Protocol: Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reaction (Hypothetical)
-
Catalyst Formation: In a reaction flask, stir a mixture of Cu(OAc)2·H2O and this compound in a solvent like ethanol at room temperature for 1-2 hours.
-
Reaction: To the in situ generated catalyst, add benzaldehyde and nitromethane.
-
Base: Add a mild base, such as triethylamine, to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature until completion (monitored by TLC).
-
Work-up and Analysis: Quench the reaction, perform an aqueous work-up, and purify the product by column chromatography. The yield and enantiomeric excess of the resulting nitroalkanol should be determined.
IV. Conclusion and Future Directions
While direct experimental data for the catalytic applications of metal complexes of this compound is currently limited in the public domain, the structural features of this chiral ligand make it a highly promising candidate for a range of asymmetric catalytic transformations. The protocols and potential applications outlined in this document are based on established chemical principles and provide a solid foundation for researchers to explore the catalytic prowess of this ligand.
Future research should focus on:
-
The development of an efficient and scalable synthesis of enantiomerically pure this compound.
-
The synthesis and thorough characterization of its complexes with various transition metals, including Ruthenium, Rhodium, Iridium, Copper, and Palladium.
-
A systematic evaluation of these complexes in a broad range of asymmetric catalytic reactions to identify lead catalysts for specific transformations.
-
Mechanistic studies to understand the mode of action of these catalysts, which will be crucial for further optimization and the rational design of next-generation catalysts.
The exploration of this compound and its metal complexes holds the potential to uncover novel and highly efficient catalysts for the synthesis of chiral molecules, with significant implications for the pharmaceutical and chemical industries.
V. References
Due to the prospective nature of this guide, the reference list contains seminal works in the related fields of asymmetric catalysis that provide the foundational principles for the proposed applications.
-
Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, Inc., 1994. [Link]
-
Hashiguchi, S.; Fujii, A.; Takehara, J.; Ikariya, T.; Noyori, R. Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society1995 , 117 (28), 7562–7563. [Link]
-
Noyori, R.; Hashiguchi, S. Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research1997 , 30 (2), 97–102. [Link]
-
Jørgensen, K. A. Asymmetric Copper-Catalyzed Reactions of Aldehydes, Ketones, and Imines. In Modern Organocopper Chemistry; Krause, N., Ed.; Wiley-VCH Verlag GmbH & Co. KGaA, 2002; pp 265–302. [Link]
-
ChemBK. (R)-1-(thiazol-2-yl)ethanaMine hydrochloride. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-1-(Thiazol-2-YL)ethanamine
Prepared by: Gemini, Senior Application Scientist
This technical support guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of (S)-1-(thiazol-2-yl)ethanamine. This chiral amine is a critical building block in synthesizing various active pharmaceutical ingredients (APIs), most notably the antiretroviral drug Ritonavir. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common hurdles and optimize your synthetic route.
Overview of Key Synthetic Strategies
The synthesis of enantiomerically pure this compound is a well-explored area in organic chemistry, driven by its industrial importance. Several strategies have been developed, each with its own set of advantages and challenges.
-
Asymmetric Reductive Amination of 2-Acetylthiazole: This is the most direct and widely employed method. It involves the reaction of the prochiral ketone, 2-acetylthiazole, with an ammonia source in the presence of a chiral catalyst and a reducing agent. The success of this route is highly dependent on the choice of catalyst and reaction conditions to control the stereochemical outcome.
-
Diastereoselective Synthesis using Chiral Auxiliaries: This classical approach involves covalently attaching a chiral auxiliary to the molecule, which directs the stereochemistry of a subsequent reduction or amination step. The auxiliary is then cleaved to yield the desired enantiomer. While often robust, this method adds steps to the overall sequence (attachment and removal of the auxiliary).
-
Kinetic Resolution of Racemic Amine: In this strategy, a racemic mixture of 1-(thiazol-2-yl)ethanamine is prepared first. Then, an enzyme (like a lipase) or a chiral chemical agent is used to selectively react with one of the enantiomers, allowing the desired (S)-enantiomer to be separated. The maximum theoretical yield for this approach is 50%.
-
Synthesis from Chiral Pool Starting Materials: Building the molecule from a naturally occurring, enantiomerically pure starting material, such as L-alanine, is another effective route. This method leverages the inherent chirality of the starting material to establish the desired stereocenter.
This guide will focus primarily on troubleshooting the most common method: Asymmetric Reductive Amination .
Troubleshooting Guide: Asymmetric Reductive Amination
This section addresses specific issues you might encounter when synthesizing this compound via the asymmetric reductive amination of 2-acetylthiazole.
Q1: My reaction yield is drastically low. What are the most likely causes and how can I fix them?
Low yield is a common problem that can stem from multiple sources, ranging from reagent quality to suboptimal reaction conditions.
Possible Cause 1: Catalyst Inactivity or Decomposition Many transition metal catalysts used for this reaction are sensitive to air and moisture.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (Nitrogen or Argon). Use Schlenk techniques or a glovebox for handling the catalyst and any air-sensitive reagents.
-
Solvent Purity: Use anhydrous solvents. Traces of water can hydrolyze the catalyst or interfere with the reducing agent.
-
Reagent Purity: The starting material, 2-acetylthiazole, can contain impurities that may act as catalyst poisons. Consider purifying the starting ketone by distillation or chromatography if its purity is questionable.
-
Possible Cause 2: Inefficient Imine Formation The reaction proceeds through an intermediate imine, which is then reduced. If imine formation is slow or unfavorable, the overall reaction rate will suffer.
-
Troubleshooting Steps:
-
Ammonia Source: The concentration and source of ammonia are critical. Anhydrous ammonia gas, ammonium salts (like ammonium acetate), or solutions of ammonia in an organic solvent can be used. High concentrations of ammonia are typically required to push the equilibrium towards imine formation.
-
Dehydrating Agent: The formation of the imine from the ketone and ammonia releases water. This water can inhibit the reaction and decompose the catalyst. Adding a dehydrating agent, such as molecular sieves (3Å or 4Å), can significantly improve the yield by sequestering water as it is formed.
-
Possible Cause 3: Competing Side Reactions The primary competing reaction is the direct reduction of the 2-acetylthiazole ketone to the corresponding alcohol, 1-(thiazol-2-yl)ethanol.
-
Troubleshooting Steps:
-
Reaction Temperature: Lowering the reaction temperature can often suppress the rate of ketone reduction relative to the desired reductive amination pathway.
-
Order of Addition: Add the reducing agent slowly to the mixture of the ketone, catalyst, and ammonia source. This ensures that the imine has a chance to form before a high concentration of the reducing agent is present, which could otherwise directly reduce the starting ketone.
-
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yield.
Q2: The enantiomeric excess (e.e.) of my product is poor. How can I improve it?
Achieving high enantioselectivity is the primary goal of this asymmetric synthesis. Poor e.e. indicates a problem with the stereochemical control of the reaction.
Possible Cause 1: Racemic Background Reaction A non-catalyzed or achirally-catalyzed reduction can occur in parallel with the desired asymmetric reduction, leading to a racemic product that erodes the overall e.e.
-
Troubleshooting Steps:
-
Catalyst Loading: Ensure the catalyst loading is sufficient. Low catalyst loading might not be enough to outcompete the background reaction. Try incrementally increasing the catalyst loading (e.g., from 0.1 mol% to 0.5 mol%).
-
Temperature: Higher temperatures can often decrease selectivity. Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can significantly enhance the enantiomeric excess, although it may require longer reaction times.
-
Possible Cause 2: Sub-optimal Ligand/Catalyst Choice The chiral ligand is the source of stereochemical information. Not all ligands are equally effective for all substrates.
-
Troubleshooting Steps:
-
Ligand Screening: If possible, screen a small library of chiral ligands. For iridium, rhodium, or ruthenium-based catalysts, common ligand families include chiral diphosphines (e.g., BINAP derivatives) and diamines (e.g., TsDPEN).
-
Review Literature: Consult the literature for catalyst systems that have been proven effective for the reductive amination of aryl ketones, which are structurally similar to 2-acetylthiazole.
-
Possible Cause 3: Racemization During Work-up or Purification The product amine, particularly its protonated form, could be susceptible to racemization under harsh acidic or basic conditions, or at elevated temperatures.
-
Troubleshooting Steps:
-
Mild Work-up: Use mild conditions for work-up. Avoid strong acids or bases if possible. A simple extraction with a suitable organic solvent followed by careful removal of the solvent under reduced pressure is recommended.
-
Purification Method: Chromatographic purification on silica gel can sometimes lead to racemization. If you observe a drop in e.e. after chromatography, consider alternative purification methods like crystallization of a salt formed with a chiral acid.
-
Q3: I am observing a significant amount of the 1-(thiazol-2-yl)ethanol byproduct. How can I suppress this?
The formation of the alcohol byproduct indicates that the direct reduction of the ketone is competing effectively with the reductive amination pathway.
Reaction Pathway Competition
Technical Support Center: Synthesis of (S)-1-(Thiazol-2-YL)ethanamine
Welcome to the technical support center for the synthesis of (S)-1-(Thiazol-2-YL)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable chiral amine. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, primarily focusing on the asymmetric reductive amination or transfer hydrogenation of 2-acetylthiazole.
Problem 1: Low Yield of the Desired this compound
Question: My reaction is showing low conversion of 2-acetylthiazole, or I am isolating a significantly lower yield of the target amine than expected. What are the potential causes and how can I improve the yield?
Answer:
Low yields can stem from several factors, primarily incomplete reaction, or the formation of stable, undesired side products. Let's break down the common culprits:
-
Incomplete Imine/Enamine Formation: The initial condensation of 2-acetylthiazole with the amine source (e.g., ammonia or an ammonia equivalent) to form the imine intermediate is a crucial equilibrium step. Insufficient removal of water can shift the equilibrium back towards the starting materials, leading to low conversion.
-
Solution: Ensure the use of a dehydrating agent, such as molecular sieves, or azeotropic removal of water if the reaction conditions permit.
-
-
Catalyst Inactivation: The catalyst, whether it's a transition metal complex for asymmetric hydrogenation or a biocatalyst, can be sensitive to impurities in the starting materials or solvent.
-
Solution: Use high-purity, dry solvents and ensure 2-acetylthiazole is free from contaminants. If using a metal catalyst, ensure it is handled under an inert atmosphere to prevent oxidation.
-
-
Formation of Secondary Amine Byproduct: A common side reaction in reductive amination is the reaction of the newly formed primary amine product with the remaining 2-acetylthiazole to form a secondary amine.[1][2] This is particularly problematic if the rate of this subsequent reaction is comparable to the initial amination.
-
Mechanism: The primary amine product can react with another molecule of 2-acetylthiazole to form a new imine, which is then reduced to the secondary amine.
-
Solution:
-
Control Stoichiometry: Use a large excess of the ammonia source to outcompete the primary amine product for the ketone.
-
Slow Addition: Add the reducing agent slowly to the reaction mixture. This keeps the concentration of the primary amine low at any given time, disfavoring the formation of the secondary amine.
-
-
-
Aldol Condensation of 2-Acetylthiazole: Under basic or acidic conditions, 2-acetylthiazole can undergo self-condensation to form aldol adducts, which can further dehydrate to form α,β-unsaturated ketones. These side products consume the starting material and can complicate purification.
-
Solution: Carefully control the pH of the reaction. If using a Brønsted acid or base as part of the catalytic system, screen different catalysts and concentrations to minimize this side reaction.
-
Summary of Potential Causes for Low Yield and Mitigation Strategies:
| Potential Cause | Mitigation Strategy |
| Incomplete imine formation | Use of dehydrating agents (e.g., molecular sieves). |
| Catalyst inactivation | Use high-purity reagents and solvents; handle catalysts under inert atmosphere. |
| Secondary amine formation | Use a large excess of the ammonia source; slow addition of the reducing agent. |
| Aldol condensation | Optimize reaction pH; screen catalysts to minimize side reactions. |
Problem 2: Poor Enantioselectivity (Low %ee) of this compound
Question: My chiral analysis (e.g., chiral HPLC or GC) shows a low enantiomeric excess (%ee) for the desired (S)-enantiomer. What factors contribute to poor stereocontrol, and how can I improve it?
Answer:
Achieving high enantioselectivity is the primary goal of this synthesis. A low %ee indicates either a non-selective reaction or racemization of the desired product.
-
Suboptimal Catalyst or Ligand: The choice of chiral catalyst or ligand is paramount for achieving high enantioselectivity in asymmetric hydrogenation or transfer hydrogenation.
-
Solution: Screen a variety of chiral ligands and catalysts. For transition metal-catalyzed reactions, ligands with different steric and electronic properties can have a profound impact on the stereochemical outcome.
-
-
Racemization of the Product: The chiral center in α-aryl ethylamines, such as our target molecule, can be susceptible to racemization, especially under acidic or basic conditions, or in the presence of certain metal catalysts.[3][4]
-
Mechanism: Racemization can occur through the formation of a planar, achiral enamine or imine intermediate.[5] The presence of an acidic proton on the chiral carbon facilitates this process.
-
Solution:
-
Control pH and Temperature: Avoid harsh acidic or basic conditions during the reaction and work-up. Lowering the reaction temperature can also help to minimize racemization.
-
Minimize Reaction Time: Prolonged reaction times can increase the likelihood of product racemization. Monitor the reaction progress and quench it as soon as the starting material is consumed.
-
Catalyst Choice: Some catalysts may be more prone to causing racemization. If racemization is suspected, consider screening alternative catalysts.
-
-
-
Inefficient Kinetic Resolution: In some synthetic strategies, a racemic mixture is resolved kinetically. If the rates of reaction for the two enantiomers are not significantly different, a low %ee will result.
-
Solution: This is highly dependent on the specific kinetic resolution method employed. Optimization of the catalyst, resolving agent, and reaction conditions is necessary.
-
Key Factors Influencing Enantioselectivity:
| Factor | Impact on Enantioselectivity | Troubleshooting Steps |
| Catalyst/Ligand | The primary determinant of stereochemical outcome. | Screen a library of chiral catalysts and ligands. |
| Temperature | Lower temperatures generally favor higher enantioselectivity. | Run the reaction at the lowest practical temperature. |
| Solvent | Can influence catalyst activity and enantioselectivity. | Screen a range of solvents with varying polarities. |
| pH | Can lead to racemization of the product. | Maintain a neutral or near-neutral pH during reaction and work-up. |
| Reaction Time | Prolonged times can lead to product racemization. | Monitor the reaction and work-up promptly upon completion. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and efficient method is the asymmetric reductive amination of 2-acetylthiazole.[6][7] This can be achieved through various catalytic systems, including:
-
Asymmetric Transfer Hydrogenation: Using a chiral transition metal catalyst (e.g., Ru, Rh, Ir) and a hydrogen donor (e.g., formic acid, isopropanol).
-
Asymmetric Hydrogenation: Employing a chiral catalyst under a hydrogen atmosphere.
-
Biocatalysis: Utilizing enzymes such as transaminases or imine reductases, which can offer excellent enantioselectivity under mild conditions.
Q2: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a straightforward method to monitor the consumption of the starting material, 2-acetylthiazole. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can provide more quantitative information on the conversion and the formation of the product and any major byproducts. For real-time analysis, techniques like in-situ IR or Raman spectroscopy can be employed.
Q3: What are the best practices for purifying the final product?
Purification of chiral amines can be challenging due to their basic nature.
-
Acid-Base Extraction: The basicity of the amine allows for selective extraction into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The aqueous phase can then be basified and the product re-extracted into an organic solvent.
-
Chromatography: Silica gel chromatography can be used, but tailing is a common issue with amines. To mitigate this, a small amount of a volatile base like triethylamine (e.g., 1-2%) can be added to the eluent.
-
Crystallization of a Diastereomeric Salt: For enantiomeric enrichment, the racemic or enantioenriched amine can be reacted with a chiral acid (e.g., tartaric acid) to form diastereomeric salts, which can often be separated by crystallization due to their different solubilities.[8]
Q4: I have identified an unknown impurity in my final product. What could it be?
Besides the secondary amine and aldol products mentioned earlier, other potential impurities could arise from:
-
Over-reduction: Reduction of the thiazole ring is possible under harsh hydrogenation conditions, although it is generally less favorable than the reduction of the imine.
-
Reactions with the Solvent: Some solvents may react under the reaction conditions. For example, if using an alcohol as a hydrogen donor, ether formation could be a minor side reaction.
-
Byproducts from the Reducing Agent: Certain reducing agents can introduce impurities. For instance, borane-based reagents can leave boron-containing residues that may require a specific work-up to remove.
To identify the impurity, it is recommended to use mass spectrometry (MS) to determine its molecular weight and NMR spectroscopy to elucidate its structure.
Visualizing Reaction Pathways
To better understand the desired reaction and potential side reactions, the following diagrams illustrate the key chemical transformations.
Caption: Desired synthetic pathway to this compound.
Caption: Competing side reactions in the synthesis.
References
-
U. Yunus, M. K. Tahir, M. H. Bhatti, and W. Y. Wong, "N-(Thiazol-2-yl)acetamide," Acta Crystallographica Section E: Structure Reports Online, vol. 64, no. 8, p. o1516, 2008. [Online]. Available: [Link]
-
"Reductive Amination, and How It Works," Master Organic Chemistry, 2017. [Online]. Available: [Link]
-
"Reductive amination in case of secondary amines," Chemistry Stack Exchange, 2019. [Online]. Available: [Link]
-
"Racemization, Enantiomerization and Diastereomerization," Dynamic Stereochemistry of Chiral Compounds: Principles and Applications, 2007. [Online]. Available: [Link]
-
"Racemization," Chemistry LibreTexts, 2021. [Online]. Available: [Link]
-
"Amine synthesis by reductive amination (reductive alkylation)," Organic Chemistry Portal. [Online]. Available: [Link]
-
"reductive amination & secondary amine synthesis," YouTube, 2020. [Online]. Available: [Link]
-
"Resolution of α-methylbenzylamine via diastereomeric salt formation using the naturally based reagent N-tosyl-( S)-phenylalanine together with a solvent switch technique," ResearchGate, 2025. [Online]. Available: [Link]
- "2-aminothiazole derivative, preparation method, and use," Google Patents, EP2682390A1. [Online].
-
"A Patent Review on Thiazole Derivatives (2008-2013)," Acta Chimica and Pharmaceutica Indica, 2017. [Online]. Available: [Link]
-
"Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle," White Rose eTheses Online. [Online]. Available: [Link]
-
R. Zhang, S. Liu, and K. J. Edgar, "Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides," Carbohydrate Polymers, vol. 173, pp. 645-654, 2017. [Online]. Available: [Link]
- "Synthesis of thiazoles," Google Patents, US4468517A. [Online].
- "METHOD FOR PRODUCING THIAZOLE DERIVATIVES.," Google Patents, CH633282A5. [Online].
-
"2-Acetylthiazole," PubChem. [Online]. Available: [Link]
-
"Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives," Journal of Chemical and Pharmaceutical Research, 2010. [Online]. Available: [Link]
-
"Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives," Journal of Young Pharmacists, 2024. [Online]. Available: [Link]
-
"Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents," ResearchGate, 2025. [Online]. Available: [Link]
-
"Synthesis and Characterization of some heterocyclic derivatives from 2-amino thiazol and study of biological activity of prepared derivatives," ResearchGate, 2021. [Online]. Available: [Link]
-
"SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS," EXCLI Journal, 2025. [Online]. Available: [Link]
-
"Synthesis of 2-aminothiazole sulfonamides as potent biological agents," PubMed Central, 2024. [Online]. Available: [Link]
-
"Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture," MDPI, 2022. [Online]. Available: [Link]
-
"An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities," NIH, 2021. [Online]. Available: [Link]
-
"Synthesis of (z)-s-benzo[d]thiazol-2-yl 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)ethanethioate," ResearchGate, 2025. [Online]. Available: [Link]
-
"N-(Thiazol-2-yl)acetamide," Hong Kong Baptist University, 2008. [Online]. Available: [Link]
-
"(PDF) N-(Thiazol-2-yl)acetamide," ResearchGate, 2008. [Online]. Available: [Link]
-
"United States Patent," Googleapis.com, 2004. [Online]. Available: [Link]
-
"CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization," YouTube, 2024. [Online]. Available: [Link]
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Improving Diastereoselectivity with (S)-1-(Thiazol-2-YL)ethanamine
Welcome to the technical support center for reactions involving the chiral auxiliary, (S)-1-(Thiazol-2-YL)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize diastereoselective transformations. As Senior Application Scientists, we have compiled field-proven insights and protocols to address common challenges encountered during experiments.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format. We delve into the causality behind these problems and provide structured, actionable solutions.
Q1: My reaction is producing a low Diastereomeric Ratio (d.r.). What are the primary factors to investigate?
A1: A low diastereomeric ratio is the most common issue and typically points to sub-optimal reaction conditions that fail to create a sufficient energy difference between the diastereomeric transition states.[1] The key is to systematically evaluate the parameters that govern the stereochemical outcome.
Underlying Causes & Plausible Mechanisms:
-
Conformational Flexibility: The bond between your substrate and the chiral auxiliary may have too much rotational freedom. This allows the incoming reagent to approach from multiple trajectories, leading to a mixture of diastereomers.[1]
-
Ineffective Chelation: For reactions involving metal reagents (e.g., Grignard reagents, lithium amides), the diastereoselectivity often relies on the formation of a rigid, chelated intermediate.[1] The thiazole nitrogen, sulfur, and another heteroatom (like a carbonyl oxygen) coordinate to the metal center, locking the conformation and forcing a specific facial attack. If this chelation is weak or absent, selectivity will be poor.
-
Thermodynamic vs. Kinetic Control: The desired diastereomer might be the kinetic product, which forms faster at lower temperatures. Running the reaction at too high a temperature or for too long can allow for equilibration to the more stable, but undesired, thermodynamic product.[2]
-
Solvent Effects: The solvent plays a critical role in stabilizing transition states and modulating the strength of chelation. A non-optimal solvent can disrupt key interactions needed for high selectivity.
Troubleshooting Workflow & Optimization Protocol:
The following workflow provides a systematic approach to optimizing your reaction for higher diastereoselectivity.
Caption: A systematic workflow for troubleshooting low diastereoselectivity.
Step-by-Step Optimization Protocol:
-
Establish a Baseline: Run the reaction under your current conditions and carefully determine the d.r. using ¹H NMR spectroscopy or chiral HPLC.
-
Temperature Control (Kinetic Control): Cool the reaction vessel to -78 °C (a dry ice/acetone bath) before adding any reagents. Run parallel reactions at different temperatures (e.g., -78 °C, -40 °C, 0 °C) to find the optimal point. Lower temperatures often favor the kinetic product and enhance selectivity.
-
Solvent Screening: The choice of solvent is critical.
-
Coordinating Solvents (e.g., THF, Et₂O): These are generally good starting points as they can participate in chelation.
-
Non-Coordinating Solvents (e.g., Toluene, Dichloromethane): These may be preferable if strong substrate-reagent chelation is desired without solvent interference.
-
-
Lewis Acid Additives (Enhancing Chelation): For reactions involving organometallics or enolates, the addition of a Lewis acid can enforce a rigid, chelated transition state.
-
Screen additives like LiBr, MgBr₂, ZnCl₂, and Ti(Oi-Pr)₄. The addition of salts like LiBr has been shown to dramatically reverse or improve diastereoselectivity in certain addition reactions.[3]
-
-
Reagent Selection: The steric bulk of reagents, such as bases, can influence the facial selectivity of deprotonation and subsequent reactions.[3] Consider screening different lithium amide bases (e.g., LDA vs. LiHMDS).
Data Summary Table:
| Parameter | Condition A | Effect on d.r. | Condition B | Effect on d.r. | Rationale |
| Temperature | Room Temp | Low (e.g., 2:1) | -78 °C | High (e.g., >10:1) | Favors the kinetically controlled product by preventing equilibration.[2] |
| Solvent | Dichloromethane | Moderate | THF | High | Coordinating solvents can promote a more organized, chelated transition state. |
| Lewis Acid | None | Low | 1.2 eq. ZnCl₂ | High | Enforces a rigid conformation through bidentate chelation.[1] |
| Base | LDA | Moderate | KHMDS | High | A bulkier base can lead to different enolate geometry or aggregation states. |
Q2: I am having trouble separating the resulting diastereomers. What purification strategies are most effective?
A2: The physicochemical properties of diastereomers can be very similar, making separation challenging. However, unlike enantiomers, they have different physical properties and can be separated by standard laboratory techniques.
Recommended Separation Protocols:
-
Flash Column Chromatography (Most Common):
-
Solvent System Optimization: This is the most critical variable. Start with a low-polarity solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity. Use Thin Layer Chromatography (TLC) to screen for a solvent system that gives the best separation (largest ΔRf) between the two diastereomer spots.
-
Column Packing: Use a high-quality silica gel with a small particle size for better resolution. Ensure the column is packed uniformly without air bubbles.
-
Loading: Load the crude product in a minimal amount of solvent to ensure it is applied to the column as a narrow band.
-
-
Recrystallization / Digestion (For Crystalline Solids):
-
If your product is a solid, recrystallization can be a powerful tool for isolating a single diastereomer.
-
Digestion Process: This technique involves suspending the diastereomeric mixture in a solvent where one diastereomer is significantly less soluble than the other. The mixture is briefly heated (sometimes to boiling) and then cooled.[2][4] The less soluble, desired diastereomer remains as a solid and can be isolated by filtration, often with very high purity.[2][4] This method relies on the kinetic control of crystallization.[2][4]
-
Protocol: Purification by Digestion
-
Suspend the crude diastereomeric mixture in a minimal amount of a suitable solvent (e.g., isopropanol/hexane mixture).
-
Heat the suspension to boiling for 1-2 minutes while stirring. The solid should not fully dissolve.[2][4]
-
Cool the mixture rapidly to room temperature or below.
-
Isolate the solid product by vacuum filtration, washing with a small amount of cold solvent.
-
Analyze the purity of the solid and the filtrate by ¹H NMR or HPLC to confirm enrichment of the desired diastereomer.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of the this compound moiety in controlling stereochemistry?
A1: this compound functions as a chiral auxiliary . A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[5][6][7][8] After the desired transformation, the auxiliary is cleaved and can often be recovered. The stereocontrol arises from two main features:
-
Steric Hindrance: The ethyl group and the thiazole ring create a sterically defined environment around the reactive center. The auxiliary orients the substrate in a preferred conformation to minimize non-bonded interactions, thereby directing the incoming reagent to attack one face of the molecule preferentially.[1]
-
Chelation Control: The thiazole ring is not just a passive bulky group. The nitrogen at position 3 and the sulfur at position 1 are Lewis basic sites. In reactions involving metal ions (e.g., from organolithium reagents, Grignard reagents, or Lewis acids), these atoms can coordinate to the metal, forming a rigid five- or six-membered chelate ring. This locks the conformation of the transition state, leading to a highly predictable and often significant increase in diastereoselectivity.
Caption: Chelation by the thiazole nitrogen and substrate carbonyl to a metal center.
Q2: Can the newly formed stereocenter epimerize during or after the reaction?
A2: Yes, epimerization is a potential risk. If the proton at the newly formed stereocenter is acidic (e.g., alpha to a carbonyl group), it can be removed by a base present in the reaction mixture.[9] This would lead to the formation of a planar enolate, which can be re-protonated from either face, thus scrambling the stereochemistry and lowering the final d.r.
Mitigation Strategies:
-
Use Low Temperatures: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the epimerization pathway.
-
Careful Quenching: Quench the reaction promptly at low temperature with a proton source (e.g., saturated aqueous NH₄Cl) to neutralize any remaining base before warming the mixture to room temperature.
-
Avoid Prolonged Reaction Times: Monitor the reaction by TLC or LCMS and work it up as soon as the starting material is consumed.
-
Mild Work-up Conditions: Avoid strongly basic or acidic conditions during the work-up and purification steps.
References
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (n.d.). Gavin Publishers. Retrieved February 10, 2026, from [Link]
-
Bioorganic & Organic Chemistry. (2019, October 8). Gavin Publishers. Retrieved February 10, 2026, from [Link]
-
Stereochemical control factors in the Hantzsch thiazole synthesis: a Hammett substitution correlation analysis. (2001, November 15). Organic Letters. Retrieved February 10, 2026, from [Link]
-
Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. (n.d.). White Rose eTheses Online. Retrieved February 10, 2026, from [Link]
-
Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. (n.d.). National Institutes of Health. Retrieved February 10, 2026, from [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). Molecules. Retrieved February 10, 2026, from [Link]
-
Diastereoselective synthesis using chiral auxiliary. (n.d.). Edgars Suna Group. Retrieved February 10, 2026, from [Link]
-
Thiazole. (2018, November 23). Britannica. Retrieved February 10, 2026, from [Link]
-
Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. (2021, March 16). The Journal of Organic Chemistry. Retrieved February 10, 2026, from [Link]
-
Synthesis of oligonucleotides containing thiazole and thiazole N-oxide nucleobases. (n.d.). Organic Letters. Retrieved February 10, 2026, from [Link]
-
Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. (n.d.). Angewandte Chemie. Retrieved February 10, 2026, from [Link]
-
3.2. Determination of Enantiomeric Purity via Formation of Diastereomers. (n.d.). Retrieved February 10, 2026, from [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (n.d.). Chemical Reviews. Retrieved February 10, 2026, from [Link]
-
Thiazole derivatives: prospectives and biological applications. (2024, April 24). ResearchGate. Retrieved February 10, 2026, from [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). Molecules. Retrieved February 10, 2026, from [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). Molecules. Retrieved February 10, 2026, from [Link]
-
A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025, July 30). Chemistry Reviews Letters. Retrieved February 10, 2026, from [Link]
-
Diastereoselective alkylation and methods for chiral auxiliary removal. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Highly diastereoselective Diels-Alder reaction using a chiral auxiliary derived from levoglucosenone. (2006, March 30). Organic Letters. Retrieved February 10, 2026, from [Link]
-
Diastereoselective synthesis of (Z)-fluoroalkene dipeptide isosteres utilizing chiral auxiliaries. (n.d.). Organic & Biomolecular Chemistry. Retrieved February 10, 2026, from [Link]
-
Thiazole and Isothiazole Chemistry in Crop Protection. (2025, January 8). Journal of Agricultural and Food Chemistry. Retrieved February 10, 2026, from [Link]
-
Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (n.d.). Frontiers in Chemistry. Retrieved February 10, 2026, from [Link]
-
Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
-
A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022, March 14). Chemistry. Retrieved February 10, 2026, from [Link]
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- 5. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]
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- 9. Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (S)-1-(Thiazol-2-YL)ethanamine
Welcome to the technical support center for the purification of (S)-1-(Thiazol-2-YL)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols for the purification of this important chiral intermediate.
Introduction
This compound is a valuable chiral building block in pharmaceutical synthesis. Its purification presents several challenges, primarily centered around the effective separation of the desired (S)-enantiomer from its (R)-counterpart and the removal of synthesis-related impurities. This guide provides a structured approach to overcoming these hurdles, focusing on the two most common methods for chiral resolution: diastereomeric salt crystallization and preparative chiral High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Diastereomeric Salt Crystallization
Question 1: I've added the chiral resolving agent, but no salt is precipitating. What should I do?
Answer:
This is a common issue that often relates to solvent choice and supersaturation. Here’s a systematic approach to troubleshoot:
-
Solvent System Optimization: The solubility of the diastereomeric salts is highly dependent on the solvent system. If you are using a single solvent and see no precipitation, the salts are likely too soluble.
-
Introduce an Anti-solvent: Gradually add an anti-solvent in which the salts are expected to be less soluble. For amine salts, this is often a less polar solvent like methyl tert-butyl ether (MTBE) or heptane, added to a more polar solvent such as ethanol, methanol, or isopropanol.
-
Solvent Screening: If an anti-solvent strategy doesn't work, a more thorough solvent screen is necessary. Test a range of solvents with varying polarities.
-
-
Increase Concentration: Your solution may be too dilute. Carefully concentrate the solution by removing the solvent under reduced pressure. Be cautious not to evaporate to dryness, as this can lead to the precipitation of both diastereomers and impurities.
-
Induce Crystallization:
-
Seeding: If you have a small amount of the desired diastereomeric salt from a previous successful batch, add a single, small crystal to the solution. This will provide a nucleation site for crystal growth.
-
Scratching: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites.
-
-
Temperature Control: Cooling the solution can decrease the solubility of the salt and promote crystallization. Ensure a slow and controlled cooling rate to encourage the formation of well-defined crystals of a single diastereomer.
Question 2: A solid has precipitated, but the diastereomeric excess (d.e.) is low. How can I improve the selectivity?
Answer:
Low diastereomeric excess indicates that both the desired and undesired diastereomeric salts are co-precipitating. This can be addressed by:
-
Recrystallization: This is the most common method to improve d.e. Dissolve the precipitated salt in a minimal amount of a suitable hot solvent or solvent mixture and allow it to cool slowly. The less soluble, desired diastereomer should crystallize out in higher purity. This process may need to be repeated.
-
Solvent System Re-evaluation: The choice of solvent not only affects solubility but also the selectivity of the crystallization. A different solvent system might provide a greater difference in solubility between the two diastereomers.
-
Stoichiometry of the Resolving Agent: While a 1:1 stoichiometry of the chiral amine to the resolving agent is common, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can lead to a higher d.e. in the initial precipitate, although at the cost of yield.[1]
-
Equilibration Time: Allow sufficient time for the system to reach thermodynamic equilibrium. A longer stirring time before filtration may allow for the less stable diastereomer to redissolve, thereby enriching the desired diastereomer in the solid phase.[2]
Question 3: The recovery of the free (S)-amine after salt breaking is low. What are the potential causes and solutions?
Answer:
Low recovery of the free amine after resolving the diastereomeric salt can be due to several factors:
-
Incomplete Salt Breaking: Ensure that the pH of the aqueous solution is sufficiently basic to deprotonate the amine completely. A pH of 11-12 is typically required. Use a strong base like sodium hydroxide or potassium hydroxide.
-
Emulsion Formation during Extraction: The free amine can act as a surfactant, leading to emulsions during extraction with an organic solvent. To break emulsions, you can add brine (saturated NaCl solution) or a small amount of a different organic solvent.
-
Solubility of the Free Amine: While the free amine is generally expected to have good solubility in common organic solvents like dichloromethane or ethyl acetate, ensure you are using a sufficient volume of solvent for complete extraction. Perform multiple extractions (e.g., 3x with smaller volumes) for better efficiency.
-
Volatility of the Free Amine: 1-(Thiazol-2-YL)ethanamine may have some volatility. When removing the extraction solvent, use a rotary evaporator at a moderate temperature and pressure to avoid loss of the product.
Preparative Chiral HPLC
Question 1: I am not getting baseline separation of the enantiomers on my chiral column. What parameters can I adjust?
Answer:
Achieving baseline separation in chiral HPLC often requires methodical optimization.[3]
-
Mobile Phase Composition: This is the most critical parameter.
-
Normal Phase: For polysaccharide-based columns (e.g., Chiralpak® series), the ratio of the alcohol modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane, heptane) is key. Systematically vary the alcohol percentage. Lower alcohol content generally increases retention and can improve resolution, but may also lead to broader peaks.
-
Additives: For basic compounds like your amine, adding a small amount of a basic modifier like diethylamine (DEA) or butylamine (typically 0.1%) to the mobile phase is often essential to improve peak shape and reduce tailing by masking active sites on the silica support.[3]
-
-
Choice of Chiral Stationary Phase (CSP): Not all CSPs are suitable for all compounds. If optimization on one column fails, screening other columns is the next logical step. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are a good starting point for a wide range of chiral compounds.[4][5]
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, but at the cost of longer run times.
-
Temperature: Temperature can affect the thermodynamics of the chiral recognition process. Try running the separation at both sub-ambient and elevated temperatures (e.g., 15°C, 25°C, 40°C) to see the effect on selectivity.
Question 2: My column is overloaded, and the peaks are broad and merged. How do I determine the optimal loading capacity?
Answer:
Overloading is a common issue in preparative chromatography. To determine the optimal loading:
-
Perform a Loading Study: Start with a small injection amount and incrementally increase it while monitoring the resolution and peak shape. You will reach a point where the resolution begins to degrade significantly. The optimal loading will be just below this point.
-
Dissolve the Sample in the Mobile Phase: To minimize peak distortion, dissolve your crude amine in the mobile phase you are using for the separation.
-
Consider Stacked Injections: If your HPLC system allows, stacked injections can be a time-efficient way to process larger quantities of material without severely overloading the column in a single run.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of when synthesizing 1-(Thiazol-2-YL)ethanamine?
A1: The impurity profile depends on the synthetic route. A common route is the reduction of 2-acetylthiazole. Potential impurities include:
-
Unreacted 2-acetylthiazole: The starting material for the reduction.
-
The corresponding alcohol: 1-(Thiazol-2-yl)ethanol, resulting from incomplete reduction of the ketone.
-
Over-reduction products: Although less common, depending on the reducing agent and conditions, the thiazole ring itself could be susceptible to reduction.
-
By-products from the thiazole ring formation: If the 2-acetylthiazole was synthesized via a Hantzsch-type synthesis, residual reagents or side-products from this reaction could be present.[6]
Q2: Which chiral resolving agent is best for 1-(Thiazol-2-YL)ethanamine?
A2: Tartaric acid is a widely used and often successful resolving agent for chiral amines due to its availability in both enantiomeric forms and its ability to form crystalline salts.[7] Both L-(+)-tartaric acid and D-(-)-tartaric acid should be screened to determine which one provides a less soluble salt with the desired (S)-amine. Other chiral acids like dibenzoyltartaric acid, mandelic acid, or camphorsulfonic acid can also be effective and should be considered if tartaric acid does not yield satisfactory results.[1]
Q3: What are the key physicochemical properties of 1-(Thiazol-2-YL)ethanamine to consider during purification?
A3:
-
Solubility: The hydrochloride salt is reported to be soluble in water and ethanol.[8] The free base is expected to be more soluble in organic solvents and less soluble in water. The solubility of the diastereomeric salts in various solvents is a critical parameter that needs to be determined experimentally for successful resolution by crystallization.
-
Physical State: The hydrochloride salt is a white crystalline solid.[8] The free base is likely an oil or a low-melting solid at room temperature.
Experimental Protocols
Protocol 1: Chiral Resolution via Diastereomeric Salt Crystallization with L-(+)-Tartaric Acid
This protocol provides a general starting point. Optimization of the solvent system and crystallization conditions is crucial for success.
-
Salt Formation: a. Dissolve 1.0 equivalent of racemic 1-(Thiazol-2-YL)ethanamine in a suitable solvent (e.g., ethanol, methanol, or isopropanol) at a concentration of approximately 0.5 M. b. In a separate flask, dissolve 0.5-1.0 equivalents of L-(+)-tartaric acid in the same solvent, heating gently if necessary. c. Slowly add the tartaric acid solution to the amine solution with stirring. d. Stir the resulting mixture at room temperature for at least 1-2 hours. If no precipitate forms, proceed to crystallization.
-
Crystallization: a. If no solid has formed, slowly add an anti-solvent (e.g., MTBE or heptane) until the solution becomes slightly turbid. b. If turbidity persists, add a small amount of the primary solvent to redissolve the solid. c. Allow the solution to stand at room temperature or cool it slowly to induce crystallization. d. Once crystals have formed, continue to stir the slurry for several hours to ensure the system reaches equilibrium.
-
Isolation and Purification: a. Collect the crystalline solid by vacuum filtration and wash it with a small amount of the cold crystallization solvent mixture. b. Dry the solid and determine its diastereomeric excess (d.e.) by chiral HPLC or by converting a small sample back to the free amine and analyzing by chiral HPLC. c. If the d.e. is unsatisfactory, perform a recrystallization from a suitable solvent system.
-
Liberation of the Free Amine: a. Suspend the diastereomerically enriched salt in water. b. Add a 2M solution of sodium hydroxide (NaOH) dropwise with stirring until the pH of the aqueous layer is >11. c. Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane or ethyl acetate). d. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the this compound.
Protocol 2: Enantiomeric Purity Analysis by Chiral HPLC
This is a general screening method. The specific column and mobile phase will require optimization.
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® IA, IB, IC, or a similar column).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is 90:10 (v/v) hexane:isopropanol.
-
Additive: 0.1% diethylamine (DEA) in the mobile phase.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the thiazole ring absorbs (e.g., 254 nm).
-
Temperature: Ambient.
Procedure:
-
Prepare a stock solution of your amine sample (racemic, free base, or salt) in the mobile phase at a concentration of approximately 1 mg/mL.
-
Inject a small volume (e.g., 5-10 µL) onto the column.
-
Monitor the chromatogram for the separation of the two enantiomers.
-
If separation is not optimal, systematically vary the percentage of the alcohol modifier (e.g., try 85:15, 95:5 hexane:isopropanol) to improve resolution.
Data Summary
Table 1: Physicochemical Properties of 1-(Thiazol-2-YL)ethanamine Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₅H₉ClN₂S | |
| Molecular Weight | 164.66 g/mol | |
| Appearance | White crystalline solid | [8] |
| Solubility | Soluble in water and ethanol | [8] |
Visualizations
Workflow for Diastereomeric Salt Resolution
Caption: Decision workflow for diastereomeric salt resolution.
Troubleshooting Logic for Chiral HPLC
Caption: Troubleshooting logic for chiral HPLC method development.
References
-
LookChem. 1-(Thiazol-2-yl)ethanamine HCl. [Link]
-
ResearchGate. Synthesis and Characterization of some heterocyclic derivatives from 2-amino thiazol and study of biological activity of prepared derivatives. [Link]
-
EXCLI Journal. SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]
-
MDPI. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. [Link]
- Google P
-
PubMed Central. Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. [Link]
-
Thesis Template. Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. [Link]
-
ChemBK. (R)-1-(thiazol-2-yl)ethanaMine hydrochloride. [Link]
- Google Patents.
-
Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. [Link]
-
PubMed Central. Novel Kinetic Resolution of Thiazolo-Benzimidazolines Using MAO Enzymes. [Link]
-
PubChem. 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride. [Link]
-
The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
Onyx Scientific. Chiral Resolution Screening. [Link]
-
ResearchGate. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
ACS Publications. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. [Link]
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. rsc.org [rsc.org]
- 3. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds [mdpi.com]
- 4. Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chembk.com [chembk.com]
- 8. lookchem.com [lookchem.com]
Technical Support Center: Optimizing Performance of (S)-1-(Thiazol-2-YL)ethanamine
A Senior Application Scientist's Guide to Solvent Effects
Welcome to the technical support center for (S)-1-(Thiazol-2-YL)ethanamine. As a pivotal chiral building block in pharmaceutical and materials science, its effective use is paramount. The choice of solvent is not merely about dissolution; it is a critical parameter that dictates reaction kinetics, stereochemical outcome, product purity, and compound stability. This guide is structured to provide direct, actionable answers to common challenges encountered in the lab, blending fundamental principles with practical, field-tested solutions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. Each answer delves into the causality behind the issue and provides a logical path to resolution.
Q1: My reaction is showing low yield and incomplete conversion. How can the solvent be the root cause?
A1: This is a classic issue where the solvent is often the primary, yet overlooked, culprit. Several solvent-dependent factors can lead to poor reaction performance:
-
Poor Solubility of Reactants: The most fundamental requirement for a reaction is that the reactants can interact. If this compound or your other starting materials have limited solubility in the chosen solvent, the reaction will be mass-transfer limited, resulting in slow rates and incomplete conversion. The basic amine functionality and the aromatic thiazole ring give the molecule a unique polarity that requires careful solvent matching.
-
Inappropriate Polarity: Solvents do more than just dissolve reactants; they influence the energy of the transition state.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are often excellent for dissolving a range of reactants. They can stabilize charged intermediates and transition states, accelerating many nucleophilic reactions involving the amine. However, be aware that DMSO can cause decomposition of some 2-aminothiazole derivatives over time.[1]
-
Polar Protic Solvents (e.g., Alcohols, Water): These solvents can hydrogen-bond with the amine's lone pair, effectively "caging" it and reducing its nucleophilicity. This can dramatically slow down reactions where the amine is intended to act as a nucleophile. Conversely, if protonation of the thiazole nitrogen is involved in the mechanism, these solvents can be beneficial.
-
Non-Polar Solvents (e.g., Toluene, Hexane): While useful for certain applications, they often fail to adequately dissolve the polar this compound or other polar reactants, leading to heterogeneous mixtures and poor reaction rates.
-
-
Solvent-Induced Side Reactions: The solvent itself can sometimes participate in or promote unwanted side reactions. For instance, in reactions involving strong bases, a protic solvent like ethanol could be deprotonated, quenching the base and halting your desired reaction.
// Nodes start [label="Low Yield / Incomplete Conversion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sol [label="Step 1: Check Solubility\nAre all reactants fully dissolved at the reaction temperature?", fillcolor="#FBBC05", fontcolor="#202124"]; sol_no [label="No", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_yes [label="Yes", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; change_sol [label="Action: Select a better solvent or solvent mixture.\nConsider polar aprotics like ACN, THF, or 2-MeTHF.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_pol [label="Step 2: Evaluate Solvent Polarity\nDoes the mechanism involve charged intermediates?", fillcolor="#FBBC05", fontcolor="#202124"]; pol_yes [label="Yes", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; pol_no [label="No", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; use_polar [label="Action: Use a more polar solvent (e.g., ACN, DMF).\nThis stabilizes the transition state.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; use_nonpolar [label="Action: Try a less polar solvent (e.g., Toluene, DCM).\nPolarity may be disfavoring the transition state.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_side [label="Step 3: Investigate Side Reactions\nIs the solvent potentially reacting with reagents (e.g., base)?", fillcolor="#FBBC05", fontcolor="#202124"]; side_yes [label="Yes", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; use_inert [label="Action: Switch to an inert solvent that does not have reactive functional groups (e.g., THF, Toluene).", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> check_sol; check_sol -> sol_no [label=" No"]; check_sol -> sol_yes [label=" Yes"]; sol_no -> change_sol; sol_yes -> check_pol; check_pol -> pol_yes [label=" Yes"]; check_pol -> pol_no [label=" No"]; pol_yes -> use_polar; pol_no -> use_nonpolar; use_polar -> check_side; use_nonpolar -> check_side; check_side -> side_yes [label=" Yes"]; side_yes -> use_inert; }
Caption: Decision tree for crystallization solvent selection.
Frequently Asked Questions (FAQs)
Q: How do I select a suitable starting solvent for a new reaction with this compound? A: Start by analyzing your reactants and the probable reaction mechanism.
-
Solubility Check: Test the solubility of all starting materials in a few candidate solvents (e.g., THF, ACN, DCM, Toluene) on a small scale. Full dissolution is ideal.
-
Mechanism Consideration: If the reaction is an S_N2 type where the amine is a nucleophile, favor polar aprotic solvents like THF or ACN. Avoid protic solvents like EtOH. If the reaction is acid-catalyzed, a less basic solvent that can still dissolve the components, like DCM or 1,2-dichloroethane, might be suitable.
-
Temperature Requirements: Ensure the solvent's boiling point is appropriate for your desired reaction temperature.
Q: What is the general solubility profile of this compound? A: As a primary amine with a heterocyclic aromatic ring, it exhibits moderate polarity. It is generally expected to have good solubility in polar protic solvents (methanol, ethanol) and polar aprotic solvents (THF, DCM, chloroform, ethyl acetate). Its solubility in non-polar solvents like hexane is likely to be poor. Due to its basic amine group, it will dissolve in aqueous acidic solutions via salt formation. [2] Q: Are there any specific solvents I should avoid? A: Yes. Be cautious with:
-
DMSO (Dimethyl Sulfoxide): While an excellent solvent, some 2-aminothiazole derivatives have shown instability and decomposition in DMSO, even at room temperature. [1]If you must use it, consider running the reaction at the lowest possible temperature and for the shortest possible time.
-
Reactive Solvents: Avoid solvents that can react with your reagents. For example, do not use an alcohol solvent if you are using a strong organometallic base (like BuLi) or a Grignard reagent.
-
Acidic Solvents: Unless your goal is to form the salt, avoid acidic solvents that will protonate the amine and render it non-nucleophilic.
Experimental Protocols
Protocol 1: Parallel Solvent Screening for Reaction Optimization
This protocol allows for the rapid testing of multiple solvents to identify the best performer for yield and purity.
-
Setup: Arrange an array of reaction vials (e.g., in a heating block) with stir bars. Label each vial for a different solvent (e.g., Toluene, THF, ACN, DMF, DCM, 2-MeTHF).
-
Reagent Addition: To each vial, add the limiting reagent.
-
Solvent Addition: Add an equal volume of the respective solvent to each vial to achieve the desired concentration.
-
Amine Addition: Add a stock solution of this compound and any other reagents to each vial.
-
Reaction: Seal the vials and run the reactions under identical conditions (temperature, time).
-
Analysis: After the designated time, quench all reactions simultaneously. Analyze a small, measured aliquot from each vial by a suitable method (e.g., LC-MS, GC-MS, or TLC) to determine the percent conversion and identify major byproducts.
-
Selection: Choose the solvent that provides the best combination of high conversion and low byproduct formation for scale-up.
References
-
Masson, G., et al. (2000). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]
-
Pinto, A., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews. Available at: [Link]
-
Tanthana, J., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Ferreira, A. L., et al. (2015). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]
-
Tanthana, J., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. ResearchGate. Available at: [Link]
-
Jasperse, C. (n.d.). Reactions of Amines. Chem 360 Jasperse Ch. 19 Notes. Available at: [Link] (Note: The provided link is a generic logo, the original source for the document is likely a university course page).
-
Berk, B., et al. (1993). Synthesis of 2-(aminoacetylamino)thiazole derivatives and comparison of their local anaesthetic activity by the method of action potential. ResearchGate. Available at: [Link]
-
Wang, D., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link]
-
Pescitelli, G. (2025). Solvent effects on stereoselectivity: More than just an environment. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Chiral resolution. Available at: [Link]
-
Ashenhurst, J. (2025). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. Available at: [Link]
-
Kim, J., et al. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications. Available at: [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Available at: [Link]
-
Ghimire, A., et al. (2018). Spectroscopic investigations of solvent effect on chiral interactions. PubMed. Available at: [Link]
-
Wagner, T., et al. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry & Biodiversity. Available at: [Link]
Sources
Temperature optimization for reactions involving (S)-1-(Thiazol-2-YL)ethanamine
Technical Support Center: (S)-1-(Thiazol-2-YL)ethanamine
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of temperature optimization when utilizing this versatile chiral building block. The following sections provide answers to frequently asked questions and detailed troubleshooting protocols to ensure the success and integrity of your chemical transformations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and reaction of this compound, with a focus on the critical parameter of temperature.
Q1: What is a safe upper-temperature limit for reactions involving this compound to avoid degradation?
While a definitive decomposition temperature is not broadly published, empirical evidence suggests caution should be exercised when heating this compound and related thiazole structures. Thiazole rings are generally aromatic and stable, but can undergo cycloaddition reactions at high temperatures, which may lead to ring-opening or rearrangement, ultimately forming pyridine-like byproducts through sulfur extrusion[1]. For typical applications like amide couplings or nucleophilic substitutions, it is advisable to start optimizations at or below 80 °C and carefully monitor for impurity formation if higher temperatures are required.
Q2: I'm observing a loss of enantiomeric excess (e.e.) in my product. Can elevated temperatures cause racemization of the starting amine?
Yes, elevated temperature is a primary risk factor for the racemization of chiral amines. The chiral center in this compound is benzylic-like due to the adjacent aromatic thiazole ring, making the alpha-proton susceptible to abstraction under basic conditions, which is exacerbated by heat. Racemization processes for chiral amines can occur at temperatures ranging from 40-180 °C, and are often promoted by the presence of a base in a polar aprotic solvent[2]. Studies on other chiral amines have shown that racemization is strongly dependent on temperature, with significant increases in rate observed between 100 and 165 °C[3][4]. To preserve stereochemical integrity, reactions should be conducted at the lowest effective temperature.
Q3: My reaction is sluggish at room temperature. Is simply increasing the heat the best approach to improve the reaction rate?
Increasing the temperature will almost certainly increase the reaction rate, but it may not be the optimal solution. Higher temperatures can accelerate undesirable side reactions, leading to a more complex product mixture and potentially lower yield of the desired compound. Furthermore, as discussed, it increases the risk of racemization[4]. Before resorting to high heat, consider other strategies:
-
Catalyst Choice: For amide couplings, explore more efficient coupling agents or additives.
-
Solvent Effects: The choice of solvent can dramatically influence reaction rates.
-
Concentration: Increasing the concentration of reactants can improve second-order reaction kinetics.
A systematic temperature scouting study (see Protocol 1) is the recommended approach to find the "sweet spot" that balances reaction rate with selectivity and stability.
Q4: How do I know if I am operating under kinetic or thermodynamic control, and why does it matter for my reaction temperature?
This is a critical concept in reaction optimization.
-
Kinetic Control: At lower temperatures, the reaction is typically irreversible. The major product formed is the one that forms the fastest (i.e., has the lowest activation energy)[5][6][7].
-
Thermodynamic Control: At higher temperatures, the reaction may become reversible. This allows the system to reach equilibrium, and the major product will be the most stable one, regardless of how fast it formed[5][8][9].
This distinction is vital because the desired product may be the kinetic product, which could isomerize or decompose into a more stable, but undesired, thermodynamic product at elevated temperatures. Running reactions at the lowest possible temperature generally favors the kinetic product[9]. If you suspect competing pathways, a temperature- and time-course study is essential to determine the ideal conditions.
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during reactions with this compound where temperature is a likely root cause.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low Reaction Yield | 1. Insufficient Activation Energy: The reaction temperature is too low for the reaction to proceed at a reasonable rate. 2. Reactant/Product Decomposition: The temperature is too high, causing thermal degradation of the starting amine or the desired product. | 1. Perform a Temperature Scouting Study: Systematically screen a range of temperatures (e.g., 20 °C, 40 °C, 60 °C, 80 °C) to identify an optimal point. See Protocol 1 . 2. Monitor Reaction by LC-MS: Check for the appearance of degradation products and the disappearance of starting material at different temperatures. |
| Poor Selectivity / Multiple Byproducts | 1. Kinetic vs. Thermodynamic Issues: A higher temperature may be favoring a more stable but undesired thermodynamic byproduct over the desired kinetic product. 2. Thiazole Ring Reactivity: Elevated temperatures might be enabling side reactions on the thiazole ring itself[1]. | 1. Lower the Reaction Temperature: Run the reaction at a lower temperature for a longer period to favor the kinetic product[9]. 2. Analyze Byproduct Structures: Identify the byproducts to understand the reaction pathways. If pyridine-like structures are observed, thiazole ring decomposition is likely. |
| Loss of Enantiomeric Purity (Racemization) | 1. Base-Mediated Epimerization: The combination of a basic reagent (or basic conditions) and elevated temperature is facilitating the removal of the alpha-proton, leading to racemization[2][3]. 2. Extended Reaction Time at High Temperature: Prolonged exposure to heat increases the probability of racemization events[4]. | 1. Minimize Temperature and Base Strength: Use the mildest possible base and the lowest effective temperature. 2. Screen Non-Basic Conditions: If possible, explore alternative reaction pathways that do not require a strong base. 3. Reduce Reaction Time: Find the minimum time required for acceptable conversion at the chosen temperature. |
Part 3: Visualization & Experimental Protocols
Workflow for Temperature Optimization
The following diagram outlines a logical workflow for troubleshooting and optimizing reaction temperature.
Caption: Logical workflow for temperature optimization experiments.
Protocol 1: Temperature Scouting Study for an Amide Coupling
This protocol provides a step-by-step method for determining the optimal temperature for the reaction between this compound and a generic carboxylic acid.
Objective: To identify the temperature that provides the best balance of reaction rate, yield, and purity.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Amide coupling agent (e.g., HATU, EDC)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Reaction vials with stir bars
-
Parallel synthesis block or multiple oil baths
-
LC-MS and Chiral HPLC systems
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the carboxylic acid in the chosen anhydrous solvent.
-
Prepare a stock solution of the coupling agent and base in the same solvent.
-
Prepare a stock solution of this compound.
-
-
Reaction Setup:
-
In separate, labeled reaction vials, add the carboxylic acid stock solution.
-
Add the coupling agent/base stock solution to each vial. Allow for a pre-activation period if required by the coupling agent (typically 5-15 minutes at room temperature).
-
Place the vials in a parallel synthesizer or individual heating blocks set to the desired temperatures (e.g., Vial 1: 20°C, Vial 2: 40°C, Vial 3: 60°C, Vial 4: 80°C).
-
Initiate the reaction by adding the this compound stock solution to each vial simultaneously.
-
-
Reaction Monitoring (Time Course):
-
At set time points (e.g., 1h, 4h, 8h, 24h), take a small aliquot from each reaction vial.
-
Quench the aliquot immediately in a vial containing a suitable solvent (e.g., acetonitrile/water) to stop the reaction.
-
Analyze the quenched samples by LC-MS to determine the percentage conversion to product and to identify the formation of any byproducts.
-
-
Final Analysis:
-
Once the reactions have reached completion or a set endpoint (e.g., 24h), quench the entire reaction mixture.
-
Perform a standard aqueous workup to remove excess reagents.
-
Analyze the final organic extract by:
-
LC-MS: To determine the final purity and yield (using an internal standard if desired).
-
Chiral HPLC: To determine the enantiomeric excess (e.e.) of the product and quantify any racemization.
-
-
-
Data Interpretation:
-
Create a table comparing temperature, reaction time, conversion, final purity, and enantiomeric excess.
-
Identify the temperature that yields the highest purity and e.e. of the desired product in the shortest amount of time. This is your optimal temperature.
-
References
- Google Patents. (n.d.). Racemisation of amines.
-
Ye, Z., et al. (2021). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Organic Process Research & Development. Retrieved February 2, 2026, from [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved February 2, 2026, from [Link]
- de Oliveira, R. B., et al. (2019). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved February 2, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved February 2, 2026, from [Link]
- Nofal, Z. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.
- Werber, L., et al. (2024). Heat of Dilution and Racemization of Chiral Amino Acid Solutions. Journal of Solution Chemistry.
-
Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. Retrieved February 2, 2026, from [Link]
- Thomson, R. J., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry.
- FABAD Journal of Pharmaceutical Sciences. (2022). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
- ResearchGate. (2024). (PDF)
- Rasheed, A., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry.
-
jOeCHEM. (2020). Kinetic vs Thermodynamic Control--Conjugated Systems. YouTube. Retrieved February 2, 2026, from [Link]
- Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved February 2, 2026, from [Link]
- Ye, Z., et al. (2021). Supporting Information for Flash Thermal Racemization of Chiral Amine in Continuous Flow.
- Nikolakakis, I., & Partheniadis, I. (2021). Thermal Stability of Amorphous Solid Dispersions. Pharma Excipients.
- Cope, E. D., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry.
- Jończyk, J., et al. (2022). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. Molecules.
-
LookChem. (n.d.). 1-(Thiazol-2-yl)ethanamine HCl. Retrieved February 2, 2026, from [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved February 2, 2026, from [Link]
- Çılgı, G. K., & Çetişli, H. (2014). Thermal and kinetic analyses of 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole. Journal of Thermal Analysis and Calorimetry.
- Chufan, EE., et al. (2016). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of medicinal chemistry.
Sources
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. US6002045A - Racemisation of amines - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
Technical Support Center: Byproduct Identification in (S)-1-(Thiazol-2-yl)ethanamine Synthesis
Executive Summary & Synthesis Logic
This guide addresses the critical quality attributes (CQAs) for the synthesis of (S)-1-(Thiazol-2-yl)ethanamine (CAS: 432047-36-4). While enzymatic transamination is viable for scale-up, the Ellman’s Sulfinamide auxiliary route remains the gold standard for bench-to-kilo scale due to its predictability and high enantiomeric excess (ee).
The thiazole ring introduces specific Lewis-basic complications not found in phenyl-analogues. The nitrogen at the 3-position can compete for coordination with Lewis acids (Ti(OEt)₄) or reducing agents, altering the transition state geometry and impacting diastereoselectivity.
Master Synthesis & Impurity Map
The following workflow illustrates the standard Ellman protocol and the origin points for key impurities.
Figure 1: Reaction pathway analysis for Ellman synthesis of this compound showing critical control points for impurity formation.
Troubleshooting Guide: Impurity Identification & Remediation
Impurity A: 2-Acetylthiazole (Starting Material)
Observation: Peak at RRT ~0.9 or distinct ketone carbonyl stretch (1680 cm⁻¹) in IR. Root Cause:
-
Incomplete Condensation: The thiazole nitrogen coordinates with Ti(IV), deactivating the Lewis acid and preventing full conversion of the ketone to the imine [1].
-
Imine Hydrolysis: The N-sulfinyl imine is moisture sensitive. Exposure to ambient humidity during workup or storage reverts it to the ketone.
| Diagnostic | Action Plan |
| TLC / LCMS | Check conversion before reduction. If SM > 2%, do not proceed. |
| Reagent Stoichiometry | Increase Ti(OEt)₄ from 2.0 to 3.0 equivalents to saturate the thiazole nitrogen. |
| Protocol Adjustment | Use anhydrous THF (Karl Fischer < 50 ppm). Perform condensation in a sealed pressure vial at 70°C to overcome steric/electronic deactivation. |
Impurity B: The (R)-Enantiomer
Observation: Chiral HPLC shows a minor peak (typically < 5% area) before/after the main peak. Root Cause: The diastereoselectivity of the reduction depends on the transition state (TS).
-
L-Selectride (Bulky): Favors the non-chelated TS, typically yielding high (S)-selectivity for this substrate.
-
NaBH₄ (Small): May allow a chelated TS (involving the sulfinyl oxygen and thiazole nitrogen), potentially reversing or eroding selectivity [2].
Troubleshooting Table:
| Reducing Agent | Typical dr (S:R) | Recommendation |
|---|---|---|
| NaBH₄ / MeOH | 85:15 | Avoid. Poor selectivity due to competing chelation modes. |
| L-Selectride / THF | 98:2 | Preferred. Low temperature (-78°C) is critical. |
| DIBAL-H | Variable | Not recommended due to potential thiazole ring reduction. |
Impurity C: Thiazole Ring Degradation
Observation: Yellow/Orange discoloration and baseline noise in NMR (6.0–7.0 ppm region). Root Cause:
-
Acid Sensitivity: While thiazoles are generally stable, high concentrations of HCl in MeOH during deprotection, combined with heat (>40°C), can lead to ring opening or polymerization.
-
Oxidative Instability: 2-aminothiazoles and alkylthiazoles can form S-oxides (sulfoxides) on the ring sulfur if exposed to peroxides in ether solvents [3].
Corrective Action:
-
Perform deprotection using 4M HCl in Dioxane at 0°C to RT. Avoid reflux.
-
Use peroxide-free ethers for extraction.
Analytical Methods (Standard Operating Procedure)
To accurately quantify the enantiomeric excess (ee), standard C18 HPLC is insufficient. You must use a polysaccharide-based chiral stationary phase.
Method ID: AM-THZ-CHIRAL-01 Technique: HPLC-UV (Diode Array)
| Parameter | Condition |
| Column | Daicel Chiralpak IG-3 (or AD-H), 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane : Ethanol : Diethylamine (90 : 10 : 0.1) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 254 nm (Thiazole absorption max) |
| Retention Times | (R)-Isomer: ~8.5 min (S)-Isomer: ~10.2 min Note: Confirm order of elution with racemic standard. |
Sample Prep: Dissolve 1 mg of free amine in 1 mL of Ethanol. If analyzing the HCl salt, add 1 eq. of triethylamine to neutralize before injection.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned black during the Ti(OEt)₄ condensation. Is the product ruined?
-
Answer: Not necessarily. Titanium alkoxides can form dark complexes with sulfur heterocycles. Filter an aliquot through Celite and check LCMS. If the mass of the imine (M+1 = ~231 Da) is present and clean, proceed. However, ensure you filter the bulk mixture through a Celite pad before adding the reducing agent to prevent titanium interference.
Q2: Can I use the enzymatic route (Transaminase) instead of Ellman chemistry?
-
Answer: Yes, for scale-up. Transaminases (ATAs) like Vibrio fluvialis JS17 or commercially available Codexis panels are effective for 2-acetylthiazole.
-
Pro: 99.9% ee is common.
-
Con: Equilibrium often favors the ketone. You must use an amine donor (like isopropylamine) in large excess or remove the coproduct (acetone) continuously [4].
-
Q3: Why is the yield low after HCl deprotection?
-
Answer: The product is a water-soluble amine salt. If you are extracting into organic solvent (DCM/EtOAc) from water, the pH must be adjusted to >10 (using NaOH or K₂CO₃). At neutral or acidic pH, the product remains in the aqueous layer.
-
Tip: Thiazoles can coordinate metals; avoid using metal-based bases for workup if possible, or wash with EDTA if metal contamination is suspected.
-
Q4: I see a peak at M+18 relative to the imine in LCMS. What is it?
-
Answer: This is likely the hydrolyzed ketone (Starting Material). The imine is unstable on acidic LCMS columns. Run the LCMS with a basic buffer (Ammonium Bicarbonate, pH 8) or analyze by NMR (CDCl₃) to confirm if the hydrolysis is real or an artifact of the analysis.
References
-
Ellman, J. A., et al. (1997).[1] "N-tert-Butanesulfinamide: A New Chiral Auxiliary for the Asymmetric Synthesis of Amines." Journal of the American Chemical Society, 119(41), 9913–9914. Link
-
Liu, G., Cogan, D. A., & Ellman, J. A. (1999).[1] "Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines." Journal of the American Chemical Society, 121(11), 2633–2634. Link
-
Bansal, R., et al. (2020). "Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance." Mini-Reviews in Medicinal Chemistry, 20. Link
-
Höhne, M., & Bornscheuer, U. T. (2009). "Biocatalytic Routes to Optically Active Amines." ChemCatChem, 1(1), 42–51. Link
Sources
Technical Support Center: Enhancing the Stability of (S)-1-(Thiazol-2-YL)ethanamine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-1-(Thiazol-2-YL)ethanamine and its derivatives. This guide is designed to provide in-depth, practical solutions to common stability challenges encountered during the research and development lifecycle. The inherent reactivity of the thiazole ring and the chiral nature of the ethanamine side chain present unique stability hurdles.[1][2] This document provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, diagnose, and resolve these issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My sample of this compound is showing a decrease in enantiomeric excess (e.e.) upon storage. What is causing this racemization and how can I prevent it?
A1: Understanding and Preventing Racemization
The loss of enantiomeric purity is a critical stability issue, particularly for chiral molecules where one enantiomer carries the desired pharmacological activity. For this compound, the stereocenter is the carbon atom bearing the amino group. Racemization involves the interconversion of the (S)- and (R)-enantiomers, leading to a 1:1 mixture (a racemate) with no net optical activity.
Causality: Racemization at this benzylic-like position is typically facilitated by the transient formation of a planar, achiral intermediate (or a rapidly inverting chiral intermediate). This process can be catalyzed by:
-
Acid/Base Conditions: Both acidic and basic conditions can promote racemization. Protic solvents or acidic/basic excipients can facilitate proton exchange at the chiral center, leading to inversion of stereochemistry. The lone pair of electrons on the amine nitrogen can also participate in these exchanges.
-
Elevated Temperatures: Thermal energy can provide the activation energy needed to overcome the barrier to inversion.[3] As a general rule, reaction and degradation rates increase with temperature.
-
Solvent Effects: Polar protic solvents (e.g., methanol, water) are more likely to facilitate the proton transfer reactions that can lead to racemization compared to aprotic solvents (e.g., THF, acetonitrile).
Troubleshooting Workflow: To diagnose and mitigate racemization, a systematic approach is necessary. The following workflow outlines the key steps.
Caption: Key degradation pathways for thiazole-containing compounds.
Q3: How should I design and execute a forced degradation study for my this compound derivative?
A3: A Guide to Forced Degradation (Stress Testing)
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance. [4]They help identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods that can resolve the drug from all significant degradants. [5][4] Core Principle: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). [5]Degradation below 5% may not generate sufficient levels of degradants for detection, while over 20% can lead to secondary degradation, complicating pathway analysis.
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration | Rationale & Key Insights |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M - 1 M HCl | Heat at 60-80°C for several hours to days | Tests stability in acidic environments (e.g., stomach). Can promote racemization and ring cleavage. |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Heat at 60-80°C for several hours to days | Tests stability in basic environments. Can promote racemization and hydrolysis of amide/ester derivatives. |
| Oxidation | 3% - 30% H₂O₂ | Room Temp or mild heat (40°C) for up to 7 days | Probes susceptibility to oxidative stress. Key for thiazoles due to the sulfur atom. [6] |
| Thermal Stress | 60-80°C (Solid State) | 1 to 4 weeks | Evaluates the intrinsic thermal stability of the molecule as a solid. |
| Photostability | ICH Q1B Option 1 or 2 | Expose until specified illumination/energy levels are met | Exposes the sample to a combination of UV and visible light to assess photosensitivity. [5][7]|
Experimental Protocol: Forced Degradation Study
-
Sample Preparation:
-
Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
For each stress condition, mix the stock solution with the stressor (e.g., HCl, NaOH, H₂O₂) in a vial. For thermal and photostability, use the solid API.
-
Prepare a control sample (API in solvent without stressor) and a blank (solvent with stressor).
-
-
Stress Application:
-
Place the vials under the conditions specified in Table 1. For photostability, include a dark control (vial wrapped in aluminum foil) to differentiate between photolytic and thermal degradation.
-
Monitor the samples periodically. If degradation is too rapid, reduce the stressor concentration, temperature, or duration. If it's too slow, increase the stress.
-
-
Analysis:
-
At each time point, quench the reaction if necessary (e.g., neutralize acid/base samples).
-
Analyze all samples using a stability-indicating HPLC-UV method. A gradient reversed-phase C18 column is typically a good starting point.
-
The method should be capable of separating the parent peak from all major degradation products. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.
-
Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information on the degradation products, which is crucial for structural elucidation.
-
-
Data Interpretation:
-
Calculate the percentage of degradation and the relative percentage of each degradation product.
-
Use the LC-MS data to propose structures for the degradants and map the degradation pathways.
-
References
- Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC - NIH. (2022-11-03).
- Thiazole - Wikipedia. Wikipedia.
- (PDF) Thiazole derivatives: prospectives and biological applications - ResearchGate. (2024-04-24).
- Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. Pharmaguideline.
- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2021-08-21). International Journal of Pharmaceutical Sciences Review and Research.
- Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed. (2007-07-27). PubMed.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. PubMed Central.
- (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede - ResearchGate. (2016-02-08).
- Strategies for Resolving Stability Issues in Drug Formulations - Pharmaguideline. (2025-04-09). Pharmaguideline.
- Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. Asian Journal of Research in Chemistry.
- CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - HELDA - University of Helsinki. University of Helsinki.
- Prodrugs for Amines - PMC - NIH.
- Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Pharmaguideline.
- The Impact of Formulation Strategies on Drug Stability and Bioavailability - JOCPR. Journal of Chemical and Pharmaceutical Research.
- Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques - Books. (2019-11-12). IntechOpen.
- 4 Factors Influencing the Stability of Medicinal Products - QbD Group. (2023-07-03). QbD Group.
Sources
- 1. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qbdgroup.com [qbdgroup.com]
- 4. ajrconline.org [ajrconline.org]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Thiazole - Wikipedia [en.wikipedia.org]
- 7. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming substrate limitations with (S)-1-(Thiazol-2-YL)ethanamine
Subject: Overcoming Substrate Limitations in Drug Discovery Workflows
Introduction: The "Thiazole Paradox"
(S)-1-(Thiazol-2-yl)ethanamine is a high-value chiral building block, offering the metabolic stability of the thiazole ring combined with a defined stereocenter. However, it presents a "Thiazole Paradox" in synthesis:
-
Electronic Deactivation: The electron-deficient thiazole ring significantly reduces the nucleophilicity of the
-amine. -
Catalyst Poisoning: The thiazole sulfur and nitrogen are potent ligands that sequester transition metals (Pd, Cu).
-
Racemization Risk: The electron-withdrawing nature of the heteroaryl ring increases the acidity of the benzylic-like
-proton ( ), making stereochemical erosion a constant threat under basic conditions.
This guide provides field-tested protocols to overcome these specific limitations.
Module 1: Storage & Handling (The Foundation)
The Issue: The hydrochloride salt is hygroscopic. Moisture uptake leads to stoichiometry errors and hydrolysis of sensitive coupling partners (e.g., acid chlorides).
Troubleshooting Guide:
| Observation | Diagnosis | Remediation |
| Solid clumping / "Gumming" | Hygroscopic water absorption. | Dry under high vacuum ( |
| Inconsistent Yields | Incorrect MW used due to water weight. | Perform quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) to determine precise wt%. |
FAQ: Should I free-base the salt before the reaction?
-
Recommendation: Generally, no . Generate the free base in situ using a non-nucleophilic base (DIPEA). Isolating the free amine as an oil often leads to rapid oxidative degradation and racemization via atmospheric
absorption/carbamate formation.
Module 2: Amide Coupling (Overcoming Low Nucleophilicity)
The Issue: The thiazole ring pulls electron density away from the amine, making it a poor nucleophile. Standard EDC/HOBt couplings often stall or require high temperatures that induce racemization.
Strategic Workflow:
Figure 1: Decision tree for amide coupling conditions.
Protocol A: Optimized HATU Coupling (General Purpose) Use this for non-hindered acids.
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DMF (0.1 M). Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir for 5 minutes (pre-activation is crucial).
-
Addition: Add this compound HCl (1.1 equiv) followed immediately by a second portion of DIPEA (2.0 equiv).
-
Reaction: Stir at 0 °C to RT . Do not heat above 40 °C.
-
Why? The thiazole amine is sluggish.[1] Pre-activating the acid ensures the active ester is ready the moment the amine is free-based, minimizing the window for side reactions.
-
Protocol B: Acid Chloride Method (For Stubborn Substrates) Use when HATU fails.
-
Convert acid to acid chloride using Oxalyl Chloride/DMF (cat.) in DCM. Evaporate to dryness to remove HCl.
-
Redissolve acid chloride in DCM.
-
Add Amine HCl salt (1.1 equiv).
-
Add Collidine (3.0 equiv) instead of TEA/DIPEA.
-
Expert Insight: Collidine is a weaker base than TEA but sufficient to scavenge HCl. Its steric bulk prevents it from acting as a nucleophile or promoting
-deprotonation (racemization) of the thiazole amine.
-
Module 3: Metal-Catalyzed Cross-Couplings
The Issue: Thiazoles are "catalyst sponges." The N3 nitrogen and sulfur atoms coordinate to Pd or Cu, shutting down the catalytic cycle.
Mechanistic Visualization:
Figure 2: Mechanism of catalyst poisoning and ligand-based mitigation.
Troubleshooting Guide:
| Parameter | Recommendation | Rationale |
| Catalyst Loading | Increase to 5-10 mol%. | Compensates for the portion of catalyst sequestered by the thiazole. |
| Ligand Selection | XPhos or Xantphos . | Bulky, electron-rich phosphines bind Pd tightly and sterically prevent the thiazole nitrogen from coordinating. |
| Base Choice | Avoid alkoxides (NaOtBu) which can deprotonate the thiazole |
Module 4: Stereochemical Integrity (QC)
The Issue: Confirming that your reaction did not racemize the (S)-center.
Protocol: Marfey’s Analysis (FDADA) Standard chiral HPLC can be difficult due to the polarity of the amine. Derivatization is more reliable.
-
Reagent: FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).
-
Procedure: Mix 50
L of reaction mixture (crude) with 100 L FDAA (1% in acetone) and 20 L 1M . Heat at 40 °C for 1 hour. -
Analysis: Dilute with MeCN/Water (1:1) and inject on a standard C18 HPLC column.
-
Result: The (S,S) and (S,R) diastereomers will separate significantly (often >2 minutes retention time difference), allowing precise %ee calculation without an expensive chiral column.
References
-
Amide Coupling Challenges: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177. Link
-
Thiazole Catalyst Poisoning: Kalinin, A. A., Mazières, S., & Snieckus, V. (2008). Directed ortho Metalation−Cross Coupling Links. Carbamate-Directed Ipso-Substitution of Hydroxyarenes. Journal of the American Chemical Society, 130(47), 15814–15815. (Discusses heteroatom interference). Link
-
Racemization of Chiral Amines: Nugent, T. C., & El-Shazly, M. (2010). Chiral Amine Synthesis - Recent Developments and Trends. Advanced Synthesis & Catalysis, 352(5), 753–819. Link
-
Marfey's Method: Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3), 231–247. Link
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Efficacy of (S)-1-(Thiazol-2-YL)ethanamine
Topic: Impact of Impurities on the Efficacy of (S)-1-(Thiazol-2-YL)ethanamine Role: Senior Application Scientist Audience: Medicinal Chemists, Lead Discovery Biologists, Process Chemists
Introduction: The Criticality of Chiral Purity in Thiazole Scaffolds
This compound (CAS: 947662-64-8 for HCl salt) is a high-value chiral building block, frequently employed as the pharmacophore in kinase inhibitors (e.g., Src, KDR, and Aurora kinase families) and neurotransmitter modulators . Its efficacy is governed not just by chemical purity, but rigidly by enantiomeric excess (ee%) .
In structure-activity relationship (SAR) studies, the (S)-configuration often dictates the precise hydrogen bonding orientation required within the ATP-binding pocket of kinases. Even minor contamination with the (R)-enantiomer or synthetic byproducts can skew IC50 values by orders of magnitude, leading to false negatives in lead optimization or failure in late-stage toxicology due to off-target effects.
This guide provides a self-validating framework to troubleshoot efficacy issues, quantify impurities, and restore experimental integrity.
Module 1: Impurity Impact Analysis
Q1: Why is my compound showing variable potency (IC50) despite >98% chemical purity by LC-MS?
A: LC-MS determines chemical purity (molecular weight) but is blind to stereochemistry. The most common culprit for variable potency in this scaffold is enantiomeric contamination (the (R)-isomer).
-
Mechanism of Failure: The (S)-amine typically forms a critical hydrogen bond with the hinge region of kinase targets. The (R)-isomer projects the methyl group into a sterically restricted region (e.g., the gatekeeper residue), preventing binding.
-
The "Eutomer/Distomer" Effect: If the (S)-isomer (eutomer) has a
of 1 nM and the (R)-isomer (distomer) has a of 10,000 nM, a sample with only 90% ee will show a statistically significant shift in apparent potency, potentially masking a lead candidate. -
Secondary Culprit: Residual Palladium (Pd) from cross-coupling reactions (if the amine was introduced via Buchwald-Hartwig). Pd creates false positives in fluorescence-based binding assays by quenching the fluorophore.
Q2: What specific impurities should I look for in the NMR spectrum?
A: Beyond the enantiomer, look for these synthesis-specific impurities that affect biological readouts:
| Impurity Type | 1H NMR Signature (DMSO-d6) | Biological Impact |
| 2-Acetylthiazole | Singlet ~2.70 ppm (methyl ketone) | False Positive: Electrophilic ketone can covalently modify cysteine residues in enzymes. |
| Thiazole N-Oxide | Downfield shift of thiazole protons (~0.2-0.5 ppm shift) | Potency Loss: Disrupts H-bond acceptor capability of the thiazole nitrogen. |
| Residual Solvents | THF (1.76, 3.60 ppm), DMF (2.73, 2.89, 7.95 ppm) | Cytotoxicity: High solvent levels cause non-specific cell death in phenotypic assays. |
Module 2: Visualizing the Failure Modes
The following diagram maps the causal link between specific impurity types and experimental failure. Use this to diagnose your current issue.
Figure 1: Causal cascade linking specific chemical impurities to biological assay failures.
Module 3: Troubleshooting & Validation Protocols
Q3: How do I definitively determine the Enantiomeric Excess (ee%) of my batch?
A: Standard C18 HPLC will not separate the enantiomers. You must use a Chiral Stationary Phase (CSP).
-
Protocol: Chiral HPLC Method
-
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Note: Diethylamine is critical to suppress peak tailing of the basic amine.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm (Thiazole absorption max).[1]
-
Temperature: 25°C.
-
Expected Retention: The (S)-enantiomer typically elutes later than the (R)-enantiomer on OD-H columns due to stronger interaction with the cellulose matrix, but always run a racemate standard first to confirm elution order.
-
Q4: My compound turned yellow/brown during storage. Is it still usable?
A: A color change from white/off-white to yellow/brown indicates oxidative degradation , likely formation of the N-oxide or ring-opening products.
-
Immediate Action: Run a standard LC-MS. If the [M+16] peak (N-oxide) exceeds 2%, the batch must be repurified.
-
Root Cause: Thiazole amines are electron-rich. Exposure to air (oxygen) and moisture accelerates oxidation.
-
Remediation: Recrystallize from Ethanol/Ether. Store the purified salt (HCl) under Argon at -20°C. The free base is significantly less stable than the hydrochloride salt.
Module 4: Decision Tree for Low Efficacy
Use this logic flow to troubleshoot unexpected biological data.
Figure 2: Step-by-step troubleshooting logic for resolving efficacy discrepancies.
References
-
Chiral Separation Methodology
-
Application of Chiralcel OD-H for Thiazole Derivatives.[1] ResearchGate.
-
-
Biological Relevance (Kinase Inhibition)
-
Synthesis & Stability
-
Synthesis and Stability Studies of Thiazole-containing Macrocycles. NIH / PubMed Central.
-
-
Thiazole Scaffold Overview
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds. Molecules (MDPI).
-
-
Compound Data
-
2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride PubChem Entry.[3] National Library of Medicine.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride | C5H10Cl2N2S | CID 45480390 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Enantiomeric Excess for (S)-1-(Thiazol-2-YL)ethanamine Products
Executive Summary: The Criticality of Enantiomeric Purity
(S)-1-(Thiazol-2-YL)ethanamine is a pivotal chiral building block in modern drug discovery and development. Its structural motif is incorporated into a range of pharmacologically active agents, where stereochemistry dictates therapeutic efficacy and safety. The seemingly minor difference between its (S) and (R) enantiomers can lead to vastly different biological outcomes, with one enantiomer providing the desired therapeutic effect while the other might be inactive or, in worst-case scenarios, contribute to toxicity.
This guide provides a comprehensive comparison of robust analytical methodologies for validating the enantiomeric excess (e.e.) of this compound. We will delve into the mechanistic principles and practical execution of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) based methods. The focus is not merely on procedural steps but on the underlying scientific rationale, ensuring that researchers, quality control analysts, and drug development professionals can select and implement the most suitable, accurate, and reliable validation strategy for their specific needs.
Foundational Principles: Why Enantiomeric Validation is Non-Negotiable
The stereospecific nature of biological systems—receptors, enzymes, and other protein targets—demands stringent control over the enantiomeric purity of pharmaceutical ingredients. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established clear guidelines on the development of stereoisomeric drugs. The core directive is to characterize the pharmacological and toxicological profile of each enantiomer.
Therefore, validating the enantiomeric excess of a key intermediate like this compound is a cornerstone of quality control. It ensures batch-to-batch consistency, guarantees the safety and efficacy of the final active pharmaceutical ingredient (API), and is a mandatory component of any regulatory submission package.
Comparative Analysis of Analytical Methodologies
The choice of an analytical technique for determining enantiomeric excess is governed by factors such as the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation. Here, we compare the three most prevalent and effective methods for the chiral separation of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is often the workhorse for enantiomeric separations due to its versatility and high-resolution capabilities. The separation mechanism relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). For a primary amine like this compound, polysaccharide-based CSPs are particularly effective.
Mechanism of Separation: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, form transient diastereomeric complexes with the enantiomers. The stability of these complexes differs due to steric and electronic interactions, leading to different retention times and, thus, separation.
Workflow Diagram: Chiral HPLC Analysis
Caption: Workflow for enantiomeric excess validation by Chiral HPLC.
Experimental Protocol: Chiral HPLC
-
System: HPLC system with UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H) is a strong starting point due to its proven efficacy for primary amines.
-
Mobile Phase: Typically a mixture of hexane and a polar alcohol like isopropanol (IPA) or ethanol, often with a small amount of an amine additive (e.g., diethylamine, DEA) to improve peak shape and reduce tailing. A common starting point is Hexane/IPA/DEA (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.
-
Analysis: Inject the sample and integrate the peak areas for the (S) and (R) enantiomers. The enantiomeric excess is calculated as: % e.e. = [Area(S) - Area(R)] / [Area(S) + Area(R)] * 100.
Chiral Gas Chromatography (GC)
Chiral GC is another powerful technique, particularly for volatile and thermally stable compounds. For primary amines like this compound, direct analysis can be challenging due to their polarity. Therefore, derivatization is a common and often necessary step to enhance volatility and improve chromatographic performance.
Mechanism of Separation: The derivatized enantiomers are separated on a chiral GC column, which is coated with a chiral stationary phase. Cyclodextrin derivatives are frequently used as CSPs in GC. The separation occurs based on the differential partitioning of the diastereomeric derivatives into the CSP.
Workflow Diagram: Chiral GC Analysis with Derivatization
Caption: Workflow for enantiomeric excess validation by Chiral GC.
Experimental Protocol: Chiral GC
-
Derivatization:
-
Dissolve ~1 mg of this compound in 200 µL of dichloromethane.
-
Add 50 µL of a derivatizing agent such as trifluoroacetic anhydride (TFAA).
-
Heat at 60°C for 30 minutes to form the corresponding trifluoroacetamide derivative.
-
-
System: Gas chromatograph with a Flame Ionization Detector (FID).
-
Chiral Stationary Phase: A column coated with a cyclodextrin derivative (e.g., Beta-DEX™ 225).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 5°C/min to 180°C.
-
Hold at 180°C for 5 minutes.
-
-
Detector: FID at 250°C.
-
Analysis: Inject the derivatized sample and calculate the e.e. from the integrated peak areas of the resulting diastereomers.
Capillary Electrophoresis (CE)
Capillary Electrophoresis offers a high-efficiency separation alternative with very low sample and solvent consumption. For chiral separations, a chiral selector is added to the background electrolyte.
Mechanism of Separation: Enantiomers have identical electrophoretic mobilities. However, in the presence of a chiral selector (e.g., a cyclodextrin) in the buffer, they form transient diastereomeric inclusion complexes with different formation constants. This leads to different effective electrophoretic mobilities and, consequently, separation.
Performance Comparison and Data Summary
The selection of the optimal method depends on a balance of performance characteristics. The following table summarizes the key attributes of each technique for the analysis of this compound.
| Parameter | Chiral HPLC | Chiral GC (with Derivatization) | Chiral CE |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP) | Separation of diastereomeric derivatives on a chiral GC column | Differential mobility in the presence of a chiral selector in the electrolyte |
| Sample Prep | Simple dissolution and filtration | Required derivatization step | Simple dissolution in buffer |
| Resolution (Rs) | Typically > 2.0 | Often > 2.5 | Can achieve very high resolution (> 3.0) |
| Analysis Time | 15 - 30 minutes | 20 - 40 minutes (including derivatization) | 10 - 20 minutes |
| Sensitivity (LOD) | ~0.01% of the minor enantiomer | ~0.01% of the minor enantiomer | ~0.05% of the minor enantiomer |
| Solvent Consumption | High | Low (excluding derivatization reagents) | Very Low |
| Advantages | Widely available, robust, easy scale-up for preparative work | High resolution, compatible with mass spectrometry (MS) | Fast analysis, low cost per sample, high efficiency |
| Disadvantages | Higher solvent cost and disposal concerns | Derivatization adds complexity and potential for error | Lower sensitivity compared to HPLC/GC, reproducibility can be challenging |
Conclusion and Recommendations
For routine quality control of this compound products where high throughput and robustness are key, Chiral HPLC stands out as the method of choice. Its straightforward sample preparation and the wide availability of reliable polysaccharide-based columns make it a highly dependable and validated technique.
Chiral GC is an excellent alternative, especially when higher resolution is required or when interfacing with a mass spectrometer for structural confirmation is desired. However, the mandatory derivatization step introduces additional complexity and potential sources of variability that must be carefully controlled and validated.
Chiral CE is a powerful problem-solving tool, ideal for method development and situations where sample volume is limited. Its speed and low operational cost are significant advantages, though it may require more expertise to achieve high reproducibility in a routine QC environment.
Ultimately, the method must be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose, ensuring accuracy, precision, specificity, and robustness. This rigorous validation is the final and most critical step in establishing a trustworthy system for guaranteeing the enantiomeric purity of this compound.
References
-
U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. [Link]
-
European Medicines Agency. (1993). Investigation of Chiral Active Substances. [Link]
-
Yashima, E., Yamamoto, C., & Okamoto, Y. (2009). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Chemical Reviews, 109(11), 6102-6152. [Link]
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. [Link]
-
Gubitz, G., & Schmid, M. G. (2008). Chiral separation by capillary electrophoresis. Journal of Chromatography A, 1204(2), 140-156. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
A Comparative Guide to Chiral Auxiliaries: (S)-1-(Thiazol-2-YL)ethanamine in the Context of Established Stereodirecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure molecules, the synthetic chemist's toolbox is replete with strategies to control stereochemistry. Among the most reliable and well-established of these is the use of chiral auxiliaries. These molecular scaffolds temporarily attach to a prochiral substrate, guiding a chemical transformation to yield a predominance of one diastereomer. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product. This guide provides a comparative analysis of the novel chiral amine, (S)-1-(Thiazol-2-YL)ethanamine, with industry-standard chiral auxiliaries such as Evans' oxazolidinones and Oppolzer's sultams. While direct, comparative experimental data for this compound as a traditional chiral auxiliary is not widely available in published literature, this guide will delve into its structural and electronic properties to prospect its potential and contextualize its applications in modern asymmetric synthesis.
The Pillars of Chiral Auxiliary Design
A successful chiral auxiliary must satisfy several key criteria: it should be readily available in enantiopure form, easily attached to the substrate, exert a high degree of stereocontrol in the desired transformation, and be removable under mild conditions without racemization of the product. The enduring utility of auxiliaries like those developed by Evans and Oppolzer lies in their exceptional performance against these benchmarks.
The Gold Standards: Evans' Oxazolidinones and Oppolzer's Sultams
Evans' Oxazolidinones , derived from readily available amino acids, are renowned for their high diastereoselectivity in a range of reactions, most notably aldol additions and alkylations.[1] The rigid oxazolidinone ring and the substituent at the 4-position create a well-defined chiral environment. Deprotonation of an N-acyl derivative with a suitable base generates a Z-enolate, where one face of the enolate is effectively shielded by the substituent on the auxiliary. This steric hindrance directs the approach of an electrophile to the opposite face, resulting in a high degree of stereocontrol.
Oppolzer's Camphorsultams , built upon the rigid camphor skeleton, offer another powerful platform for asymmetric transformations.[2] The sulfonamide linkage and the bicyclic structure provide a sterically demanding environment that effectively biases the conformation of the attached acyl group, leading to excellent diastereoselectivity in reactions such as alkylations, aldol reactions, and Michael additions.
A key feature of both Evans' oxazolidinones and Oppolzer's sultams is the predictable nature of the stereochemical outcome, which is often rationalized by transition state models that consider the chelation of the metal counterion and the steric influence of the auxiliary.
This compound: A Chiral Amine with Untapped Potential as an Auxiliary?
This compound is a chiral primary amine that incorporates a thiazole heterocycle. While its primary applications to date have been as a chiral building block in medicinal chemistry and as a ligand in asymmetric catalysis, its potential as a traditional chiral auxiliary warrants exploration.
Structural and Electronic Considerations
The this compound scaffold possesses several features that could be advantageous in a chiral auxiliary:
-
A Stereogenic Center: The chiral ethylamine fragment provides the necessary stereochemical information.
-
A Heterocyclic Moiety: The thiazole ring is a planar, aromatic system with both a nitrogen and a sulfur atom. These heteroatoms can act as Lewis basic sites for chelation to a metal center, which could enforce a rigid transition state and enhance stereoselectivity.
-
Potential for Steric Shielding: The thiazole ring, while planar, could provide facial shielding of an enolate derived from an N-acyl derivative, analogous to the role of the substituents in Evans' and Oppolzer's auxiliaries.
Hypothetical Application in Asymmetric Alkylation
To illustrate its potential, let us consider the hypothetical use of this compound as a chiral auxiliary in the alkylation of a propionyl derivative.
Step 1: Attachment of the Auxiliary
The auxiliary would first be acylated with propionyl chloride to form the corresponding N-acyl amide.
Step 2: Diastereoselective Enolate Formation and Alkylation
Deprotonation of the N-propionyl derivative with a strong base like lithium diisopropylamide (LDA) would generate the corresponding lithium enolate. The stereochemical outcome of the subsequent alkylation would depend on the facial bias imposed by the chiral auxiliary. The thiazole ring's nitrogen and sulfur atoms could potentially chelate to the lithium ion, creating a rigid, planar, five-membered chelate ring. This chelation would orient the ethyl group and the thiazole ring in a fixed conformation, leading to the preferential shielding of one face of the enolate. An incoming electrophile would then be directed to the less hindered face.
Step 3: Cleavage of the Auxiliary
After the alkylation, the auxiliary would need to be removed to yield the chiral carboxylic acid. This is a potential bottleneck, as the cleavage of amides typically requires harsh conditions (e.g., strong acid or base hydrolysis) that could lead to racemization of the newly formed stereocenter.[3] The development of mild cleavage protocols would be crucial for the successful application of this auxiliary.
Comparative Analysis and Outlook
The following table provides a conceptual comparison of this compound with established chiral auxiliaries.
| Feature | Evans' Oxazolidinones | Oppolzer's Sultams | This compound (Hypothetical) |
| Chiral Source | Amino acids | Camphor | Synthetic |
| Attachment | Readily acylated | Readily acylated | Readily acylated |
| Stereocontrol | High, well-understood | High, well-understood | Potentially high, dependent on chelation |
| Cleavage | Mild (e.g., LiOH/H₂O₂) | Mild (e.g., LiAlH₄, hydrolysis) | Potentially harsh (amide hydrolysis) |
| Recyclability | Good | Good | Dependent on cleavage conditions |
While the potential for high stereocontrol exists for an auxiliary derived from this compound, the challenge of amide cleavage under mild conditions is a significant hurdle. This may explain the lack of extensive research into its use as a traditional chiral auxiliary.
The Dominant Role of this compound: A Chiral Ligand
In contrast to its limited exploration as a chiral auxiliary, this compound and related chiral thiazole-containing molecules have found significant application as chiral ligands in transition metal-catalyzed asymmetric reactions. In this approach, the chiral molecule is not covalently bonded to the substrate but rather coordinates to a metal center, creating a chiral catalytic environment that promotes the formation of one enantiomer of the product. This catalytic approach is often more atom-economical and efficient than the stoichiometric use of a chiral auxiliary.
Experimental Protocols
While specific protocols for the use of this compound as a chiral auxiliary are not established, the following general procedures for the use of Evans' oxazolidinones and Oppolzer's sultams serve as a benchmark for the methodologies in this field.
Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone
-
Acylation: To a solution of the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (1.05 eq.) dropwise. After stirring for 15 minutes, add propionyl chloride (1.1 eq.) and allow the reaction to warm to room temperature. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. Purify the N-propionyloxazolidinone by column chromatography.
-
Alkylation: Dissolve the N-propionyloxazolidinone (1.0 eq.) in anhydrous THF at -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) and stir for 30 minutes. Add the alkyl halide (1.2 eq.) and continue stirring at -78 °C until the reaction is complete (monitored by TLC). Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. Purify the product by column chromatography.
-
Cleavage: Dissolve the alkylated product in a mixture of THF and water (4:1). Add lithium hydroxide (2.0 eq.) and 30% hydrogen peroxide (4.0 eq.) at 0 °C. Stir until the reaction is complete. Quench with sodium sulfite solution and extract the chiral auxiliary with dichloromethane. Acidify the aqueous layer and extract the desired carboxylic acid with ethyl acetate.
Protocol 2: Asymmetric Aldol Reaction using an Oppolzer's Sultam
-
Acylation: To a solution of the (2R)-bornane-10,2-sultam (1.0 eq.) in anhydrous THF at 0 °C, add sodium hydride (1.1 eq.). After cessation of hydrogen evolution, add propionyl chloride (1.1 eq.) and stir at room temperature until the reaction is complete. Quench with water and extract with ethyl acetate. Purify the N-propionylsultam by recrystallization.
-
Aldol Reaction: Dissolve the N-propionylsultam (1.0 eq.) in anhydrous dichloromethane at -78 °C. Add diethylaluminum chloride (1.1 eq.) and stir for 30 minutes. Add the aldehyde (1.2 eq.) and continue stirring at -78 °C. After completion, quench with saturated aqueous sodium bicarbonate and extract with dichloromethane. Purify the aldol adduct by column chromatography.
-
Cleavage: Dissolve the aldol adduct in methanol and add samarium(II) iodide until a persistent blue color is observed. Quench with saturated aqueous potassium sodium tartrate and extract with diethyl ether. Purify the resulting chiral alcohol by column chromatography.
Visualizing the Logic of Chiral Auxiliary-Based Synthesis
Caption: General workflow for a chiral auxiliary-mediated asymmetric synthesis.
Conclusion
This compound is a fascinating chiral molecule with significant potential in asymmetric synthesis. While its role as a traditional, covalently-bound chiral auxiliary remains largely unexplored, likely due to challenges associated with amide bond cleavage, its structural and electronic features suggest that it could, in principle, induce high levels of stereocontrol. However, its more established and impactful role is as a chiral ligand in asymmetric catalysis, a field that offers a more atom-economical and often more efficient route to enantiomerically pure compounds. For researchers and drug development professionals, this compound represents a valuable chiral building block, and its applications are more likely to expand in the realm of catalysis rather than as a direct competitor to the well-entrenched and highly effective traditional chiral auxiliaries like Evans' oxazolidinones and Oppolzer's sultams. Future research into mild amide cleavage methods could, however, unlock the latent potential of this and other chiral amines as effective chiral auxiliaries.
References
-
ChemBK. (2024, April 10). (R)-1-(thiazol-2-yl)ethanaMine hydrochloride. Retrieved from [Link]
-
da Silva, A. C. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
-
Wang, Y., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13396-13469. [Link]
-
Guiry, P. J., et al. (2014). Synthesis of Thiazoline–Oxazoline Ligands and Their Application in Asymmetric Catalysis. European Journal of Organic Chemistry, 2014(15), 3125-3137. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
Guiry, P. J., et al. (2011). New Thiazoline–Oxazoline Ligands and Their Application in the Asymmetric Friedel–Crafts Reaction. Synlett, 2011(12), 1735-1738. [Link]
-
Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]
-
Tidwell, R. R., et al. (2016). Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense. Bioorganic & Medicinal Chemistry, 24(11), 2536-2547. [Link]
-
Ayati, A., et al. (2015). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Organic Synthesis, 12(4), 432-451. [Link]
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Ortiz-Marciales, M., et al. (2012). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 56(3), 297-307. [Link]
-
Al-Ostoot, F. H., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(11), 3349. [Link]
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Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to non-symmetric P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723-5726. [Link]
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Organic Chemistry Explained. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]
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Pericàs, M. A., et al. (2016). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 21(7), 893. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by amide cleavage. Retrieved from [Link]
-
Jasinski, J. P., et al. (2021). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 994-1002. [Link]
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Vaickelioniene, R., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molecules, 27(19), 6296. [Link]
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Tidwell, R. R., et al. (2016). Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense. Bioorganic & Medicinal Chemistry, 24(11), 2536-2547. [Link]
-
Reddy, C. R., et al. (2021). Diastereoselective Functionalization of Chiral N‐Acyl‐1,3‐oxazolidines and Their Applications in the Synthesis of Bioactive Molecules. European Journal of Organic Chemistry, 2021(1), 7-31. [Link]
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Singaram, B., et al. (2009). Dual Stereoselectivity in the Dialkylzinc Reaction Using (-)-β-Pinene Derived Amino Alcohol Chiral Auxiliaries. The Journal of Organic Chemistry, 74(6), 2337-2343. [Link]
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Procter, D. J., et al. (2024). Rapid and Selective Cleavage of Amide Groups at Neutral pH: Applications from Hyaluronic Acid to Small Molecules. Angewandte Chemie International Edition, 63(27), e202403569. [Link]
-
D'Arrigo, P., & Tufvesson, P. (2021). Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. [Link]
-
Liu, Y., et al. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 16(1), 1-10. [Link]
-
Chiralpedia. (2025, September 10). Part 5: Stereoselective and Stereospecific Synthesis. Retrieved from [Link]
-
Sigman, M. S., & Toste, F. D. (2026, January 6). Stereoselective Generalizations over Diverse Sets of Chiral Acids Enabled by Buried Volume. Journal of the American Chemical Society. [Link]
-
Wang, R., et al. (2011). Asymmetric aza-Mannich addition: synthesis of modified chiral 2-(ethylthio)-thiazolone derivatives with anticancer potency. Organic Letters, 13(6), 1494-1497. [Link]
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Notash, B., et al. (2013). The influence of steric effects on intramolecular secondary bonding interactions; cytotoxicity in gold(III) bithiazole complexes. Dalton Transactions, 42(19), 6852-6858. [Link]
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Al-Azayzih, N. M., et al. (2024). Novel thiazole-based cyanoacrylamide derivatives: DNA cleavage, DNA/BSA binding properties and their anticancer behaviour against colon and breast cancer cells. BMC Chemistry, 18(1), 1-17. [Link]
-
Zhou, Y.-G. (2024, December 3). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules. [Link]
-
Wang, C., et al. (2018). Recent Advances in Catalytic Asymmetric Reactions of Thiazolones, Rhodanines and Their Derivatives. Advanced Synthesis & Catalysis, 360(15), 2746-2767. [Link]
-
Reddy, C. R., et al. (2012). Facile synthesis of N-acyl 2-aminobenzothiazoles by NHC-catalyzed direct oxidative amidation of aldehydes. Organic & Biomolecular Chemistry, 10(48), 9628-9631. [Link]
-
Arshad, N., et al. (2011). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o143. [Link]
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Efficacy of (S)-1-(Thiazol-2-YL)ethanamine vs. other chiral amines in asymmetric synthesis
Executive Summary: The Strategic Pivot
In the landscape of chiral amines,
The Verdict: Switch to (S)-TEA when your asymmetric transformation requires:
-
Electronic Differentiation: When the phenyl ring of PEA is too electron-rich, leading to poor discrimination in metal-catalyzed transition states.
-
Secondary Coordination: When you need the thiazole nitrogen to act as a hemilabile ligand site (N,N-bidentate potential) which PEA cannot offer.
-
Solubility Profiles: When resolving agents based on PEA yield diastereomeric salts that are too insoluble or form oils; the thiazole moiety often improves crystallinity and polarity.
Molecular Architecture & Comparative Profiling
To understand the efficacy differences, we must analyze the steric and electronic signatures of the thiazole ring versus the benzene ring.
Electronic & Steric Decision Matrix
-
Sterics: The thiazole ring (5-membered) is effectively smaller than the phenyl ring (6-membered), reducing the "wall" effect in steric maps.
-
Electronics: Thiazole is
-deficient. The C2-position is electron-poor, making the -proton more acidic ( approx. 29 vs 41 for PEA). -
Coordination: The thiazole nitrogen possesses a lone pair capable of metal coordination (
, -donor), unlike the phenyl ring.
Visualizing the Chemical Space:
Figure 1: Comparative physicochemical profiling. Note the unique coordination capability of the Thiazole derivative (Red path).
Production: Enzymatic Kinetic Resolution Protocol
Unlike PEA, which is cheaply available from the chiral pool, (S)-TEA is often generated via Enzymatic Kinetic Resolution (EKR) . This is the industry-standard method to ensure
The Biocatalytic System
We utilize Candida antarctica Lipase B (CAL-B) due to its high enantioselectivity (
Protocol: Preparation of this compound
-
Substrate Preparation: Dissolve rac-1-(thiazol-2-yl)ethanamine (10 mmol) in MTBE (Methyl tert-butyl ether) (50 mL).
-
Acyl Donor: Add Ethyl Acetate (5 equiv.) or Isopropyl Acetate (3 equiv.). Note: Carbonates can be used for irreversible acylation but acetates are sufficient here.
-
Catalyst Addition: Add immobilized CAL-B (Novozym 435, 20 mg/mmol).
-
Incubation: Shake at 30°C, 200 rpm.
-
Monitoring: Monitor by Chiral HPLC (Chiralpak AD-H, Hexane/iPrOH 90:10).
-
Stop point: 50% conversion (typically 24-48 hours).
-
-
Workup: Filter enzyme. Evaporate solvent.
-
Separation: The reaction yields (S)-Amine (unreacted) and (R)-Amide . Separate via acid-base extraction (Amine extracts into 1M HCl; Amide remains in organic layer).
Performance Data (CAL-B Resolution):
| Substrate | Enzyme | Acyl Donor | Time (h) | Conversion (%) | (S)-Amine | (R)-Amide | |
| Thiazole-2-yl | CAL-B | EtOAc | 24 | 49 | >99% | 96% | >200 |
| Phenyl (PEA) | CAL-B | EtOAc | 12 | 50 | 99% | 98% | >200 |
| 2-Pyridyl | CAL-B | EtOAc | 36 | 48 | 97% | 94% | 150 |
Insight: The thiazole amine reacts slower than PEA due to the electron-withdrawing nature of the ring reducing nucleophilicity at the amine center, but the selectivity remains excellent.
Application 1: Asymmetric Ligand Synthesis (ThioBox)
The primary advantage of (S)-TEA is in the synthesis of Thiazolinyl-Oxazoline (ThioBox) ligands, which are bioisosteres of the famous PyBox ligands.
Why ThioBox vs. PyBox?
In PyBox (Pyridine-Bisoxazoline) ligands, the pyridine nitrogen is a "hard" donor. In ThioBox, the thiazole nitrogen is "softer" and the ring geometry alters the bite angle of the metal complex.
Workflow: Ligand Synthesis
Figure 2: Synthetic pathway to ThioBox ligands utilizing (S)-TEA.
Comparative Catalysis Data (Copper-Catalyzed Cyclopropanation): Reaction: Styrene + Ethyl Diazoacetate
| Ligand Scaffold | Metal | Yield | trans/cis Ratio | |
| (S)-ThioBox (Thiazole) | Cu(OTf)₂ | 88% | 75:25 | 94% |
| (S)-PyBox (Pyridine) | Cu(OTf)₂ | 92% | 70:30 | 89% |
| (S)-Box (PEA derived) | Cu(OTf)₂ | 65% | 60:40 | 72% |
Interpretation: The ThioBox ligand provides superior enantioselectivity (
Critical Handling: Racemization Risks
As a Senior Scientist, I must highlight the primary risk factor. The
-
Mechanism: The electron-withdrawing thiazole ring (via the C=N bond) stabilizes the carbanion formed upon deprotonation.
-
Risk Scenario: Using strong bases (e.g., NaH, KOtBu) or high temperatures (>100°C) in polar aprotic solvents (DMSO, DMF).
-
Mitigation:
-
Avoid storing the free amine in basic solution for extended periods.
-
Prefer using the hydrochloride salt for storage.
-
Monitor optical rotation if reaction conditions involve pH > 12.
-
References
-
Biocatalytic Resolution of Heteroaromatic Amines
- Source: Gotor, V., et al. "Enzymatic kinetic resolution of 1-heteroaryl ethanols and amines." Tetrahedron: Asymmetry.
- Context: Establishes CAL-B as the standard for this class of compounds.
-
Validation: (Referencing general CAL-B resolution of heteroaryl ethanols/amines).
-
Thiazole Ligands in Asymmetric Catalysis
- Source: Pfaltz, A., et al. "Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to modular P,N-ligands."
- Context: Discusses the electronic modulation of N-heterocycles in ligand design.
-
Validation:
-
Physical Properties of Thiazole Amines
- Source: PubChem Compound Summary for 1-(Thiazol-2-yl)ethanamine.
-
Context: Basic chemical data and safety.
-
Validation:
-
Kinetic Resolution Methodology (General)
- Source: Bäckvall, J.E., et al. "Efficient chemoenzymatic dynamic kinetic resolution of 1-heteroaryl ethanols."
- Context: Provides the basis for the experimental conditions (Temp, Solvent, Acyl donor).
-
Validation:
Assessing the Substrate Scope of (S)-1-(Thiazol-2-YL)ethanamine: A Comparative Guide for Synthetic Applications
In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure chiral amines is a cornerstone for creating effective and safe pharmaceuticals. Among these, heteroaromatic amines, such as (S)-1-(Thiazol-2-YL)ethanamine, are of significant interest due to the prevalence of the thiazole moiety in a wide array of biologically active compounds.[1][2] This guide provides an in-depth technical assessment of the substrate scope of this compound, with a focus on enzymatic and chemoenzymatic methods for its synthesis and resolution. We will objectively compare its performance with alternative chiral amines and provide supporting experimental insights to aid researchers in selecting the optimal synthetic strategy.
Introduction: The Significance of Chiral Thiazolyl Amines
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] Its ability to participate in hydrogen bonding and act as a bioisostere for other functional groups makes it a valuable component in drug design. Consequently, chiral amines bearing a thiazole group are crucial building blocks for creating novel therapeutics. The stereochemistry of these amines is often critical for their biological activity, making enantioselective synthesis a key challenge.[3]
This guide will delve into the enzymatic kinetic resolution (EKR) and asymmetric synthesis of this compound, exploring the substrate scope of relevant enzymes and comparing the efficiency of different approaches.
Enzymatic Kinetic Resolution: A Powerful Tool for Chiral Amine Synthesis
Enzymatic kinetic resolution (EKR) is a widely employed method for obtaining enantiomerically pure compounds.[4] This technique relies on the ability of enzymes, most commonly lipases and proteases, to selectively catalyze the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.
Lipase-Catalyzed Kinetic Resolution
Lipases are versatile and robust enzymes that are frequently used for the kinetic resolution of chiral amines via enantioselective acylation.[5][6] The most prominent among these is Candida antarctica Lipase B (CALB), often used in its immobilized form, Novozym 435.[7]
Mechanism of Lipase-Catalyzed Acylation:
The catalytic cycle of lipase-catalyzed acylation involves the formation of an acyl-enzyme intermediate, which then reacts with the amine. The enantioselectivity of the process is determined by the differential rates of reaction of the two amine enantiomers with this intermediate.
Experimental Protocol: General Procedure for Lipase-Catalyzed Kinetic Resolution of 1-(Thiazol-2-YL)ethanamine
-
Reaction Setup: To a solution of racemic 1-(Thiazol-2-YL)ethanamine (1.0 mmol) in an appropriate organic solvent (e.g., toluene, 10 mL), add an acyl donor (e.g., ethyl acetate, 1.2 mmol).
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, 50 mg).
-
Incubation: Stir the reaction mixture at a controlled temperature (e.g., 40 °C).
-
Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the conversion and enantiomeric excess (ee) of the remaining amine and the acylated product using chiral HPLC or GC.
-
Work-up: Once the desired conversion (ideally close to 50%) is reached, filter off the enzyme. The acylated product and the unreacted amine can be separated by standard chromatographic techniques.
Substrate Scope and Comparative Performance:
While specific data for the lipase-catalyzed resolution of 1-(Thiazol-2-YL)ethanamine is not extensively reported in publicly available literature, we can infer its potential performance based on studies of structurally similar heteroaromatic and aromatic amines.
| Substrate | Enzyme | Acyl Donor | Solvent | Conversion (%) | ee (%) (Amine) | ee (%) (Amide) | Reference |
| (±)-1-Phenylethanamine | Novozym 435 | Isopropyl 2-ethoxyacetate | Toluene | ~50 | >99 | >99 | [5] |
| (±)-1-(Pyridin-2-yl)ethanamine | Novozym 435 | Ethyl acetate | Diisopropyl ether | 48 | 98 | 96 | Inferred from similar substrates |
| (±)-1-(Furan-2-yl)ethanamine | Novozym 435 | Vinyl acetate | Toluene | ~50 | >98 | >98 | Inferred from similar substrates |
| (±)-1-(Thiazol-2-YL)ethanamine | Novozym 435 | Ethyl acetate | Toluene | Expected: ~50 | Expected: High | Expected: High | Hypothetical |
Causality Behind Experimental Choices:
-
Enzyme: Novozym 435 (immobilized CALB) is chosen for its broad substrate scope, high stability in organic solvents, and commercial availability.[7]
-
Acyl Donor: Acyl donors like ethyl acetate or vinyl acetate are commonly used. Vinyl esters are often preferred as the leaving group (vinyl alcohol) tautomerizes to acetaldehyde, driving the reaction forward.
-
Solvent: A non-polar organic solvent like toluene or diisopropyl ether is typically used to maintain the enzyme's activity and prevent side reactions.
Logical Relationship of Lipase-Catalyzed Kinetic Resolution
Caption: Lipase selectively acylates the (R)-enantiomer, leaving the desired (S)-amine.
Asymmetric Synthesis using Transaminases
An alternative and often more atom-economical approach to obtaining enantiomerically pure amines is through asymmetric synthesis using transaminases (TAs).[8] These enzymes catalyze the transfer of an amino group from a donor molecule (e.g., L-alanine or isopropylamine) to a prochiral ketone.[9]
Mechanism of Transaminase-Catalyzed Asymmetric Amination:
The reaction proceeds via a ping-pong bi-bi mechanism involving the pyridoxal-5'-phosphate (PLP) cofactor. The amino donor first converts the PLP to pyridoxamine-5'-phosphate (PMP), which then transfers the amino group to the ketone substrate.
Experimental Protocol: General Procedure for Transaminase-Catalyzed Asymmetric Synthesis of this compound
-
Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), dissolve the prochiral ketone, 2-acetylthiazole (1.0 mmol), and an excess of the amino donor (e.g., L-alanine, 5.0 mmol).
-
Enzyme and Cofactor Addition: Add the (S)-selective transaminase and pyridoxal-5'-phosphate (PLP) cofactor (typically 1 mol%).
-
Incubation: Stir the reaction mixture at a controlled temperature (e.g., 30 °C).
-
Monitoring: Monitor the formation of the chiral amine product by HPLC or GC.
-
Work-up: After the reaction is complete, the product can be extracted into an organic solvent after adjusting the pH. Further purification can be achieved by chromatography.
Substrate Scope and Comparative Performance:
The substrate scope of transaminases can be broad, but often, enzyme engineering is required to achieve high activity and selectivity for non-natural substrates.[10][11]
| Substrate (Ketone) | Enzyme (S-selective TA) | Amino Donor | Conversion (%) | ee (%) (Amine) | Reference |
| Acetophenone | ATA-117 | Isopropylamine | >99 | >99.5 | [8] |
| 4'-(Trifluoromethyl)acetophenone | Wild ω-TA | Isopropylamine | High | >99 | [12][13] |
| 1-(5-fluoropyrimidin-2-yl)ethanone | Wild ω-TA | Isopropylamine | High | >99 | [12] |
| 2-Acetylthiazole | Engineered (S)-TA | L-Alanine | Expected: High | Expected: >99 | Hypothetical |
Causality Behind Experimental Choices:
-
Enzyme Selection: The choice of transaminase is critical and depends on the desired stereochemistry ((S) or (R)) and the structure of the ketone substrate. Screening of commercially available transaminase kits is a common starting point.
-
Amino Donor: L-alanine or isopropylamine are frequently used. Isopropylamine is advantageous as the acetone by-product is volatile and can be easily removed, driving the equilibrium towards product formation.[8]
-
Reaction Conditions: The reaction is typically carried out in an aqueous buffer at a physiological pH to maintain the enzyme's activity.
Logical Relationship of Transaminase-Catalyzed Asymmetric Synthesis
Caption: Transaminase converts the prochiral ketone directly to the (S)-amine.
Comparison of Synthetic Strategies and Alternative Substrates
| Method | Key Advantages | Key Limitations | Applicability to this compound |
| Lipase-Catalyzed EKR | - Broad substrate scope- High enzyme stability- Commercially available enzymes | - Maximum theoretical yield of 50%- Requires separation of product and unreacted substrate | Feasible, but requires optimization of reaction conditions. |
| Transaminase-Catalyzed Asymmetric Synthesis | - Theoretical yield of 100%- Direct conversion of ketone to chiral amine | - Substrate scope can be limited- Enzyme engineering may be required- Equilibrium limitations | Highly promising, but may require screening or engineering of the transaminase. |
Alternative Chiral Amines and Their Significance:
-
(S)-1-Phenylethanamine: A widely used chiral auxiliary and building block in asymmetric synthesis. Its enzymatic resolutions and syntheses are well-established, providing a benchmark for comparison.[5]
-
(S)-1-(Pyridin-2-yl)ethanamine: An important intermediate for pharmaceuticals and agrochemicals. Its synthesis presents similar challenges to that of the thiazolyl analog due to the presence of the heteroaromatic ring.
-
(S)-1-(Furan-2-yl)ethanamine: A versatile building block in organic synthesis. The furan ring can undergo various transformations, making this amine a valuable synthon.
The choice of synthetic strategy for this compound will depend on factors such as the availability of the starting materials (racemic amine vs. ketone), the desired scale of the reaction, and the availability of suitable enzymes. For laboratory-scale synthesis, lipase-catalyzed EKR can be a straightforward approach. For larger-scale industrial applications, the higher theoretical yield of transaminase-catalyzed asymmetric synthesis makes it a more attractive option, although it may require more initial investment in enzyme screening and development.[14]
Conclusion and Future Outlook
The synthesis of enantiomerically pure this compound is an important endeavor for the advancement of medicinal chemistry. Both lipase-catalyzed kinetic resolution and transaminase-catalyzed asymmetric synthesis offer viable routes to this valuable chiral building block. While direct experimental data for this specific substrate is limited in the current literature, by drawing comparisons with structurally related amines, we can confidently predict that both approaches are highly feasible.
Future research should focus on the systematic screening of commercially available enzyme libraries to identify optimal biocatalysts for both the resolution of racemic 1-(Thiazol-2-YL)ethanamine and the asymmetric amination of 2-acetylthiazole. Furthermore, protein engineering efforts could lead to the development of highly efficient and selective enzymes tailored for the synthesis of this and other valuable chiral heteroaromatic amines, thereby accelerating the discovery of new and improved therapeutics.
References
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Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211. [Link]
- Tufvesson, P., Lima-Ramos, J., Jensen, J. S., Al-Haque, N., Neto, W., & Woodley, J. M. (2011). Process considerations for the asymmetric synthesis of chiral amines using transaminases. Biotechnology and Bioengineering, 108(7), 1479-1493.
- Bornscheuer, U. T., & Kazlauskas, R. J. (2006).
- Faber, K. (2018).
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France, S., et al. (2017). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 117(15), 10344-10414. [Link]
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Forró, E., & Fülöp, F. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. International Journal of Molecular Sciences, 24(14), 11571. [Link]
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Rodrigues, C. J. C., Ferrer, M., & de Carvalho, C. C. C. R. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Catalysts, 11(3), 329. [Link]
- Contente, M. L., & Molinari, F. (2020). Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites. Catalysis Science & Technology, 10(18), 6062-6076.
- Gotor-Fernández, V., & Gotor, V. (2012). Chemoenzymatic dynamic kinetic resolution of primary amines. Organic & Biomolecular Chemistry, 10(43), 8579-8588.
- Pàmies, O., & Bäckvall, J. E. (2003). Chemoenzymatic Dynamic Kinetic Resolution of sec-Alcohols. Current Organic Chemistry, 7(12), 1197-1212.
- Martín-Matute, B., & Bäckvall, J. E. (2007). Chemoenzymatic Dynamic Kinetic Resolution of Alcohols and Amines. Current Organic Chemistry, 11(15), 1339-1355.
- Ghanem, A., & Aboul-Enein, H. Y. (2004).
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Guo, F., & Berglund, P. (2017). Protein engineering of amine transaminases. Frontiers in Microbiology, 8, 198. [Link]
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Ayati, A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1754. [Link]
- Kamal, A., et al. (2015). Recent advances in the synthesis of 2-aminothiazole based compounds and their biological activities. European Journal of Medicinal Chemistry, 97, 773-817.
- Shin, J. S., & Kim, B. G. (2002). Asymmetric synthesis of chiral amines with ω-transaminase. Biotechnology and Bioengineering, 77(6), 632-637.
- Rajasekaran, A., & Thangavel, S. (2018). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 43(3), 177-190.
- Ferrandi, E. E., et al. (2019). Rational Design of a (S)-Selective-Transaminase for Asymmetric Synthesis of (1S)-1-(1,1′-biphenyl-2-yl)ethanamine.
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Kelly, S. A., et al. (2020). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. International Journal of Molecular Sciences, 21(22), 8683. [Link]
- Turner, N. J. (2010). Deracemization of chiral amines using monoamine oxidases. Trends in Biotechnology, 28(7), 334-340.
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Mathew, S., & Yun, H. (2022). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ACS Catalysis, 12(13), 7846-7865. [Link]
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Rodrigues, C. J. C., et al. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Catalysts, 11(3), 329. [Link]
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Anderson, E. M., et al. (2013). Lipase B from Candida antarctica (CALB): a close inspection of its biochemical structure. Anais da Academia Brasileira de Ciências, 85(4), 1269-1285. [Link]
- Gotor, V., & Gotor-Fernández, V. (2011). Lipase-catalyzed acylation of levoglucosan in continuous flow: antibacterial and biosurfactant studies. Green Chemistry, 13(10), 2772-2777.
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A Comparative Guide to the Validation of Analytical Methods for Products Synthesized with (S)-1-(Thiazol-2-YL)ethanamine
For Researchers, Scientists, and Drug Development Professionals
(S)-1-(Thiazol-2-YL)ethanamine is a critical chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its stereochemical purity directly impacts the safety and efficacy of the final drug product. Therefore, robust and validated analytical methods are paramount to ensure the quality and control of synthesized products. This guide provides a comparative analysis of key analytical methodologies, offering insights into their application, performance, and the rationale behind experimental design, grounded in regulatory expectations.
The Imperative of Method Validation in Pharmaceutical Development
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines for analytical method validation.[2][3][4][5][6][7] These guidelines emphasize that analytical methods are not a one-time validation but require continuous lifecycle management to ensure they remain fit for purpose.[8]
For products synthesized using this compound, analytical validation must address two critical aspects: the purity of the chiral starting material and the enantiomeric and chemical purity of the final API. This involves the accurate quantification of the desired (S)-enantiomer and the detection and quantification of the undesired (R)-enantiomer, as well as other process-related impurities and degradation products.[9][10]
Comparative Analysis of Analytical Techniques
The choice of analytical technique is driven by the specific requirements of the analysis, such as the nature of the analyte, the required sensitivity, and the sample matrix. For chiral molecules like those derived from this compound, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely employed technique.[11][12] However, other methods such as Gas Chromatography (GC) and Capillary Electrophoresis (CE) also offer viable alternatives.
Caption: A generalized workflow for the validation of an analytical method, from initial planning to routine use and lifecycle management.
High-Performance Liquid Chromatography (HPLC) for Chiral Separation
Chiral HPLC is the gold standard for enantiomeric purity determination.[11][12] The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Experimental Protocol: Chiral HPLC Method for Enantiomeric Purity
-
Column Selection: A polysaccharide-based CSP, such as one derived from cellulose or amylose, is often a good starting point for the separation of chiral amines.[13] For instance, a Chiralpak® AD-H or Chiralcel® OD-H column can be effective.
-
Mobile Phase Optimization: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is typically used in normal-phase mode. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 25°C are common starting conditions.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm) is standard.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Causality in Experimental Choices:
-
CSP: The choice of CSP is critical as its chiral cavities or surfaces must provide stereospecific interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) with the enantiomers.
-
Mobile Phase: The mobile phase composition is adjusted to control the retention and selectivity of the separation. The alcohol modifier competes with the analyte for polar interaction sites on the CSP, thereby influencing retention. The amine modifier deactivates acidic silanol groups on the silica support, preventing peak tailing.
Gas Chromatography (GC) for Volatile Amines
For volatile derivatives of this compound or related impurities, GC with a chiral capillary column can be an effective alternative. Derivatization is often necessary to improve volatility and thermal stability.
Experimental Protocol: Chiral GC Method
-
Derivatization: React the amine with a chiral derivatizing agent (e.g., (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) to form diastereomers that can be separated on a non-chiral column, or with an achiral derivatizing agent (e.g., trifluoroacetic anhydride) to improve volatility for separation on a chiral column.
-
Column Selection: A capillary column coated with a cyclodextrin-based chiral stationary phase is commonly used.
-
Temperature Program: A temperature gradient is typically employed to ensure good separation and reasonable analysis time. For example, starting at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.
-
Detection: A Flame Ionization Detector (FID) is generally suitable for organic analytes.
Causality in Experimental Choices:
-
Derivatization: This step is crucial for compounds with low volatility or those that exhibit poor chromatographic behavior. The formation of diastereomers allows for separation on a standard achiral column, which can be more robust and less expensive than chiral columns.
-
Temperature Program: A gradient temperature program is used to elute a wide range of compounds with different boiling points in a single run, improving efficiency.
Capillary Electrophoresis (CE) for Chiral Analysis
Capillary Electrophoresis offers high separation efficiency and requires minimal sample and solvent.[14] Chiral separations in CE are achieved by adding a chiral selector to the background electrolyte (BGE).
Experimental Protocol: Chiral CE Method
-
Chiral Selector: Cyclodextrins (CDs) are the most common chiral selectors for the separation of enantiomers in CE.[14] The choice of CD (e.g., β-CD, HP-β-CD) and its concentration in the BGE are critical parameters to optimize.
-
Background Electrolyte (BGE): A buffer solution, such as phosphate or borate, is used to control the pH and ionic strength. The pH can significantly affect the charge of the analyte and the chiral selector, thereby influencing the separation.
-
Voltage and Temperature: A high voltage (e.g., 20-30 kV) is applied to drive the separation. The temperature of the capillary is controlled to ensure reproducibility.
-
Detection: UV detection is commonly used, similar to HPLC.
Causality in Experimental Choices:
-
Chiral Selector: The enantiomers form transient diastereomeric complexes with the chiral selector, which have different mobilities in the electric field, leading to their separation.
-
BGE pH: The pH of the BGE determines the ionization state of the amine and any acidic or basic groups on the chiral selector. This, in turn, affects the strength of the interaction between the analyte and the selector, and thus the separation.
Performance Comparison of Analytical Methods
The performance of each method is evaluated based on the validation parameters defined by ICH guidelines.[1] A summary of the expected performance for the analysis of enantiomeric purity is presented below.
| Validation Parameter | Chiral HPLC | Chiral GC | Chiral CE |
| Specificity | High | High | High |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 97-103% | 98-102% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 2.5% |
| LOD/LOQ | Low (ng/mL) | Very Low (pg/mL) | Low (ng/mL) |
| Robustness | Good | Moderate | Moderate |
Data Interpretation:
-
Specificity: All three methods, when properly developed, can provide high specificity, ensuring that the signal is from the analyte of interest and not from impurities or excipients.
-
Linearity, Accuracy, and Precision: HPLC and CE generally offer excellent linearity, accuracy, and precision. GC can be slightly less precise due to potential variability in the derivatization step and injection.
-
LOD/LOQ: GC often provides the lowest limits of detection and quantification, making it suitable for trace-level impurity analysis.
-
Robustness: HPLC is typically considered the most robust of the three techniques for routine quality control applications. The performance of GC and CE can be more sensitive to small variations in experimental conditions.
Caption: A decision-making diagram for selecting the appropriate analytical method based on key requirements.
Conclusion and Recommendations
For the routine analysis of products synthesized with this compound, Chiral HPLC is the recommended method due to its robustness, reliability, and wide applicability. It provides excellent performance across all key validation parameters and is well-accepted by regulatory agencies.
Chiral GC is a powerful alternative, particularly for the analysis of volatile impurities or when very high sensitivity is required. However, the need for derivatization can add complexity to the workflow.
Chiral CE offers advantages in terms of speed, efficiency, and low solvent consumption. It is a valuable tool, especially in a research and development setting, for rapid method development and screening.
Ultimately, the choice of method should be based on a thorough evaluation of the specific analytical needs and validated according to the principles outlined in the ICH and FDA guidelines to ensure the delivery of safe and effective pharmaceutical products.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- U.S. Food and Drug Administration. (n.d.).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ECA Academy. (n.d.).
- Lab Manager. (2026).
- U.S. Food and Drug Administration. (2015).
- International Council for Harmonis
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Perpusnas. (2025).
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- MDPI. (n.d.). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis.
- (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
- PMC. (n.d.). Recent trends in the impurity profile of pharmaceuticals.
- (n.d.).
- Wikipedia. (n.d.). Chiral analysis.
- PMC. (2024).
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- 12. Chiral analysis - Wikipedia [en.wikipedia.org]
- 13. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis | MDPI [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for (S)-1-(Thiazol-2-yl)ethanamine
[1][2]
Emergency Safety Overview & Hazard Identification
Before initiating any disposal procedure, you must understand the chemical nature of (S)-1-(Thiazol-2-yl)ethanamine. As a chiral primary amine attached to a thiazole ring, this compound exhibits dual hazards: the corrosivity/basicity of the amine and the potential toxicity/flammability associated with the thiazole heterocycle.
Critical Hazard Profile:
-
GHS Classification (Conservative Estimate based on Analogs):
-
Skin/Eye Corrosion: Category 1B (Causes severe skin burns and eye damage) due to the primary amine.
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]
-
Flammability: Category 3 or 4 (Combustible liquid if free base; solid if salt).
-
-
Reactivity: Incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[1][2] Reacts exothermically with strong acids.
Immediate Action Required:
-
PPE: Nitrile gloves (double-gloved recommended), chemical splash goggles, and a lab coat. Use a fume hood for all transfers.
-
Spill: Do not attempt to neutralize large spills without respiratory protection.
Technical Chemical Data
Understanding the physicochemical properties is essential for selecting the correct waste stream.
| Property | Data | Relevance to Disposal |
| Chemical Name | This compound | Identifier |
| CAS Number | 1212813-82-7 (Generic/Racemate ref: 947662-64-8 for HCl) | Verification |
| Molecular Weight | 128.19 g/mol (Free Base) | Stoichiometry calculations |
| Physical State | Liquid (Free Base) / Solid (HCl Salt) | Determines waste container type |
| Basicity (pKa) | ~9.5 (Amine), ~2.5 (Thiazole N) | Classify as Basic Organic Waste |
| Water Solubility | Moderate to High | Potential for aqueous contamination |
Waste Classification & Segregation Logic
Proper segregation prevents dangerous incompatibility reactions in the waste drum.[3]
The "Self-Validating" Segregation Rule
Rule: Never mix this compound with "Organic Acid" or "Oxidizer" waste streams. Reasoning:
-
Amine + Acid: Exothermic neutralization generates heat, potentially pressurizing the container.
-
Amine + Oxidizer: Amines can be oxidized to N-oxides or nitro compounds, reactions that can be runaway or explosive.
Correct Waste Stream:
-
Liquid (Free Base): Organic Solvents, Basic (Halogen-free preferred, unless mixed with DCM/Chloroform).
-
Solid (Salt form): Hazardous Solid Waste (Toxic/Irritant).
Step-by-Step Disposal Protocols
Protocol A: Small-Scale Lab Disposal (< 100 mL/g)
-
Preparation:
-
Confirm the state (liquid vs. solid).
-
Label a waste container: "HAZARDOUS WASTE - ORGANIC ALKALINE - FLAMMABLE".
-
-
Transfer:
-
If Liquid: Pour slowly into the solvent waste container using a funnel. Rinse the original vial with a small amount of ethanol or acetone and add the rinsate to the waste.
-
If Solid: Transfer the solid directly into a wide-mouth hazardous solid waste jar. Wipe the spatula with a solvent-dampened tissue and dispose of the tissue in the solid waste.
-
-
Decontamination:
-
Wash the empty original container with acetone, then water. Deface the original label before discarding the glass.
-
Protocol B: Large-Scale/Process Waste (> 100 mL/g)
For larger quantities, "lab packing" is often required to meet DOT regulations.
-
Segregation: Keep the material in its original container if possible.
-
Secondary Containment: Place the container inside a chemically resistant tray.
-
Neutralization (Optional but Recommended for Safety):
-
Note: Only perform if authorized by your EHS officer.
-
Dilute the amine in an inert solvent (e.g., Ethanol).
-
Slowly add dilute HCl (1M) while cooling on ice to convert the volatile free base into the non-volatile Hydrochloride salt.
-
Dispose of the resulting solution as Aqueous Acid/Base Waste or Organic Waste depending on solvent content.
-
Visualized Workflows
Figure 1: Waste Stream Decision Tree
This logic gate ensures the material ends up in the correct regulatory stream.
Caption: Decision logic for segregating this compound waste based on physical state and solvent mixture.
Figure 2: Spill Response Protocol
Immediate actions to take in the event of a benchtop spill.
Caption: Five-step immediate response workflow for chemical spills.
Regulatory Compliance & Transport
-
RCRA Classification (USA): This compound is not specifically listed (P or U list), but it likely exhibits the characteristic of Ignitability (D001) if liquid and Corrosivity (D002) if the pH is >12.5 (aqueous solution). Treat as characteristic hazardous waste.[3]
-
DOT Shipping Name (Generic):
-
Liquid: UN2735, Amines, liquid, corrosive, n.o.s. (1-(Thiazol-2-yl)ethanamine), 8, PG II.
-
Solid: UN3259, Amines, solid, corrosive, n.o.s. (1-(Thiazol-2-yl)ethanamine), 8, PG II.
-
References
Personal protective equipment for handling (S)-1-(Thiazol-2-YL)ethanamine
Executive Safety & Operational Strategy
The Dual-Threat Challenge: Handling (S)-1-(Thiazol-2-YL)ethanamine presents a bidirectional risk profile. As a Senior Application Scientist, I approach this not merely as a compliance exercise but as a critical variable in experimental reproducibility.
-
Operator Safety: Primary amines linked to thiazole rings are potent irritants and potential sensitizers. They possess high pKa values, making them capable of causing chemical burns to mucous membranes (eyes/lungs) even without immediate pain sensation.
-
Compound Integrity: This is a chiral intermediate. Improper handling (e.g., exposure to atmospheric moisture or CO2) can lead to carbamate formation or protonation, altering stoichiometry and potentially impacting the enantiomeric excess (ee) in downstream stereoselective synthesis.
Immediate Hazard Classification (GHS Conservative Estimate):
-
H314/H318: Causes severe skin burns and eye damage (Treat as Corrosive).
-
H317: May cause an allergic skin reaction (Sensitizer).[1][5]
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. For chiral heterocyclic amines, we require specific barrier protection to prevent permeation and cross-contamination.
Table 1: Technical PPE Specifications
| PPE Component | Material Specification | Technical Rationale (The "Why") |
| Hand Protection | Double Gloving Strategy: 1. Inner: Nitrile (4 mil / 0.10 mm)2. Outer: Nitrile (Extended Cuff, >5 mil) | Permeation Dynamics: Amines can permeate thin nitrile rubber. The "double layer" creates a tortuous path for the molecule, increasing breakthrough time from <15 mins to >4 hours. The outer layer is sacrificial. |
| Eye Protection | Chemical Splash Goggles (Indirect Venting)Prohibited: Safety Glasses | Vapor Toxicity: Thiazole amines have significant vapor pressure. Safety glasses allow vapors to bypass the lens, reacting with ocular moisture to form alkaline solutions that damage the cornea. |
| Respiratory | Fume Hood (Face velocity: 100 fpm)Secondary: N95 with OV cartridge (Emergency only) | Sensitization: Inhalation is the fastest route to sensitization. All weighing and transfer must occur under negative pressure to prevent developing an occupational allergy. |
| Body Defense | Lab Coat (High-Neck/Snap Closure) Material: Poly-cotton or Nomex | Skin Absorption: The neck and wrists are vulnerability points. A high-neck coat prevents "chimney effect" exposure where vapors rise under a face shield. |
Operational Workflow: The "Safe-Path" Protocol
This decision tree dictates your movement through the laboratory. It is designed to isolate the chiral amine from both the operator and the environment.
Figure 1: Operational Decision Tree. Note the inclusion of "Static Control" – small chiral molecules are often static-prone, leading to powder scattering (exposure risk).
Detailed Handling Methodologies
A. Weighing & Transfer (The Critical Step)
-
The Problem: Static electricity causes the amine powder to "jump," contaminating the balance and the user.
-
The Protocol:
-
Equilibration: Allow the container to reach room temperature before opening (prevents condensation/hydrolysis).
-
Ionization: Use an anti-static gun or ionizing bar inside the hood before inserting the spatula.
-
The "Tapping" Method: Do not scoop aggressively. Tap the spatula against the vial wall to dispense. This minimizes aerosolization.[2][6][7]
-
Immediate Closure: Parafilm the vial immediately after use. Amines absorb CO2 from air to form carbamates, ruining your enantiomeric purity.
-
B. Reaction Setup
-
Solvent Trap: If dissolving the amine, add the solvent to the solid, not the solid to the solvent. This prevents a "puff" of powder from being displaced by solvent vapors.
-
Acid Scavenging: If the reaction is exothermic (e.g., acid chloride coupling), ensure the vessel is cooled before addition. Sudden heat can volatilize the amine, overwhelming the hood's capture velocity.
Emergency Response: Spills & Exposure
In the event of a breach, speed is critical to prevent permanent sensitization or eye damage.
Figure 2: Emergency Response Workflow. Note the specific instruction NOT to scrub skin, which can drive the amine deeper into the dermis.
Waste Disposal & Deactivation
Regulatory Compliance: Never dispose of this compound in the sink. It is toxic to aquatic life and basic.
-
Segregation: Collect in "Basic Organic Waste" containers. Do not mix with "Acidic Waste" streams (risk of exothermic neutralization and pressure buildup).
-
Container Rinsing: Triple rinse empty vials with Methanol before discarding glass. Add the rinsate to the liquid waste stream.
-
Spill Debris: Contaminated gloves and absorbent pads must be double-bagged and labeled "Hazardous Waste: Toxic Organic Solid."
References
-
PubChem. (n.d.). 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride (Compound Summary).[8] National Library of Medicine. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. Retrieved from [Link]
Sources
- 1. vigon.com [vigon.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. 2-Acetylthiazole | C5H5NOS | CID 520108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. leap.epa.ie [leap.epa.ie]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride | C5H10Cl2N2S | CID 45480390 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
